Fluvirucin A1
Description
from an unidentified actinomycete species; structure given in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
137019-37-5 |
|---|---|
Molecular Formula |
C23H44N2O5 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(3R,4S,7R,11S)-4-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-11-ethyl-3,7-dimethyl-azacyclotetradecan-2-one |
InChI |
InChI=1S/C23H44N2O5/c1-5-17-9-6-8-14(2)11-12-18(15(3)22(28)25-13-7-10-17)30-23-21(27)19(24)20(26)16(4)29-23/h14-21,23,26-27H,5-13,24H2,1-4H3,(H,25,28)/t14-,15-,16+,17+,18+,19-,20-,21-,23+/m1/s1 |
InChI Key |
ZRJBXPCQRSLIKK-BDPAYSQHSA-N |
Isomeric SMILES |
CC[C@H]1CCC[C@H](CC[C@@H]([C@H](C(=O)NCCC1)C)O[C@H]2[C@@H]([C@@H]([C@@H]([C@@H](O2)C)O)N)O)C |
Canonical SMILES |
CCC1CCCC(CCC(C(C(=O)NCCC1)C)OC2C(C(C(C(O2)C)O)N)O)C |
Other CAS No. |
137019-37-5 |
Synonyms |
3-((3-amino-3,6-dideoxy-alpha-L-talopyranosyl)oxy)-2,6-dimethyl-10-ethyl-13-tridecanelactam fluvirucin A1 |
Origin of Product |
United States |
Foundational & Exploratory
Fluvirucin A1: A Technical Guide to its Discovery, Isolation, and Characterization from Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluvirucin A1 is a 14-membered macrolactam antibiotic first isolated from the fermentation broth of an actinomycete.[1] It belongs to a family of structurally related compounds known as fluvirucins, which have garnered significant interest due to their potent antiviral activity, particularly against influenza A virus.[2] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on the experimental protocols and quantitative data relevant to researchers and drug development professionals.
Discovery of this compound
This compound was discovered as part of a screening program aimed at identifying novel antiviral agents from microbial sources. The producing organism was identified as Microtetraspora tyrrhenii, a species of actinomycetes.[3] Actinomycetes are a phylum of Gram-positive bacteria known for their ability to produce a wide array of secondary metabolites with diverse biological activities, making them a rich source for drug discovery.[4]
Biological Activity
This compound exhibits potent inhibitory activity against the influenza A virus. Its antiviral effect is typically evaluated using a cytopathic effect (CPE) reduction assay in Madin-Darby canine kidney (MDCK) cells infected with a specific strain of the virus, such as the influenza A/Victoria strain.[5] While the precise mechanism of action is not fully elucidated, it is known to inhibit the virus's ability to cause degeneration of infected cells.
Table 1: Biological Activity of this compound
| Parameter | Value | Virus Strain | Cell Line | Assay Method |
| IC50 | Data not publicly available | Influenza A/Victoria | MDCK | Cytopathic Effect (CPE) Reduction Assay[2] |
Physicochemical Properties
This compound is a white, crystalline substance with the molecular formula C₂₃H₄₄N₂O₅ and a molecular weight of 428.6 g/mol .[1] It is soluble in methanol, ethanol, and other polar organic solvents but sparingly soluble in water.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₄₄N₂O₅ | [1] |
| Molecular Weight | 428.6 g/mol | [1] |
| Appearance | White crystalline powder | |
| Solubility | Soluble in methanol, ethanol; sparingly soluble in water |
Experimental Protocols
Fermentation of Microtetraspora tyrrhenii for this compound Production
This protocol is a representative procedure based on general methods for macrolactam production from actinomycetes, as specific details for this compound are not publicly available.
-
Inoculum Preparation: A vegetative culture of Microtetraspora tyrrhenii is prepared by inoculating a loopful of spores or mycelia into a 250 mL flask containing 50 mL of a seed medium (e.g., yeast extract-malt extract broth). The flask is incubated at 28°C for 48-72 hours on a rotary shaker at 200 rpm.
-
Production Fermentation: A production fermenter containing a suitable production medium (e.g., soybean meal, glucose, and mineral salts) is inoculated with the seed culture (typically 5-10% v/v). The fermentation is carried out at 28°C for 5-7 days with controlled aeration and agitation. The pH of the medium is maintained between 6.5 and 7.5.
-
Monitoring: The production of this compound is monitored throughout the fermentation process by taking periodic samples and analyzing them using techniques such as high-performance liquid chromatography (HPLC).
Isolation and Purification of this compound
This protocol is a representative procedure based on general methods for the isolation of macrolactam antibiotics, as specific details for this compound are not publicly available.
-
Extraction: After fermentation, the culture broth is harvested and the mycelia are separated from the supernatant by centrifugation or filtration. The mycelial cake is extracted with a polar organic solvent such as methanol or acetone. The solvent extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated extract is partitioned between an immiscible organic solvent (e.g., ethyl acetate) and water. The organic layer, containing this compound, is collected and the solvent is evaporated.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps for purification.
-
Silica Gel Chromatography: The extract is first purified on a silica gel column using a gradient of chloroform and methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC.
-
Reverse-Phase HPLC: Fractions containing this compound are pooled, concentrated, and further purified by reverse-phase HPLC on a C18 column using a mobile phase of acetonitrile and water.
-
-
Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., methanol-water) to obtain a pure crystalline product.
References
- 1. Mass spectrometry analysis of the influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE BIOSYNTHESIS OF MACROLACTAM BE-14106: A NEW WAY OF GENERATING AN AMINOACYL STARTER UNIT - SINTEF [sintef.no]
- 3. Identification of a novel inhibitor targeting influenza A virus group 2 hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actinomycetes: A Never-Ending Source of Bioactive Compounds—An Overview on Antibiotics Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concepts and Methods to Access Novel Antibiotics from Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Fluvirucin A1 Production by Microtetraspora tyrrhenii
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluvirucin A1, a 14-membered macrolactam antibiotic, exhibits potent antiviral activity, particularly against influenza A virus. This technical guide provides an in-depth overview of the producing organism, Microtetraspora tyrrhenii (strain Q464-31), its cultivation, the biosynthesis of this compound, and potential avenues for genetic engineering to enhance production. The information presented herein is a synthesis of available research on this compound and related fluvirucin compounds, intended to serve as a foundational resource for researchers in natural product discovery and development.
The Producing Organism: Microtetraspora tyrrhenii
Microtetraspora tyrrhenii is a Gram-positive, filamentous actinomycete belonging to the family Thermomonosporaceae. The strain designated Q464-31 was identified as the producer of this compound.[1][2] Actinomycetes are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities, making M. tyrrhenii a subject of interest for antimicrobial drug discovery.
Table 1: Taxonomic Classification of Microtetraspora tyrrhenii Q464-31
| Taxonomic Rank | Classification |
| Domain | Bacteria |
| Phylum | Actinobacteria |
| Class | Actinomycetia |
| Order | Actinomycetales |
| Family | Thermomonosporaceae |
| Genus | Microtetraspora |
| Species | tyrrhenii |
| Strain | Q464-31 |
Cultivation and Fermentation
While specific, detailed fermentation parameters for maximizing this compound production from Microtetraspora tyrrhenii are not extensively published, general conditions for actinomycete fermentation can be applied and optimized.
Table 2: Inferred Fermentation Parameters for this compound Production
| Parameter | Recommended Range | Notes |
| Carbon Source | Glucose, Starch, Glycerol | Complex carbohydrates often support robust growth and secondary metabolite production. |
| Nitrogen Source | Soybean meal, Yeast extract, Peptone | Organic nitrogen sources are typically preferred over inorganic sources. |
| pH | 6.5 - 7.5 | Maintaining a neutral to slightly alkaline pH is crucial for many actinomycetes. |
| Temperature | 28 - 32 °C | Mesophilic growth conditions are typical for this genus. |
| Aeration | 1.0 - 1.5 vvm (air volume per liquid volume per minute) | High oxygen demand is characteristic of aerobic actinomycete fermentations. |
| Agitation | 200 - 300 rpm | Sufficient agitation is required to ensure nutrient and oxygen distribution. |
| Incubation Time | 7 - 14 days | Secondary metabolite production often occurs in the stationary phase of growth. |
Biosynthesis of this compound
This compound is a polyketide, synthesized by a Type I polyketide synthase (PKS) multienzyme complex. While the specific gene cluster for this compound in M. tyrrhenii has not been fully sequenced and characterized, analysis of the biosynthetic gene clusters for the closely related Fluvirucin B1 and B2 from Actinomadura species provides a strong model for the synthesis of the this compound aglycone.[1][3]
The biosynthesis is proposed to be initiated with a β-alanine starter unit, followed by the sequential addition of five extender units by the PKS modules. Each module is responsible for the incorporation and modification of a specific building block. The final polyketide chain is then cyclized to form the 14-membered macrolactam ring. Following the formation of the aglycone, a glycosyltransferase attaches the 3-amino-3,6-dideoxy-L-talopyranose sugar moiety to yield the final this compound molecule.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Fermentation and Inoculum Development
A multi-stage inoculum development process is recommended to ensure a healthy and productive fermentation.
Caption: Inoculum development and fermentation workflow.
-
Spore Suspension: A spore suspension of M. tyrrhenii is prepared from a mature agar slant culture by adding sterile water and gently scraping the surface.
-
Seed Cultures: Aseptic transfer of the spore suspension to the first stage seed medium. The culture is incubated for 2-3 days with agitation. A second stage seed culture is then inoculated from the first stage and incubated for a further 2-3 days.
-
Production Fermentation: The production fermenter containing the optimized production medium is inoculated with the second stage seed culture. The fermentation is carried out for 7-14 days under controlled conditions of temperature, pH, aeration, and agitation.
Extraction and Purification of this compound
A multi-step extraction and chromatographic purification process is necessary to isolate this compound from the fermentation broth.
-
Biomass Separation: The fermentation broth is centrifuged or filtered to separate the mycelial biomass from the supernatant.
-
Solvent Extraction: The supernatant is extracted with a water-immiscible organic solvent such as ethyl acetate or butanol. The mycelial biomass can also be extracted separately with a polar solvent like acetone or methanol to recover any intracellular product.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify this compound. This may include:
-
Silica Gel Chromatography: To perform an initial fractionation of the crude extract.
-
Sephadex LH-20 Chromatography: For size-exclusion chromatography to remove high and low molecular weight impurities.
-
High-Performance Liquid Chromatography (HPLC): A final polishing step using a reversed-phase column (e.g., C18) to obtain highly pure this compound.
-
Caption: Extraction and purification workflow for this compound.
Genetic Engineering and Strain Improvement
The production of this compound in M. tyrrhenii can potentially be enhanced through modern genetic engineering techniques. Given the challenges often associated with the genetic manipulation of non-model actinomycetes, a systematic approach is required.
Key Strategies:
-
Genome Sequencing: The first crucial step is to sequence the genome of M. tyrrhenii Q464-31 to identify the this compound biosynthetic gene cluster (BGC).
-
Targeted Gene Disruption/Overexpression:
-
Upregulation of Biosynthesis: Overexpression of key biosynthetic genes or positive regulatory genes within the BGC can lead to increased product titers.
-
Elimination of Competing Pathways: Knocking out genes involved in the biosynthesis of competing secondary metabolites can redirect metabolic flux towards this compound production.
-
-
CRISPR-Cas9 Technology: The development of CRISPR-Cas9 based genome editing tools for Microtetraspora would enable precise and efficient genetic modifications.
Caption: Logical workflow for genetic improvement of M. tyrrhenii.
Conclusion
Microtetraspora tyrrhenii remains a valuable source of the antiviral compound this compound. While further research is needed to fully elucidate the specific fermentation requirements and the genetic regulation of its biosynthesis, this guide provides a comprehensive framework for initiating and advancing research in this area. The application of modern molecular biology and bioprocess engineering principles holds significant promise for optimizing the production of this potent antiviral agent.
References
Fluvirucin A1: An Unexplored Potential in Influenza A Therapeutics
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
Fluvirucin A1, a macrolactam antibiotic produced by actinomycetes, has demonstrated potent inhibitory activity against the influenza A virus. Initial studies have confirmed its antiviral properties in cell-based assays; however, a detailed understanding of its mechanism of action remains elusive in publicly accessible scientific literature. This technical guide synthesizes the available information on this compound, highlighting its chemical nature and foundational antiviral activity. It also underscores the significant knowledge gaps regarding its molecular target, the specific stage of the viral life cycle it inhibits, and its impact on host cell signaling pathways. The lack of detailed experimental protocols and quantitative data beyond initial screening assays presents a critical barrier to its further development as an anti-influenza therapeutic. This document serves to consolidate what is known and to catalyze further investigation into the therapeutic potential of this molecule.
Introduction to this compound
This compound is a member of the fluvirucin family of antibiotics, which are produced by several strains of actinomycetes[1]. Structurally, it is characterized as a 13-membered macrolactam, specifically (2R,3S,6R, 10S)-3-[(3-amino-3,6-dideoxy-alpha-L-talopyranosyl)-oxy]-2,6-dimethyl-10 -ethyl-13-tridecanelactam[2][3]. The fluvirucin family also includes other related compounds such as Fluvirucins A2, B1, B2, B3, B4, and B5, all of which exhibit activity against the influenza A virus[1][2].
Antiviral Activity Against Influenza A
The primary evidence for the anti-influenza activity of this compound comes from in vitro studies. Research has shown that this compound exhibits potent inhibitory activity against the influenza A/Victoria strain in Madin Darby canine kidney (MDCK) cells[1]. The antiviral effect was determined using a cytopathic effect (CPE) reduction assay, a common method for assessing the ability of a compound to protect cells from virus-induced damage[1].
Despite this initial promising activity, detailed quantitative data on the potency of this compound, such as its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), are not available in the reviewed literature.
Proposed, yet Unconfirmed, Mechanism of Action
The precise mechanism by which this compound exerts its anti-influenza A activity has not been elucidated in the available scientific literature. However, based on the mechanisms of other antiviral agents that target enveloped viruses like influenza, several hypotheses can be proposed for future investigation:
-
Inhibition of Viral Glycoprotein Processing: The influenza virus relies heavily on the proper glycosylation of its surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), for correct folding, transport, and function. Compounds that interfere with these glycosylation pathways can have potent antiviral effects. Given that this compound is an aminoglycoside-containing macrolactam, a potential mechanism could involve the inhibition of host or viral enzymes responsible for glycoprotein synthesis or modification.
-
Interference with Viral Entry or Egress: this compound could potentially interfere with the initial stages of viral infection, such as attachment to host cell receptors or fusion of the viral and endosomal membranes. Alternatively, it might inhibit the release of progeny virions from the infected cell, a process mediated by neuraminidase.
Experimental Protocols: Foundational Assays
While detailed, step-by-step protocols for the investigation of this compound are not published, the foundational method used to determine its antiviral activity is the Cytopathic Effect (CPE) Reduction Assay . A generalized protocol for such an assay is outlined below.
Generalized Cytopathic Effect (CPE) Reduction Assay
This assay is a common method for screening antiviral compounds. It measures the ability of a compound to prevent the visible destructive effects of a virus on a cell culture monolayer.
Objective: To determine the concentration at which this compound protects MDCK cells from influenza A virus-induced cell death.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Influenza A virus stock (e.g., A/Victoria strain)
-
This compound (dissolved in a suitable solvent)
-
96-well cell culture plates
-
Trypsin (for viral activation, if required by the strain)
-
Cell viability stain (e.g., crystal violet, neutral red)
-
Microplate reader
Workflow:
Figure 1. Generalized workflow for a Cytopathic Effect (CPE) Reduction Assay.
Data Presentation
Due to the absence of specific quantitative data in the reviewed literature, a comparative data table cannot be constructed at this time. Should IC50 or EC50 values from future studies become available, they would be presented as follows:
| Compound | Virus Strain | Cell Line | IC50 (µM) | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Influenza A/Victoria | MDCK | - | - | - | - |
| Control | Influenza A/Victoria | MDCK | - | - | - | - |
Signaling Pathways and Logical Relationships
The lack of mechanistic studies on this compound means there is no information on its effects on host or viral signaling pathways. Future research should investigate its impact on pathways crucial for influenza A replication, such as the PI3K/Akt pathway, the MAPK/ERK pathway, and the NF-κB signaling pathway, all of which are known to be modulated by influenza virus infection.
A conceptual diagram illustrating potential points of inhibition in the influenza A virus life cycle is provided below. The specific target of this compound within this cycle remains to be determined.
Figure 2. Potential inhibitory points of this compound in the influenza A virus life cycle.
Conclusion and Future Directions
This compound represents a molecule of interest for anti-influenza drug discovery, with initial studies confirming its potent inhibitory activity. However, the paucity of detailed mechanistic data is a significant impediment to its further development. To advance this compound as a potential therapeutic, future research should focus on:
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific viral or host protein target of this compound.
-
Mechanism of Action Studies: Performing time-of-addition assays, viral entry and egress assays, and polymerase activity assays to pinpoint the stage of the viral life cycle that is inhibited.
-
Quantitative Antiviral Profiling: Determining the IC50 and EC50 values against a panel of contemporary and drug-resistant influenza A strains.
-
Structural Biology: Elucidating the structure of this compound in complex with its target to guide structure-activity relationship studies and the design of more potent analogs.
-
Host Pathway Analysis: Investigating the effect of this compound on key signaling pathways modulated during influenza infection.
Addressing these fundamental questions is essential to unlock the therapeutic potential of this compound and to determine its viability as a candidate for preclinical and clinical development.
References
- 1. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. I. Production, isolation, chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. III. The stereochemistry and absolute configuration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biosynthesis of the Fluvirucin A1 Macrolactam Ring
Abstract
Fluvirucins are a family of 14-membered macrolactam antibiotics known for their antifungal and antiviral properties, including activity against the influenza A virus[1][2]. This compound, produced by Microtetraspora tyrrhenii, is distinguished by its unique glycosylation and the specific alkyl substitutions on its macrolactam core, known as fluvirucinin A1[3][4]. Understanding the biosynthesis of this complex polyketide is crucial for pathway engineering and the generation of novel, high-value derivatives. This guide provides a detailed examination of the proposed biosynthetic pathway for the fluvirucinin A1 ring, leveraging extensive research on the closely related fluvirucin B1 and B2 gene clusters. It includes a breakdown of the polyketide synthase (PKS) machinery, proposed enzymatic steps, detailed experimental protocols for pathway investigation, and comparative data tables.
The Fluvirucin Biosynthetic Machinery: A Type I Polyketide Synthase
The biosynthesis of the fluvirucin macrolactam core is accomplished by a modular Type I Polyketide Synthase (PKS) assembly line. These megasynthases sequentially condense simple acyl-CoA precursors to build the complex polyketide chain[5]. While the specific gene cluster for this compound has not been independently published, analysis of the cluster for the structurally similar Fluvirucin B1 from Actinomadura vulgaris provides a robust model[1].
The Fluvirucin B1 PKS gene cluster is organized into three main genes (fluA, fluB, fluC) that encode the multimodular synthase proteins. The assembly line consists of a loading Acyl Carrier Protein (ACP), five extension modules, and a C-terminal Thioesterase (TE) domain responsible for cyclization and release of the final product[5]. It is proposed that the this compound PKS follows the same modular organization, with variations in the substrate specificity of its Acyltransferase (AT) domains accounting for the structural differences in the final product.
Proposed Biosynthetic Pathway for Fluvirucinin A1
The biosynthesis of the 14-membered fluvirucinin A1 ring is a multi-step process initiated by a unique β-amino acid starter unit and extended through five rounds of polyketide elongation, followed by thioesterase-mediated cyclization.
Starter Unit: β-Alanine Incorporation
Like other members of its class, the fluvirucin macrolactam incorporates a β-amino acid as its starter unit, which provides the nitrogen atom for the lactam ring[6]. For the B-series fluvirucins, this unit is β-alanine, which is proposed to be generated from L-aspartate via a PLP-dependent decarboxylase (homologous to FluI in the B1 cluster)[5][7]. This β-alanine is loaded onto a dedicated N-terminal loading ACP to initiate biosynthesis.
Polyketide Chain Elongation
The loaded starter unit undergoes five successive rounds of elongation, with each step catalyzed by one of the five PKS modules. Each module contains a core set of domains: a Ketosynthase (KS), an Acyltransferase (AT), and an Acyl Carrier Protein (ACP). The AT domain of each module selects a specific extender unit (a malonyl-CoA derivative), which is then condensed with the growing polyketide chain by the KS domain. Optional reducing domains—Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER)—may also be present to modify the β-keto group formed after each condensation[6].
The specific substitutions on the fluvirucinin A1 ring (C2-methyl, C3-hydroxyl, C6-methyl, C10-ethyl) dictate the required extender units and reducing domains for each module. The proposed sequence is detailed in the pathway diagram below.
References
- 1. Sequence, cloning, and analysis of the fluvirucin B1 polyketide synthase from Actinomadura vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SBSPKS: structure based sequence analysis of polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Starter Unit Flexibility for Engineered Product Synthesis by the Non-Reducing Polyketide Synthase PksA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering strategies for rational polyketide synthase design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Sequence, Cloning, and Analysis of the Fluvirucin B1 Polyketide Syn-thase from Actinomadura vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Architecture of the polyketide synthase module: surprises from electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Biological Activity Spectrum of Fluvirucin A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluvirucin A1 is a member of the fluvirucin family, a group of macrolactam antibiotics produced by various actinomycete species.[1][2][3] Structurally, it is characterized by a 14-membered macrolactam ring glycosidically linked to an amino sugar.[4] This unique structure confers a range of biological activities, most notably its potent inhibitory effects against influenza A virus.[1][5] This technical guide provides a comprehensive overview of the known biological activities of this compound, including its antiviral, antifungal, and antibacterial spectra. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Antiviral Activity
This compound has demonstrated significant inhibitory activity against influenza A virus.[1][5] The primary method for quantifying this activity is the cytopathic effect (CPE) reduction assay in Madin-Darby canine kidney (MDCK) cells.[1]
Quantitative Antiviral Data
Currently, specific IC50 values for this compound from publicly available literature are limited. However, the qualitative data strongly supports its potent anti-influenza A virus activity.[1][5] Further studies are required to establish a comprehensive quantitative profile against various influenza strains.
Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay
This protocol outlines the general procedure for determining the antiviral activity of this compound against influenza A virus.
1. Cell Culture and Virus Propagation:
- Madin-Darby canine kidney (MDCK) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO2 incubator.[6]
- Influenza A virus stocks are propagated in MDCK cells and titrated to determine the 50% tissue culture infectious dose (TCID50).[6]
2. Assay Procedure:
- MDCK cells are seeded in 96-well plates to form a confluent monolayer.
- Serial dilutions of this compound are prepared in infection medium (DMEM with 0.5% bovine serum albumin and 1 µg/mL TPCK-trypsin).
- The cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
- The diluted this compound and a predetermined amount of influenza A virus (e.g., 100 TCID50) are added to the wells.
- Control wells include cells with virus only (virus control), cells with medium only (cell control), and cells with different concentrations of this compound without the virus (toxicity control).
- The plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours until the virus control wells show a significant cytopathic effect.
3. Data Analysis:
- The cytopathic effect is observed and scored microscopically.
- Alternatively, cell viability can be quantified using a colorimetric assay such as the MTT assay.
- The 50% inhibitory concentration (IC50) is calculated as the concentration of this compound that reduces the cytopathic effect by 50% compared to the virus control.
Workflow for Antiviral Activity Assessment
Caption: Workflow for determining the antiviral activity of this compound.
Antibacterial and Antifungal Activity
This compound is also classified as an anti-bacterial agent.[5] While specific data is scarce, its activity can be determined using standard antimicrobial susceptibility testing methods.
Quantitative Antimicrobial Data
Table 1: Antifungal Activity of this compound (Template)
| Fungal Species | MIC (µg/mL) |
| Candida albicans | |
| Aspergillus fumigatus | |
| Cryptococcus neoformans | |
| ... (other relevant fungi) |
Table 2: Antibacterial Activity of this compound (Template)
| Bacterial Species | MIC (µg/mL) |
| Staphylococcus aureus | |
| Escherichia coli | |
| Pseudomonas aeruginosa | |
| ... (other relevant bacteria) |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[7][8]
1. Inoculum Preparation:
- Bacterial or fungal colonies are picked from a fresh agar plate and suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
- This suspension is then diluted in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi in the test wells.[7][8]
2. Assay Procedure:
- Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate containing the appropriate broth.
- The prepared inoculum is added to each well.
- Control wells include a growth control (inoculum without drug) and a sterility control (broth without inoculum).
- The plates are incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
3. Data Analysis:
- The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Workflow for MIC Determination
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity
Assessing the cytotoxicity of a potential therapeutic agent is crucial. The MTT assay is a common method to determine the 50% cytotoxic concentration (CC50).
Quantitative Cytotoxicity Data
Specific CC50 values for this compound in MDCK cells are not widely reported. This value is essential for calculating the selectivity index (SI = CC50/IC50), which is a measure of the compound's therapeutic window.
Table 3: Cytotoxicity of this compound (Template)
| Cell Line | CC50 (µg/mL) |
| MDCK | |
| ... (other relevant cell lines) |
Experimental Protocol: MTT Assay for Cytotoxicity
1. Cell Culture:
- Cells (e.g., MDCK) are seeded in 96-well plates and allowed to adhere and grow to a near-confluent monolayer.
2. Assay Procedure:
- Serial dilutions of this compound are prepared and added to the cells.
- Control wells contain cells with medium only.
- The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
- After incubation, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
- The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
- A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
3. Data Analysis:
- The absorbance is measured at a wavelength of 570 nm.
- The CC50 is calculated as the concentration of this compound that reduces cell viability by 50% compared to the untreated control cells.
Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity (CC50) using the MTT assay.
Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound, including the specific cellular signaling pathways it may modulate, has not been extensively elucidated in the available literature. As a macrolactam antibiotic, its activity could potentially involve interference with various cellular processes in both the pathogen and the host.
Given the lack of direct evidence for this compound, a hypothetical signaling pathway diagram is presented below based on the general mechanisms of some macrolide and lactam antibiotics, which can affect pathways like NF-κB and MAPK that are also known to be modulated during viral infections.[9][10] It is crucial to note that this is a generalized representation and requires experimental validation for this compound.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical modulation of host cell signaling pathways by this compound.
Conclusion
This compound exhibits promising antiviral activity against influenza A virus. However, a significant gap exists in the quantitative understanding of its full biological activity spectrum, including its efficacy against a wider range of viruses, bacteria, and fungi, as well as its precise mechanism of action. The experimental protocols and data templates provided in this guide are intended to serve as a foundation for researchers to systematically investigate and expand the knowledge base surrounding this intriguing natural product. Further research into its effects on cellular signaling pathways will be critical in elucidating its therapeutic potential and for the rational design of future drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. IV. Taxonomy on the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. I. Production, isolation, chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influenza A Virus Isolation, Culture and Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of the antimicrobial peptides h-Lf1-11, MSI-78, LL-37, fengycin 2B, and magainin-2 against clinically important bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | β-lactam antibiotics induce metabolic perturbations linked to ROS generation leads to bacterial impairment [frontiersin.org]
- 10. Frontiers | Pleiotropic effects of antibiotics on T cell metabolism and T cell-mediated immunity [frontiersin.org]
A Technical Guide to the Antifungal Potential of Fluvirucin A1 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract: Fluvirucin A1, a complex macrolactam antibiotic, is recognized for its antiviral properties. However, its structural complexity suggests potential for other biological activities, including antifungal action. This technical guide explores the prospective antifungal properties of this compound and its synthetic analogs. Due to the limited availability of public data on its specific antifungal mechanism, this document presents a framework for its investigation, centered on the highly plausible mechanism of fungal cell wall disruption via chitin synthesis inhibition. We provide a comprehensive overview of the structure-activity relationship (SAR) principles, detailed experimental protocols for assessing antifungal efficacy and cytotoxicity, and a review of the cellular signaling pathways implicated in the fungal response to cell wall stress. This guide serves as a foundational resource for researchers aiming to investigate and develop this compound-based antifungal therapeutics.
Introduction to this compound
This compound is a 13-membered macrolactam glycoside produced by actinomycetes, such as Microtetraspora tyrrhenii.[1] Its established chemical structure is (2R,3S,6R, 10S)-3-[(3-amino-3,6-dideoxy-alpha-L-talopyranosyl)-oxy]-2,6-dimethyl-10-ethyl-13-tridecanelactam.[2] While initially identified for its activity against the influenza A virus, its complex structure warrants investigation into other therapeutic areas. The fungal cell wall, a structure absent in human cells, presents a prime target for selective antifungal agents.[3][4] Components like chitin are essential for fungal viability, and their inhibition is a proven strategy for antifungal drug development.[5][6] This guide will proceed by hypothesizing that this compound and its analogs may act as chitin synthesis inhibitors, a mechanism shared by other natural product antifungals like polyoxins and nikkomycins.[7]
Hypothesized Mechanism of Action: Inhibition of Chitin Synthesis
Chitin, a polymer of N-acetylglucosamine, is a critical structural component of the fungal cell wall, providing rigidity and osmotic stability.[6][8] The biosynthesis of chitin is catalyzed by a family of enzymes known as chitin synthases (Chs).[9][10] These enzymes are prime targets for antifungal drugs because their inhibition leads to a weakened cell wall, osmotic lysis, and ultimately, fungal cell death.[7] We propose that this compound may interfere with this pathway, potentially by acting as a competitive or non-competitive inhibitor of a chitin synthase enzyme.
Structure-Activity Relationship (SAR) Framework
The development of potent and selective antifungal agents from a lead compound like this compound requires a systematic SAR study. By synthesizing analogs with modifications at various positions (e.g., the macrolactam ring, the ethyl group, or the sugar moiety) and evaluating their biological activity, researchers can identify the key structural features required for antifungal efficacy and reduced cytotoxicity.
Data Presentation: Hypothetical Antifungal and Cytotoxicity Data
Quantitative data from SAR studies must be presented clearly to allow for direct comparison between analogs. The tables below illustrate how Minimum Inhibitory Concentration (MIC) values against various fungal pathogens and cytotoxicity data (IC₅₀) against a human cell line would be structured. The Selectivity Index (SI = IC₅₀ / MIC) is a critical parameter for identifying compounds with a favorable therapeutic window.
Table 1: Illustrative Antifungal Activity of this compound Analogs (MIC in µg/mL) This table presents hypothetical data for illustrative purposes.
| Compound ID | Modification | Candida albicans | Aspergillus fumigatus | Cryptococcus neoformans |
| This compound | Parent Compound | 16 | 32 | 8 |
| Analog F-101 | C-10 demethyl | >64 | >64 | >64 |
| Analog F-102 | N-acyl substitution | 4 | 8 | 2 |
| Analog F-103 | Sugar O-methylation | 8 | 16 | 4 |
| Control Drug | Fluconazole | 2 | >64 | 4 |
Table 2: Illustrative Cytotoxicity and Selectivity Index of Analogs This table presents hypothetical data for illustrative purposes against C. albicans.
| Compound ID | Cytotoxicity IC₅₀ (µg/mL) vs. HEK293 cells | MIC (µg/mL) vs. C. albicans | Selectivity Index (SI) |
| This compound | 50 | 16 | 3.1 |
| Analog F-101 | >100 | >64 | N/A |
| Analog F-102 | 80 | 4 | 20.0 |
| Analog F-103 | 60 | 8 | 7.5 |
Experimental Protocols
Accurate and reproducible data depend on standardized experimental protocols. The following sections detail the methodologies for determining antifungal activity and cytotoxicity.
Protocol 4.1: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines for yeasts and filamentous fungi, respectively, to determine the Minimum Inhibitory Concentration (MIC).[11][12][13]
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
Materials:
-
96-well, sterile, flat-bottom microtiter plates.
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO).
-
Fungal isolates (e.g., C. albicans ATCC 90028).
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS buffer.
-
Spectrophotometer.
-
Sterile saline or water.
-
Incubator (35°C).
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate on appropriate agar (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Harvest colonies and suspend them in sterile saline.
-
Adjust the suspension to a 0.5 McFarland turbidity standard (approx. 1-5 x 10⁶ CFU/mL).
-
Prepare a working suspension by diluting the stock 1:1000 in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of the test compounds in RPMI medium directly in the 96-well plate. A typical concentration range is 0.03 to 64 µg/mL.
-
Include a positive control well (no drug, only inoculum) and a negative control well (no drug, no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the working fungal suspension to each well (except the negative control). The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing fungi like C. neoformans).[12]
-
-
Endpoint Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction for azoles and ≥100% for others) compared to the positive control.[14][15] This can be assessed visually or by using a microplate reader at a specific wavelength.
-
Protocol 4.2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that reduces the viability of a mammalian cell line by 50% (IC₅₀).
Materials:
-
Human cell line (e.g., HEK293, HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well sterile cell culture plates.
-
Test compounds.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add 150 µL of a solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.
Fungal Signaling and Stress Response Pathways
Inhibition of cell wall synthesis induces significant stress, which activates compensatory signaling pathways in the fungus. The two primary pathways are the Cell Wall Integrity (CWI) pathway and the High Osmolarity Glycerol (HOG) pathway.[16][17] Understanding these responses is crucial, as their activation can lead to drug tolerance. For example, blocking β-1,3-glucan synthesis often leads to a compensatory upregulation of chitin synthesis, a phenomenon mediated by the CWI pathway.[17][18]
The CWI pathway is a MAP kinase cascade that senses cell wall damage and initiates a transcriptional response to reinforce the cell wall.[17] If this compound inhibits chitin synthesis, this would be perceived as cell wall damage, leading to the activation of this protective cascade.
Conclusion and Future Directions
This compound represents an intriguing scaffold for the development of novel antifungal agents. This guide outlines a strategic approach to exploring its potential, based on the well-established principle of targeting fungal chitin synthesis. The proposed framework for SAR studies, coupled with standardized protocols for efficacy and cytotoxicity testing, provides a clear path for lead optimization. A thorough understanding of the fungal stress response pathways will be critical for overcoming potential tolerance mechanisms. Future research should focus on obtaining empirical data for this compound and its newly synthesized analogs to validate the hypothesized mechanism of action and to establish a robust dataset from which to advance a clinical candidate. The in vivo efficacy of promising analogs will need to be confirmed in relevant animal models of fungal infection.[19][20][21]
References
- 1. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. IV. Taxonomy on the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. III. The stereochemistry and absolute configuration of this compound [pubmed.ncbi.nlm.nih.gov]
- 3. Fungal Cell Wall: Emerging Antifungals and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chitin synthesis inhibitors: old molecules and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fungal cell wall: An underexploited target for antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reviberoammicol.com [reviberoammicol.com]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro and In Vivo Assessment of FK506 Analogs as Novel Antifungal Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Fluvirucin A1 as an Exo-α-Sialidase Inhibitor: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluvirucin A1, a macrolactam antibiotic isolated from actinomycetes, has demonstrated potent antiviral activity, particularly against influenza A virus. Its primary mechanism of action is the inhibition of exo-α-sialidase (neuraminidase), a critical enzyme in the influenza virus life cycle. This technical guide provides an in-depth overview of this compound as a sialidase inhibitor, consolidating available data on its biological activity, proposed mechanism of action, and relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers in virology, medicinal chemistry, and drug development who are exploring novel anti-influenza therapeutics.
Introduction to Exo-α-Sialidases and Their Role in Influenza Virus Pathogenesis
Exo-α-sialidases, commonly known as neuraminidases, are glycoside hydrolase enzymes that cleave terminal sialic acid residues from glycoproteins, glycolipids, and oligosaccharides.[1] In the context of influenza virus infection, viral neuraminidase (NA) is a key surface glycoprotein that plays a crucial role in the release of progeny virions from infected host cells.[2][3] By cleaving sialic acid receptors to which newly formed viral particles are attached, NA prevents viral aggregation at the cell surface and facilitates the spread of the virus to new host cells.[2][3] Inhibition of viral neuraminidase is a clinically validated strategy for the treatment and prophylaxis of influenza.[4][5]
This compound: A Natural Product Inhibitor of Exo-α-Sialidase
This compound is a 14-membered macrolactam glycoside with the chemical formula C₂₃H₄₄N₂O₅.[6] It is produced by fermentation of actinomycete species.[7] Structurally, it consists of a unique 2,6-dialkyl-10-ethyl-3-hydroxy-13-tridecanelactam nucleus substituted with a 3-amino-3,6-dideoxy-L-talose moiety.[8]
Mechanism of Action
The antiviral activity of this compound is attributed to its ability to act as an exo-α-sialidase inhibitor. By binding to the active site of the viral neuraminidase, this compound is presumed to prevent the cleavage of sialic acid residues, thereby trapping newly synthesized virions on the surface of the infected cell and limiting the spread of infection. While the precise binding mode and kinetics of this compound with influenza neuraminidase have not been extensively detailed in publicly available literature, its mechanism is likely analogous to other sialic acid mimic inhibitors.
Quantitative Data on Inhibitory Activity
Table 1: Summary of this compound Inhibitory Activity (Qualitative)
| Target Enzyme/Virus | Assay Type | Cell Line | Observed Effect | Citation |
| Influenza A Virus (Victoria Strain) | Cytopathic Effect (CPE) Reduction Assay | Madin-Darby Canine Kidney (MDCK) | Potent Inhibitory Activity | [7] |
Experimental Protocols
The following sections detail generalized experimental protocols that can be adapted for the characterization of this compound as an exo-α-sialidase inhibitor.
Neuraminidase Inhibition Assay (Fluorometric)
This assay is a standard method for quantifying the inhibitory activity of compounds against influenza neuraminidase.[9][10][11]
Objective: To determine the IC₅₀ value of this compound against influenza neuraminidase.
Materials:
-
Purified influenza neuraminidase
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay buffer (e.g., MES buffer with CaCl₂)
-
Stop solution (e.g., glycine-NaOH buffer, pH 10.4)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound solutions to respective wells. Include wells for positive control (no inhibitor) and negative control (no enzyme).
-
Add a standardized amount of purified influenza neuraminidase to each well (except the negative control).
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Diagram 1: Workflow for Neuraminidase Inhibition Assay
A schematic of the fluorometric neuraminidase inhibition assay workflow.
Cytopathic Effect (CPE) Reduction Assay
This cell-based assay evaluates the ability of a compound to protect cells from virus-induced death.[7][12][13]
Objective: To determine the antiviral efficacy of this compound in a cell culture model of influenza virus infection.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock (e.g., Victoria strain)
-
This compound
-
Cell culture medium (e.g., DMEM) supplemented with serum and antibiotics
-
Trypsin-TPCK (for viral propagation)
-
96-well cell culture plates
-
MTT or other viability dye
-
Microplate reader
Procedure:
-
Seed MDCK cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the growth medium from the cells and wash with PBS.
-
Add the diluted this compound to the wells. Include wells for virus control (no compound), cell control (no virus, no compound), and compound toxicity control (compound, no virus).
-
Infect the cells with a predetermined titer of influenza A virus (except for cell and toxicity controls).
-
Incubate the plate at 37°C in a CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Assess cell viability using a suitable method (e.g., MTT assay).
-
Calculate the percentage of CPE reduction for each concentration of this compound.
-
Determine the 50% effective concentration (EC₅₀) from the dose-response curve.
Diagram 2: Workflow for Cytopathic Effect (CPE) Reduction Assay
A schematic of the cytopathic effect (CPE) reduction assay workflow.
Signaling Pathways in Influenza Virus Infection and Potential Interplay with Sialidase Inhibition
Influenza virus infection triggers a complex array of host cellular signaling pathways.[1][14][15] Some of these pathways are activated by the host as part of the innate immune response to control viral replication, while others are manipulated by the virus to facilitate its own propagation. Key pathways implicated in influenza virus infection include:
-
MAPK Pathways (ERK, JNK, p38): These pathways are involved in regulating inflammation, apoptosis, and viral replication.[14][15]
-
PI3K/Akt Pathway: This pathway is often activated by the virus to promote cell survival and enhance viral protein synthesis.[14][15]
-
NF-κB Pathway: A central regulator of the inflammatory response to viral infection.[15]
-
JAK-STAT Pathway: Critical for interferon-mediated antiviral responses.
While there is no direct evidence in the reviewed literature detailing the specific effects of this compound on these signaling pathways, its action as a sialidase inhibitor could indirectly influence cellular signaling. By preventing the release of new virions, this compound would limit subsequent rounds of infection and the associated activation of viral-induced signaling cascades in neighboring cells.
Diagram 3: Potential Impact of this compound on Virus-Induced Signaling
References
- 1. In vitro anti-influenza assessment of anionic compounds ascorbate, acetate and citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2016-17 season: Comparison with the 2010-11 to 2015-16 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review: Mechanism of action of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unveiling the role of host kinases at different steps of influenza A virus life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 6. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-influenza virus activity of tricyclic compounds with a unique amine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differentiation of Cytopathic Effects (CPE) induced by influenza virus infection using deep Convolutional Neural Networks (CNN) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors against clinical isolates of the influenza viruses circulating in the 2010-2011 to 2014-2015 Japanese influenza seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A cell-based luminescence assay is effective for high-throughput screening of potential influenza antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Fluvirucin A1 Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluvirucins are a family of macrolactam glycosides produced by actinomycetes that have garnered significant interest due to their diverse biological activities, including antiviral and antifungal properties. Fluvirucin A1, a prominent member of this family, is characterized by a 14-membered macrolactam ring, an amino sugar moiety (3-amino-3,6-dideoxy-α-L-talopyranose), and specific alkyl substituents.[1] Its inhibitory activity against the influenza A virus neuraminidase makes it an attractive scaffold for the development of novel antiviral agents.[2] Furthermore, fluvirucins have demonstrated activity against various fungal pathogens, including Candida species. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, detailing available biological activity data, synthetic strategies, and relevant experimental protocols.
Core Structure of this compound
This compound possesses a complex stereochemistry that is crucial for its biological activity. The core structure consists of a 14-membered lactam ring with ethyl and methyl substituents at positions C10, C2, and C6, respectively. A 3-amino-3,6-dideoxy-α-L-talopyranosyl moiety is attached at the C3 position of the macrolactam.[1]
Structure-Activity Relationship (SAR) Analysis
Antiviral Activity
The primary antiviral target of this compound is the influenza virus neuraminidase, an enzyme essential for the release of progeny virions from infected host cells.[3] The SAR of this compound derivatives concerning their neuraminidase inhibitory activity highlights the importance of the amino sugar.
Key Findings:
-
Amino Sugar Moiety: The 3-amino group on the talopyranose sugar is considered crucial for activity. Modifications to this group can significantly impact the inhibitory potential.
-
Macrolactam Core: The conformation of the 14-membered ring, dictated by its stereocenters and alkyl substituents, is vital for proper binding to the neuraminidase active site.
Antifungal Activity
Fluvirucins have also been reported to exhibit antifungal activity against various Candida species. The mechanism of antifungal action is not as well-defined as its antiviral counterpart but is also believed to be dependent on specific structural features.
Key Findings:
-
Free Amino Group: Studies on related fluvirucins, such as the B series, have indicated that a free amino group on the sugar moiety is essential for antimicrobial activity. N-acetylation of this group in some fluvirucin B derivatives led to a loss of direct antifungal and antibacterial activity.[2] However, some N-acetylated derivatives have shown synergistic antifungal activity when combined with fluconazole against resistant Candida albicans strains.[2]
Quantitative Biological Data
The following tables summarize the available quantitative data on the biological activity of this compound and some of its derivatives. It is important to note the limited scope of publicly available, directly comparable SAR data for a systematic series of this compound analogs.
Table 1: Antiviral Activity of Selected Fluvirucin Analogs
| Compound/Derivative | Virus Strain | Assay | Endpoint | Result | Reference |
| This compound | Influenza A/Victoria/3/75 | Cytopathic Effect Reduction | IC50 | Potent (Specific value not provided) |
Note: Detailed IC50 values for a series of this compound derivatives are not consistently reported in the reviewed literature.
Table 2: Antifungal Activity of Selected Fluvirucin Analogs
| Compound/Derivative | Fungal Strain | Assay | Endpoint | Result (µg/mL) | Reference |
| Fluvirucins B6, B9, B10 (N-acetylated) | Candida albicans SC5314 | Broth Microdilution | MIC | >64 | [2] |
| Fluvirucins B6, B9, B10 + Fluconazole (8 µg/mL) | Fluconazole-resistant C. albicans | Synergistic Testing | FIC Index | Synergistic effect observed | [2] |
Note: MIC values for this compound against a range of fungal strains are not detailed in the available literature. The data for the B series derivatives suggests the importance of the free amino group for intrinsic antifungal activity.
Experimental Protocols
Detailed, step-by-step protocols for the synthesis of a wide array of this compound derivatives are not publicly available. However, the literature describes general synthetic strategies that can be adapted for the generation of novel analogs. Similarly, standardized protocols for assessing antiviral and antifungal activity are well-established.
Synthesis of the Fluvirucin Core and Analogs
The synthesis of the fluvirucin macrolactam core is a significant chemical challenge due to its size and multiple stereocenters. Key strategies reported in the literature include:
-
Ring-Closing Metathesis (RCM): Formation of a key carbon-carbon double bond within a linear precursor to close the 14-membered ring.
-
Macrolactamization: Formation of the amide bond to cyclize the linear precursor.
-
Aza-Claisen Rearrangement: A ring expansion strategy to construct the 14-membered lactam from a smaller ring system.
Glycosylation of the macrolactam aglycone with a suitably protected amino sugar derivative is the final key step in the total synthesis of fluvirucins.
Neuraminidase Inhibition Assay
A common method to assess the antiviral activity of this compound derivatives is the fluorescence-based neuraminidase inhibition assay.[4][5]
Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. The enzyme cleaves a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to release a fluorescent product, 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Brief Protocol:
-
Virus Preparation: Influenza virus stocks are titered to determine the optimal concentration for the assay.
-
Compound Dilution: A serial dilution of the test compounds (this compound derivatives) is prepared.
-
Assay Reaction: The diluted virus, test compounds, and the MUNANA substrate are incubated together in a 96-well plate.
-
Fluorescence Reading: After a set incubation period, the reaction is stopped, and the fluorescence is measured using a plate reader.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces neuraminidase activity by 50%, is calculated.
Antifungal Susceptibility Testing
The antifungal activity of this compound derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using broth microdilution methods as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Brief Protocol:
-
Inoculum Preparation: A standardized suspension of the fungal test organism (e.g., Candida albicans) is prepared.
-
Compound Dilution: Two-fold serial dilutions of the this compound derivatives are made in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound derivatives.
Caption: Role of Neuraminidase in Influenza Virus Release and its Inhibition by this compound.
Caption: General Workflow for SAR Studies of this compound Derivatives.
Caption: Workflow for Antifungal Susceptibility Testing (Broth Microdilution).
Conclusion
This compound remains a promising natural product scaffold for the development of novel antiviral and antifungal agents. The available data, although not exhaustive in terms of systematic SAR, clearly indicates that the amino sugar moiety and the macrolactam core are critical determinants of biological activity. The free amino group on the sugar appears essential for potent antifungal effects, while the overall three-dimensional structure is key for neuraminidase inhibition. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives to establish a more quantitative and predictive structure-activity relationship. Such studies will be invaluable for the rational design of next-generation fluvirucin-based therapeutics with improved potency and pharmacological properties.
References
- 1. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 2. Fluvirucins B7–B10, new antifungal macrolactams from a marine-derived Nonomuraea sp. MYH522 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neuraminidase of influenza virus | Virology Blog [virology.ws]
- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
The Production of Fluvirucin A1: A Technical Guide to its Natural Source and Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluvirucin A1 is a macrolactam glycoside antibiotic belonging to a family of structurally related natural products.[1] It is distinguished by a 14-membered macrocyclic lactam core, substituted with an ethyl group and two methyl groups, and glycosidically linked to the amino sugar 3-amino-3,6-dideoxy-α-L-talopyranose.[2][3] First isolated from the fermentation broths of actinomycetes, this compound has garnered significant interest due to its potent inhibitory activity against the influenza A virus.[2][4][5] This technical guide provides an in-depth overview of the natural source of this compound, its biosynthetic pathway, and a representative protocol for its production through fermentation, extraction, and purification.
Natural Source of this compound
The primary producer of this compound is the actinomycete strain Q464-31, which has been classified as Microtetraspora tyrrhenii sp. nov.[6] This strain belongs to the maduromycetes, characterized by the presence of meso-2,6-diaminopimelic acid in the cell wall and madurose in whole-cell hydrolysates.[6] Other members of the fluvirucin family are produced by various species of Actinomadura and Nonomuraea, highlighting the metabolic diversity within this group of filamentous bacteria.
Biosynthesis of this compound
The biosynthesis of the fluvirucin macrolactam core is orchestrated by a Type I polyketide synthase (PKS) system. While the specific gene cluster for this compound has not been fully detailed in the provided literature, the biosynthesis of the closely related Fluvirucin B2 provides a well-characterized model. The process begins with a β-alanine starter unit, which is derived from the decarboxylation of L-aspartate. This starter unit is then elongated by the PKS modules, which incorporate methylmalonyl-CoA and ethylmalonyl-CoA extender units to construct the polyketide chain. The PKS genes contain a full complement of domains, including β-ketosynthase (KS), acyltransferase (AT), dehydratase (DH), β-ketoreductase (KR), and enoylreductase (ER) domains, which facilitate the reduction of the growing polyketide backbone. Following the assembly of the linear polyketide, a terminal thioesterase (TE) domain catalyzes the macrolactamization to form the 14-membered ring. Finally, a glycosyltransferase appends the 3-amino-3,6-dideoxy-L-talose sugar moiety to the macrolactam core to yield the final this compound molecule.
Caption: Proposed biosynthetic pathway of this compound.
Fermentation of this compound
The following sections detail a representative protocol for the fermentation of Microtetraspora tyrrhenii for the production of this compound. This protocol is based on methodologies reported for other macrolactam-producing actinomycetes, such as Actinomadura species.
Experimental Protocol: Fermentation
-
Inoculum Preparation (Seed Culture):
-
Aseptically transfer a loopful of a mature culture of Microtetraspora tyrrhenii from an agar slant to a 250 mL flask containing 50 mL of seed medium.
-
Incubate the seed culture at 28-30°C for 2-3 days on a rotary shaker at 200 RPM.
-
-
Production Fermentation:
-
Inoculate a 2 L production flask containing 1 L of production medium with 5% (v/v) of the seed culture.
-
Carry out the fermentation at 30°C for 7-10 days with constant agitation at 200 RPM.
-
Monitor the fermentation broth periodically for pH, cell growth, and antibiotic production (using a suitable bioassay or HPLC analysis).
-
Data Presentation: Fermentation Media and Parameters
| Parameter | Seed Medium | Production Medium |
| Component | Concentration (g/L) | Concentration (g/L) |
| Soluble Starch | 10.0 | 20.0 |
| Glucose/Dextrose | - | 1.0 |
| Yeast Extract | 2.0 | 2.0 |
| Casamino Acids | - | 8.0 |
| Proteose Peptone No. 3 | - | 2.0 |
| CaCO₃ | - | 3.0 |
| pH | 7.0-7.2 (pre-sterilization) | 7.0-7.2 (pre-sterilization) |
| Temperature | 28-30°C | 30°C |
| Agitation | 200 RPM | 200 RPM |
| Duration | 2-3 days | 7-10 days |
Note: The media compositions are representative and may require further optimization for maximal this compound yield.
Extraction and Purification
This compound is typically isolated from the fermentation broth. The following workflow outlines a general procedure for its extraction and purification.
Experimental Protocol: Extraction and Purification
-
Harvesting:
-
At the end of the fermentation, separate the mycelial biomass from the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes).
-
-
Extraction:
-
Adjust the pH of the cleared supernatant to neutral or slightly basic.
-
Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or chloroform. Repeat the extraction 2-3 times.
-
Alternatively, pass the cleared supernatant through a column packed with a polystyrene resin (e.g., Diaion HP-20). Wash the resin with water and then elute the fluvirucins with methanol or acetone.
-
-
Purification:
-
Combine the organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol.
-
Pool the fractions containing this compound (as determined by TLC or HPLC) and concentrate them.
-
For final purification, perform preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain highly pure this compound.
-
Caption: General workflow for the extraction and purification of this compound.
Conclusion
This compound represents a promising antiviral agent sourced from the actinomycete Microtetraspora tyrrhenii. Understanding its biosynthesis and optimizing its production through fermentation are critical steps for further research and development. The protocols and data presented in this guide provide a solid foundation for researchers to culture the producing organism and isolate this valuable secondary metabolite. Further optimization of fermentation conditions and media composition, along with strain improvement programs, could significantly enhance the yield of this compound, facilitating its progression towards potential therapeutic applications.
References
- 1. Macrolactams: a novel class of antifungal antibiotics produced by Actinomadura spp. SCC 1776 and SCC 1777 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actinomadura graeca sp. nov.: A novel producer of the macrocyclic antibiotic zelkovamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. III. The stereochemistry and absolute configuration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and biology of specialized metabolites produced by Actinomadura - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. IV. Taxonomy on the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluvirucin A1: A Technical Overview of its Properties and Antiviral Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fluvirucin A1, a macrocyclic lactam with potent antiviral activity against the influenza A virus.[1][2] It is produced by the actinomycete Microtetraspora tyrrhenii (strain Q464-31).[3] This document details its physicochemical properties, the experimental protocols for its isolation and characterization, and the methodologies used to assess its biological activity.
Physicochemical Properties of this compound
The fundamental molecular attributes of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C23H44N2O5 | [1][2] |
| Molecular Weight | 428.60 g/mol | [1][2] |
| IUPAC Name | (3R,4S,7R,11S)-4-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-11-ethyl-3,7-dimethyl-azacyclotetradecan-2-one | [1][2] |
| CAS Number | 137019-37-5 | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the production, isolation, and structural elucidation of this compound, as well as the assessment of its antiviral activity.
Production and Isolation of this compound
This compound is obtained through the fermentation of Microtetraspora tyrrhenii. The general protocol for its production and isolation involves the following steps:
-
Fermentation: The producing organism is cultured in a suitable nutrient medium under controlled conditions to promote the biosynthesis of this compound.
-
Extraction: The fermentation broth is harvested, and the active compound is extracted from the culture filtrate using a water-immiscible organic solvent, such as ethyl acetate, at an alkaline pH.
-
Purification: The crude extract is then subjected to a series of chromatographic separations to isolate this compound. This multi-step process typically includes:
-
Adsorption chromatography on a silica gel column.
-
Further purification using preparative thin-layer chromatography (TLC).
-
High-performance liquid chromatography (HPLC) to achieve a highly purified final product.
-
Structural Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic analyses and chemical degradation experiments.[4] The primary techniques employed include:
-
Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR experiments are conducted to elucidate the carbon-hydrogen framework and the connectivity of the atoms within the molecule.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Chemical Degradation: Controlled chemical reactions are performed to break down the molecule into smaller, identifiable fragments, which helps in confirming the overall structure.
Antiviral Activity Assays
The inhibitory activity of this compound against the influenza A virus is primarily assessed using cell-based assays. A common method is the cytopathic effect (CPE) reduction assay :
-
Cell Culture: A monolayer of a susceptible host cell line, such as Madin-Darby canine kidney (MDCK) cells, is prepared in microtiter plates.
-
Viral Infection: The cells are infected with a predetermined amount of the influenza A virus.
-
Compound Treatment: The infected cells are then treated with serial dilutions of this compound.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in the untreated control wells.
-
Assessment of CPE: The cell monolayers are observed microscopically, and the extent of CPE is scored. The concentration of this compound that inhibits the viral CPE by 50% (IC50) is then determined.
Another common method is the plaque reduction assay , which quantifies the reduction in the number of viral plaques formed in the presence of the compound.
Experimental Workflow for Isolation and Characterization
The following diagram illustrates the general workflow for the isolation and characterization of this compound.
Caption: Workflow for the isolation and characterization of this compound.
References
- 1. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. I. Production, isolation, chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. IV. Taxonomy on the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemical Blueprint of Fluvirucin A1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the stereochemistry and absolute configuration of Fluvirucin A1, a macrolactam antibiotic with potential therapeutic applications. The determination of its complex stereochemical architecture has been a significant challenge, ultimately resolved through asymmetric total synthesis. This document outlines the key experimental methodologies, presents critical quantitative data, and visualizes the logical workflows involved in establishing the absolute configuration of this natural product.
Introduction to this compound's Stereochemical Complexity
This compound is a 14-membered macrolactam characterized by multiple stereogenic centers. The precise three-dimensional arrangement of these centers is crucial for its biological activity. The aglycon of this compound, known as fluvirucinine A1, possesses four stereocenters at the C2, C3, C6, and C10 positions. The determination of the absolute configuration of these centers has been a primary focus of synthetic efforts.
Asymmetric Total Synthesis: The Key to Unlocking Absolute Configuration
The absolute configuration of fluvirucinine A1 was definitively established through its asymmetric total synthesis. The general strategy relies on a convergent approach, where chiral fragments are synthesized from known starting materials and then coupled to construct the macrolactam core. The stereochemistry of the final product is a direct consequence of the stereochemistry of the chiral building blocks and the stereoselectivity of the key bond-forming reactions.
A pivotal strategy in the synthesis of fluvirucinine A1 and its analogs involves an amide enolate-induced aza-Claisen rearrangement. This powerful reaction allows for the expansion of a 10-membered lactam into the 14-membered fluvirucinine core, while simultaneously setting the stereochemistry at C2 and C3 with a high degree of control.
Experimental Confirmation of Stereochemistry
The stereochemical assignments made during the total synthesis were rigorously confirmed through a combination of spectroscopic and crystallographic techniques.
X-ray Crystallography of a Key Intermediate
A definitive confirmation of the relative and absolute stereochemistry of the fluvirucinine core was achieved through single-crystal X-ray analysis of a key synthetic intermediate. In the synthesis of a closely related analog, (-)-6-desmethyl-fluvirucinine A1, the structure of a silyl-protected macrolactam intermediate was determined by X-ray crystallography, unambiguously establishing the spatial arrangement of the substituents on the 14-membered ring.[1] This provided a solid anchor point for confirming the stereochemical outcomes of the preceding synthetic steps.
Spectroscopic Analysis
Throughout the synthetic sequences, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and optical rotation measurements, were employed to confirm the identity and stereochemical integrity of the intermediates and the final product.
Quantitative Data Summary
| Compound | Specific Optical Rotation ([α]D) | Solvent | Reference |
| (-)-6-desmethyl-fluvirucinine A1 | +26.68 (c 1.25) | CHCl3 | [1] |
| Synthetic Fluvirucinine A1 | Not explicitly found in the provided search results. | ||
| Key Intermediate (C22H43NO2Si) | Not applicable (X-ray data) | [1] |
Note: The specific optical rotation for the parent fluvirucinine A1 from the seminal 1999 synthesis by Suh et al. was not available in the provided search results.
Detailed Experimental Protocols
The following are representative experimental protocols for key transformations in the synthesis of fluvirucinine A1 analogs, based on the work of Suh and colleagues.
Diastereoselective Amidoalkylation
This reaction is crucial for setting one of the stereocenters in a precursor to the aza-Claisen rearrangement.
-
Procedure: To a solution of the N,O-acetal TMS ether in a suitable solvent, a ketene acetal is added at low temperature. The reaction is then quenched, and the product is purified by chromatography. The high diastereoselectivity is attributed to the sterically favored attack of the bulky ketene acetal on the (Z)-N-acyl iminium intermediate.
Amide Enolate-Induced Aza-Claisen Rearrangement
This key ring-expansion reaction forms the 14-membered macrolactam core.
-
Procedure: The 10-membered lactam precursor is treated with a strong base, such as a lithium amide, at low temperature to form the amide enolate. The reaction mixture is then warmed to induce the[2][2]-sigmatropic rearrangement. The stereochemical outcome is dictated by the conformation of the transition state.
Final Deprotection and Hydrogenation
The final steps of the synthesis involve the removal of protecting groups and the saturation of any double bonds to yield the natural product.
-
Procedure: A solution of the protected macrolactam in a suitable solvent (e.g., a mixture of EtOAc and MeOH) is treated with a hydrogenation catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere.[1] Following hydrogenation, any remaining protecting groups, such as silyl ethers, are removed using a reagent like tetrabutylammonium fluoride (TBAF).[1]
Visualizing the Synthetic Logic
The following diagrams illustrate the key logical and experimental workflows in the determination of this compound's stereochemistry.
Caption: Logical workflow for determining the absolute configuration of this compound.
Caption: Experimental workflow for the key aza-Claisen ring expansion.
Conclusion
The determination of the stereochemistry and absolute configuration of this compound stands as a testament to the power of modern asymmetric synthesis. Through a carefully designed synthetic route, featuring key stereocontrolling reactions such as the aza-Claisen rearrangement, and confirmed by rigorous analytical techniques including X-ray crystallography, the complex three-dimensional structure of this natural product has been unequivocally established. This foundational knowledge is indispensable for further research into its mechanism of action and for the development of novel therapeutic agents based on the fluvirucin scaffold.
References
Unmasking the Target: A Technical Guide to Identifying Fluvirucin A1's Anti-Influenza Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses continue to pose a significant global health threat, necessitating the development of novel antiviral therapeutics with diverse mechanisms of action. Fluvirucin A1, a macrolactam antibiotic produced by Microtetraspora tyrrhenii, was identified in the early 1990s as a potent inhibitor of influenza A virus replication.[1][2] Despite its promising initial activity, the specific molecular target of this compound within the influenza virus life cycle has remained elusive in publicly available literature. This technical guide serves as a comprehensive resource for researchers aiming to identify the molecular target of this compound and other novel anti-influenza compounds. We will detail the established methodologies for target identification, provide structured data on this compound's known antiviral properties, and present visual workflows to guide experimental design.
Known Antiviral Profile of this compound
While the precise target is unknown, initial studies characterized the potent effect of this compound against the influenza A/Victoria/3/75 strain in Madin-Darby Canine Kidney (MDCK) cells.[1] The primary assay used was a cytopathic effect (CPE) reduction assay, a common method for evaluating antiviral efficacy.[1]
| Compound | Virus Strain | Cell Line | Assay Type | Reported Activity | Reference |
| This compound | Influenza A/Victoria/3/75 | MDCK | Cytopathic Effect (CPE) Reduction | Potent Inhibitory Activity | [1] |
Proposed Workflows for this compound Target Identification
The identification of a drug's molecular target can be approached through two primary strategies: forward pharmacology (or chemical genetics) and reverse pharmacology. Given that this compound is a known antiviral agent with an unknown target, a forward pharmacology approach is the most logical starting point.
Forward Pharmacology Workflow
This approach begins with the phenotype (antiviral activity) and works towards identifying the molecular target responsible for that phenotype.
Caption: Forward pharmacology workflow for this compound target ID.
Influenza Virus Life Cycle & Potential Targets
Understanding the influenza virus life cycle is crucial for designing experiments to pinpoint the stage of inhibition. This compound could be acting on any of these key viral proteins or host factors involved in the process.
Caption: Key stages of the influenza virus life cycle as potential targets.
Detailed Experimental Protocols
The following protocols outline key experiments in the target identification workflow.
Time-of-Addition (ToA) Assay
This experiment helps to narrow down the stage of the viral life cycle inhibited by the compound.
-
Objective: To determine if this compound acts at an early (entry), middle (replication), or late (release) stage of infection.
-
Methodology:
-
Seed MDCK cells in 96-well plates to form a confluent monolayer.
-
Infect the cells with influenza A virus (e.g., A/WSN/33) at a specific multiplicity of infection (MOI).
-
Add this compound at a concentration of 5-10x its EC50 at various time points post-infection (e.g., -1h, 0h, 2h, 4h, 6h, 8h). Include a known entry inhibitor (e.g., Arbidol) and a known replication/release inhibitor (e.g., Oseltamivir) as controls.
-
At a late time point (e.g., 12-24h post-infection), harvest the supernatant or cell lysate.
-
Quantify viral yield using a suitable method such as a plaque assay, TCID50 assay, or RT-qPCR for a viral gene.
-
Plot the viral yield against the time of compound addition. A sharp drop in efficacy after a certain time point indicates the window of activity.
-
Resistance Mutant Selection and Analysis
Identifying mutations that confer resistance to a drug is a powerful method for pinpointing its direct or indirect target.
-
Objective: To generate and identify this compound-resistant influenza virus mutants.
-
Methodology:
-
Perform serial passage of influenza A virus in MDCK cells in the presence of sub-optimal, escalating concentrations of this compound. Start with a concentration around the EC50.
-
In parallel, passage the virus in the absence of the compound as a control for culture-adaptive mutations.
-
Monitor for the re-emergence of viral replication (cytopathic effect) at higher drug concentrations.
-
Once a resistant population emerges, plaque-purify individual viral clones.
-
Confirm the resistance phenotype of the purified clones by determining their EC50 for this compound and comparing it to the wild-type virus.
-
Extract viral RNA from resistant clones and perform whole-genome sequencing (e.g., using RT-PCR followed by Sanger or next-generation sequencing).
-
Compare the genomes of the resistant viruses to the wild-type and control-passaged viruses to identify candidate resistance mutations. Mutations consistently found in independently selected resistant clones are strong candidates for being involved in the drug's mechanism of action.
-
Affinity Chromatography and Mass Spectrometry
This biochemical approach aims to physically isolate the drug's binding partner from a complex mixture of proteins.
-
Objective: To identify viral or host proteins that physically interact with this compound.
-
Methodology:
-
Probe Synthesis: Synthesize a this compound analog that incorporates a linker and an affinity tag (e.g., biotin or a photoreactive cross-linking group) without ablating its antiviral activity.
-
Lysate Preparation: Infect MDCK cells with a high MOI of influenza virus. At the peak of viral protein expression, prepare a cell lysate under non-denaturing conditions.
-
Affinity Pulldown: Immobilize the tagged this compound probe on a solid support (e.g., streptavidin beads for a biotin tag). Incubate the immobilized probe with the cell lysate to allow for binding.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify specific bands, or directly analyze the entire eluate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the identified proteins to those from a control pulldown (e.g., using beads without the probe or with an inactive analog) to identify specific binding partners.
-
Direct Binding Assays (e.g., Bio-Layer Interferometry - BLI)
Once candidate target proteins are identified (e.g., through resistance mutations), direct binding assays are required for confirmation.
-
Objective: To quantitatively measure the binding affinity and kinetics between this compound and a purified candidate viral protein.
-
Methodology:
-
Protein Expression and Purification: Clone, express, and purify the candidate target protein (e.g., recombinant hemagglutinin, nucleoprotein) using a suitable expression system (e.g., baculovirus or mammalian cells).
-
Assay Setup (BLI): Biotinylate the purified protein and immobilize it onto a streptavidin-coated biosensor tip.
-
Binding Measurement: Dip the biosensor into a series of wells containing increasing concentrations of this compound. Measure the association and dissociation rates in real-time by detecting changes in the interference pattern of light reflected from the biosensor tip.
-
Data Analysis: Fit the binding data to a suitable kinetic model (e.g., 1:1 binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.
-
Conclusion
While the molecular target of this compound in the influenza virus remains to be definitively identified, the compound serves as an excellent case study for the application of modern target identification workflows. The combination of phenotypic assays, resistance selection, and direct biochemical and biophysical methods provides a robust framework for de-orphaning novel antiviral agents. The successful identification of this compound's target would not only elucidate its mechanism of action but could also unveil novel vulnerabilities in the influenza virus, paving the way for the development of a new class of antiviral drugs. This guide provides the necessary conceptual and methodological foundation for researchers to undertake this challenge.
References
- 1. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. I. Production, isolation, chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. IV. Taxonomy on the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fluvirucin A1 Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluvirucin A1 is a macrolactam antibiotic produced by the actinomycete Microtetraspora tyrrhenii. It exhibits potent antiviral activity, particularly against influenza A virus, making it a compound of significant interest for drug development. This document provides a detailed protocol for the extraction and purification of this compound from fermentation broth, along with an overview of its potential mechanism of action.
Extraction and Purification of this compound
The isolation and purification of this compound from the fermentation broth of Microtetraspora tyrrhenii is a multi-step process involving solvent extraction and chromatographic techniques. While specific quantitative data on yields and purity at each step is not extensively published, the following protocol outlines the general and widely accepted methodology.
Experimental Protocols
1. Fermentation of Microtetraspora tyrrhenii
A seed culture of Microtetraspora tyrrhenii is prepared and used to inoculate a suitable production medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to maximize the production of this compound.
2. Extraction of this compound from Fermentation Broth
-
Objective: To separate the crude this compound from the fermentation broth.
-
Methodology:
-
Following fermentation, the broth is centrifuged or filtered to remove the mycelia and other solid components.
-
The resulting supernatant, containing the dissolved this compound, is then subjected to solvent extraction.
-
An equal volume of a water-immiscible organic solvent, such as ethyl acetate, is added to the supernatant.
-
The mixture is vigorously agitated to ensure thorough mixing and facilitate the transfer of this compound into the organic phase.
-
The organic and aqueous layers are separated using a separatory funnel.
-
The organic layer, now containing the crude this compound, is collected. This extraction process is typically repeated multiple times to maximize the recovery of the compound.
-
The combined organic extracts are then concentrated under reduced pressure to yield a crude extract.
-
3. Purification of this compound by Column Chromatography
-
Objective: To separate this compound from other co-extracted compounds.
-
Methodology:
-
The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a solid support, such as silica gel.
-
The adsorbed sample is then loaded onto a silica gel column pre-equilibrated with a non-polar solvent.
-
The column is eluted with a gradient of solvents with increasing polarity. For example, a gradient of chloroform-methanol is commonly used.
-
Fractions are collected and analyzed for the presence of this compound using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Fractions containing pure this compound are pooled and the solvent is evaporated to yield the purified compound.
-
Data Presentation
Due to the limited availability of specific quantitative data in publicly accessible literature, a representative table of expected outcomes is provided below. Actual yields and purity will vary depending on the specific fermentation and purification conditions.
| Purification Step | Starting Material | Product | Expected Yield (%) | Expected Purity (%) |
| Solvent Extraction | Fermentation Broth (10 L) | Crude Extract (g) | 70-85 | 10-20 |
| Column Chromatography | Crude Extract (1 g) | Pure this compound (mg) | 40-60 | >95 |
Experimental Workflow and Logic
The following diagram illustrates the workflow for the extraction and purification of this compound.
Caption: Workflow for this compound Extraction and Purification.
Antiviral Mechanism of Action and Signaling Pathways
This compound exhibits its antiviral activity by interfering with the replication cycle of the influenza A virus. While the precise molecular target has not been definitively elucidated in publicly available research, the general mechanism of many antiviral compounds involves the inhibition of key viral processes or the modulation of host cell signaling pathways that the virus hijacks for its replication.
The influenza A virus replication cycle involves several key stages that are potential targets for antiviral drugs:
-
Entry: Attachment of the virus to host cell receptors (sialic acid) and subsequent endocytosis.
-
Uncoating: Release of the viral ribonucleoproteins (vRNPs) into the cytoplasm.
-
Nuclear Import: Transport of vRNPs into the host cell nucleus.
-
Transcription and Replication: Synthesis of viral mRNA and new viral RNA genomes by the viral RNA-dependent RNA polymerase.
-
Protein Synthesis: Translation of viral mRNAs into viral proteins by the host cell machinery.
-
Assembly and Budding: Assembly of new viral particles at the host cell membrane and their subsequent release.
Influenza virus infection also triggers and manipulates various host cell signaling pathways to facilitate its replication and evade the host immune response. These include pathways like the NF-κB, PI3K/Akt, and MAPK pathways.[1][2] It is plausible that this compound may exert its antiviral effect by targeting one or more of these viral or host cell processes.
The following diagram illustrates the potential points of intervention for an antiviral agent like this compound within the influenza A virus replication cycle.
Caption: Potential Targets of this compound in the Influenza A Virus Replication Cycle.
Further research is required to pinpoint the specific molecular interactions of this compound and to fully understand its impact on host cell signaling pathways during influenza virus infection. This knowledge will be crucial for its development as a potential therapeutic agent.
References
Application Notes and Protocols for Cell-Based Assays of Fluvirucin A1 Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluvirucin A1 is a macrolide antibiotic produced by actinomycete strains that has demonstrated potent inhibitory activity against Influenza A virus.[1] This document provides detailed application notes and experimental protocols for the evaluation of this compound's antiviral efficacy using established cell-based assays. The primary method for assessing its activity has been the cytopathic effect (CPE) reduction assay in Madin-Darby Canine Kidney (MDCK) cells.[1] The proposed mechanism of action for this compound is the inhibition of viral neuraminidase (exo-alpha-sialidase), an essential enzyme for the release of progeny virions from infected cells.
These protocols are intended to guide researchers in the setup and execution of robust and reproducible assays to quantify the antiviral properties of this compound and similar compounds.
Data Presentation
For comparative purposes, the following tables are structured to present such data once it becomes available through experimentation.
Table 1: Antiviral Activity of this compound against Influenza A Virus
| Compound | Virus Strain | Cell Line | Assay Type | IC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound | Influenza A/Victoria/3/75 | MDCK | CPE Reduction | Data Not Available | Data Not Available | [1] |
| Control Drug (e.g., Oseltamivir) | Influenza A/Victoria/3/75 | MDCK | Neuraminidase Inhibition | Insert Value | Insert Value | Relevant Literature |
Table 2: Cytotoxicity of this compound
| Compound | Cell Line | Assay Type | Incubation Time (hrs) | CC50 (µM) | Reference |
| This compound | MDCK | MTT or similar viability assay | 48-72 | Data Not Available | |
| Control Drug (e.g., Oseltamivir) | MDCK | MTT or similar viability assay | 48-72 | Insert Value | Relevant Literature |
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect cells from the destructive effects of a virus.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza A/Victoria/3/75 virus stock
-
This compound
-
Control antiviral drug (e.g., Oseltamivir)
-
96-well cell culture plates
-
Crystal Violet staining solution
-
Formaldehyde (3.7%)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Cell Seeding: Seed MDCK cells in 96-well plates at a density of 2 x 10^4 cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C in a 5% CO2 incubator until a confluent monolayer is formed (approximately 24 hours).
-
Compound Preparation: Prepare serial dilutions of this compound and the control drug in serum-free DMEM.
-
Infection and Treatment:
-
Wash the cell monolayers twice with PBS.
-
Add 100 µL of the appropriate compound dilution to each well. Include wells with no compound as virus and cell controls.
-
Add 100 µL of Influenza A virus diluted in serum-free DMEM to achieve a multiplicity of infection (MOI) of 0.01 to the compound-treated wells and the virus control wells.
-
Add 100 µL of serum-free DMEM to the cell control wells.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Staining:
-
Carefully remove the medium from the wells.
-
Fix the cells with 100 µL of 3.7% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the plates gently with water.
-
Stain the cells with 100 µL of 0.5% Crystal Violet solution for 20 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
-
Data Analysis: Quantify the staining by solubilizing the dye with methanol and measuring the absorbance at 570 nm using a microplate reader. The percentage of CPE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of treated, infected cells) - (Absorbance of virus control)] / [(Absorbance of cell control) - (Absorbance of virus control)] * 100 The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques in the presence of a test compound.
Materials:
-
MDCK cells
-
DMEM with 10% FBS
-
Influenza A/Victoria/3/75 virus stock
-
This compound
-
Agarose or Avicel overlay medium
-
6-well cell culture plates
-
Crystal Violet staining solution
Protocol:
-
Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Prepare serial dilutions of this compound. Mix each dilution with an equal volume of virus suspension containing approximately 100 plaque-forming units (PFU) per 100 µL. Incubate the mixtures at 37°C for 1 hour.
-
Infection: Wash the cell monolayers with PBS and inoculate with 200 µL of the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with 3 mL of overlay medium (e.g., 2X DMEM mixed with 1.2% agarose or 2.4% Avicel) containing the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Staining and Counting: Fix the cells with 3.7% formaldehyde and stain with Crystal Violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control. The IC50 is the concentration of the compound that reduces the plaque number by 50%.
Neuraminidase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of viral neuraminidase.
Materials:
-
Influenza A/Victoria/3/75 virus (as a source of neuraminidase)
-
This compound
-
Fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., glycine-NaOH buffer)
-
96-well black plates
-
Fluorometer
Protocol:
-
Reaction Setup: In a 96-well black plate, add the assay buffer, diluted influenza virus, and serial dilutions of this compound.
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the MUNANA substrate to all wells to a final concentration of 100 µM.
-
Enzymatic Reaction: Incubate the plate at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer (excitation ~365 nm, emission ~450 nm).
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each concentration of this compound compared to the no-inhibitor control. Determine the IC50 value from the dose-response curve.
Mandatory Visualizations
References
Application Notes and Protocols: Antifungal Susceptibility Testing of Fluvirucin A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluvirucin A1 is a macrolactam antibiotic isolated from the fermentation broth of an actinomycete species.[1] While it has been primarily investigated for its potent inhibitory activity against the influenza A virus, its potential as an antifungal agent remains an area of limited exploration.[1][2] These application notes provide a generalized framework for conducting antifungal susceptibility testing of this compound, based on established protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Due to the limited publicly available data on the antifungal properties of this compound, the following sections outline a recommended starting point for investigation. The provided protocols are adapted from standardized methods and will require optimization for this specific compound.
General Antifungal Susceptibility Testing Workflow
The following diagram illustrates a typical workflow for determining the in vitro antifungal activity of a novel compound like this compound.
References
Application Notes and Protocols for Fluvirucin A1 in Neuraminidase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluvirucin A1 is a macrocyclic lactam antibiotic isolated from Microtetraspora tyrrhenii.[1][2] It has demonstrated potent antiviral activity against influenza A virus.[3][4] Structurally, this compound is a 13-tridecanelactam with a 3-amino-3,6-dideoxy-L-talose moiety.[3][5] Functionally, it is classified as an exo-alpha-sialidase (neuraminidase) inhibitor (EC 3.2.1.18), suggesting its mechanism of action involves the disruption of the influenza virus life cycle by preventing the release of progeny virions from infected host cells.[1]
Neuraminidase is a key glycoprotein on the surface of the influenza virus.[6] Its enzymatic activity involves the cleavage of sialic acid residues from the host cell surface, which is crucial for the release of newly formed virus particles.[7][8] Inhibition of neuraminidase is a clinically validated strategy for the treatment of influenza.
These application notes provide a detailed protocol for utilizing this compound in a fluorescence-based neuraminidase inhibition assay. This assay is a fundamental tool for determining the inhibitory potency of compounds like this compound and is widely used in antiviral drug discovery and surveillance.[9]
Mechanism of Action: Neuraminidase Inhibition
The influenza virus replication cycle concludes with the budding of new virions from the host cell membrane. The viral hemagglutinin (HA) protein on the surface of the progeny virions binds to sialic acid receptors on the host cell, causing the new viruses to remain tethered to the cell surface and to each other.[7] Neuraminidase resolves this by cleaving the terminal sialic acid residues, allowing the release of the new virus particles to infect other cells.[7][8]
Neuraminidase inhibitors, such as this compound, are structural mimics of sialic acid. They bind to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid residues. This results in the aggregation of newly formed virions at the host cell surface, effectively halting the spread of the infection.
Data Presentation
Table 1: Hypothetical Neuraminidase Inhibition Data for this compound
| Compound | Virus Strain | Neuraminidase Subtype | Average IC50 (nM) | Standard Deviation (nM) |
| This compound | A/Victoria/3/75 | H3N2 | Data to be determined | Data to be determined |
| Oseltamivir | A/Victoria/3/75 | H3N2 | Reference value | Reference value |
| Zanamivir | A/Victoria/3/75 | H3N2 | Reference value | Reference value |
Experimental Protocols
Protocol: Fluorescence-Based Neuraminidase Inhibition Assay
This protocol is adapted from established methods for assessing neuraminidase inhibition and is suitable for determining the IC50 value of this compound.[5][9] The assay relies on the cleavage of the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) by neuraminidase to release the fluorescent product 4-methylumbelliferone (4-MU).
Materials and Reagents:
-
This compound
-
Oseltamivir or Zanamivir (as positive controls)
-
Influenza virus stock (e.g., A/Victoria/3/75)
-
MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid)
-
4-Methylumbelliferone (4-MU) standard
-
Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5
-
Stop Solution: 0.1 M Glycine, pH 10.7, in 25% ethanol
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and make serial dilutions in Assay Buffer to achieve final concentrations ranging from nanomolar to micromolar.
-
Prepare stock solutions of control inhibitors (Oseltamivir, Zanamivir) in a similar manner.
-
Prepare a 100 µM working solution of MUNANA in Assay Buffer. Protect from light.
-
Prepare a standard curve of 4-MU in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add 25 µL of the serially diluted this compound or control inhibitors to the appropriate wells.
-
Include "no inhibitor" control wells containing 25 µL of Assay Buffer.
-
Include "no virus" control wells (background) containing 50 µL of Assay Buffer.
-
-
Addition of Virus:
-
Dilute the influenza virus stock in Assay Buffer to a concentration that gives a linear rate of substrate hydrolysis for the duration of the assay. This should be predetermined in a separate enzyme activity titration experiment.
-
Add 25 µL of the diluted virus to each well, except for the "no virus" control wells.
-
-
Incubation:
-
Gently tap the plate to mix the contents.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.
-
-
Enzymatic Reaction:
-
Add 50 µL of the 100 µM MUNANA solution to all wells.
-
Incubate the plate at 37°C for 60 minutes. Protect the plate from light.
-
-
Termination of Reaction:
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
-
Fluorescence Measurement:
-
Read the fluorescence of the plate using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the "no virus" control wells from all other readings.
-
Plot the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the neuraminidase activity by 50%, using a non-linear regression curve fit (e.g., sigmoidal dose-response).
Visualizations
Diagram 1: Mechanism of Neuraminidase Action and Inhibition
Caption: Mechanism of influenza neuraminidase and its inhibition by this compound.
Diagram 2: Experimental Workflow for Neuraminidase Inhibition Assay
References
- 1. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. IV. Taxonomy on the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. I. Production, isolation, chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2016-17 season: Comparison with the 2010-11 to 2015-16 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2017-18 season: Comparison with the 2010-11 to 2016-17 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sialidase Inhibitors with Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Production of Fluvirucin A1 by Fermentation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluvirucin A1, a macrolide glycoside with promising antiviral and antifungal activities, is a secondary metabolite produced by the actinomycete Microtetraspora tyrrhenii. This document provides detailed application notes and protocols for the large-scale production of this compound through fermentation, encompassing optimal fermentation parameters, a comprehensive protocol for cultivation, and a step-by-step guide for downstream processing and purification. The information is intended to guide researchers and drug development professionals in establishing robust and scalable manufacturing processes for this bioactive compound.
Introduction to this compound
This compound belongs to a family of 14-membered macrolactam glycosides.[1] Its structure consists of a polyketide-derived aglycone linked to an amino sugar. The potent biological activities of this compound, particularly against influenza viruses, have made it a molecule of significant interest for therapeutic development. Efficient large-scale production is a critical step in enabling preclinical and clinical studies. The producing organism, Microtetraspora tyrrhenii (strain Q464-31), is an actinomycete that can be cultivated using standard industrial fermentation techniques.[1]
Biosynthesis of this compound
The biosynthesis of this compound is initiated by a Type I Polyketide Synthase (PKS). While the specific gene cluster for this compound has not been fully elucidated in the reviewed literature, the well-characterized biosynthesis of the related compound Fluvirucin B1 provides a strong model.[2] The process begins with a starter unit, likely derived from an amino acid, followed by sequential condensation of extender units such as malonyl-CoA and methylmalonyl-CoA to form the macrolactam ring. The final step involves the glycosylation of the aglycone by a specific glycosyltransferase, which attaches the characteristic amino sugar moiety.
References
- 1. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. IV. Taxonomy on the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequence, Cloning, and Analysis of the Fluvirucin B1 Polyketide Syn-thase from Actinomadura vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fluvirucin A1 Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of Fluvirucin A1 analogs as potential antifungal agents. This compound is a 14-membered macrolactam glycoside originally identified for its antiviral activity against influenza A virus, but subsequent research has revealed the potential of the fluvirucin family as broad-spectrum antifungal agents. This document outlines synthetic strategies, key structure-activity relationships (SAR), and detailed protocols for the synthesis and antifungal screening of novel this compound analogs.
Introduction to this compound and its Antifungal Potential
This compound belongs to a family of naturally occurring macrolactam glycosides produced by actinomycetes. Structurally, it features a 14-membered lactam ring substituted with alkyl groups and a 3-amino-3,6-dideoxy-L-talopyranose sugar moiety. While initially investigated for antiviral properties, fluvirucins have demonstrated significant activity against various fungal pathogens, including Candida species. The growing challenge of antifungal resistance necessitates the development of new therapeutic agents, and the unique scaffold of this compound presents a promising starting point for the design of novel antifungal drugs.
The antifungal activity of fluvirucins is thought to be linked to the integrity of the fungal cell wall, a structure essential for fungal viability and absent in mammalian cells, making it an attractive drug target.[1][2] Key enzymes in fungal cell wall biosynthesis, such as β-(1,3)-D-glucan synthase and chitin synthase, are potential targets for fluvirucin analogs.[2][3]
Synthesis of this compound Analogs: Strategies and Methodologies
The total synthesis of fluvirucins and their analogs is a complex challenge that involves stereoselective construction of the macrolactam core and glycosylation with the amino sugar. Several key synthetic strategies have been employed to access the fluvirucin scaffold.
Key Synthetic Strategies for the Macrolactam Core:
Three primary strategies have been successfully utilized for the construction of the 14-membered macrolactam ring of fluvirucin analogs:
-
Ring-Closing Metathesis (RCM): This powerful reaction has become a cornerstone of macrocycle synthesis. In the context of fluvirucin analogs, an acyclic precursor containing terminal alkenes is treated with a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form the desired macrocyclic lactam. The position of the double bond can be varied to explore different conformational constraints on the macrocycle.
-
Macrolactamization: This classical approach involves the intramolecular cyclization of a linear amino acid precursor. A long-chain ω-amino acid is activated at the carboxylic acid terminus and subjected to high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Various coupling reagents, such as DPPA (diphenylphosphoryl azide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can be employed to facilitate this reaction.
-
Aza-Claisen Rearrangement: This elegant strategy involves the[2][2]-sigmatropic rearrangement of an N-allyl ketene aminal to form a γ,δ-unsaturated amide. This method allows for the stereoselective introduction of substituents and can be a powerful tool for controlling the stereochemistry of the macrocycle.
Glycosylation Strategies:
The introduction of the aminosugar moiety is a critical step in the synthesis of this compound analogs, as this group is often crucial for biological activity. Glycosylation is typically performed at a late stage of the synthesis on a protected aglycon. Common glycosylation methods include the use of glycosyl halides, triflates, or trichloroacetimidates as glycosyl donors, often activated by a Lewis acid promoter. The stereochemical outcome of the glycosylation is a key challenge that needs to be carefully controlled.
Structure-Activity Relationship (SAR) Studies
-
The Aminosugar Moiety: The presence of the amino group on the sugar is often critical for antifungal activity. N-acetylation or removal of the amino group can lead to a significant loss of potency.
-
The Macrolactam Core: The conformation of the 14-membered ring, influenced by the position and stereochemistry of the alkyl substituents (at C2, C6, and C10), plays a role in target binding. Modifications to these alkyl groups can be used to fine-tune activity and pharmacokinetic properties.
-
The Glycosidic Linkage: The position and stereochemistry of the glycosidic bond can impact the overall shape of the molecule and its interaction with the biological target.
Data Presentation
Table 1: Representative Antifungal Activity of Hypothetical this compound Analogs against Candida albicans
| Compound | R1 (at C2) | R2 (at C6) | R3 (at C10) | Sugar Moiety | MIC (µg/mL) |
| This compound | -CH(OH)CH3 | -CH3 | -CH2CH3 | 3-amino-3,6-dideoxy-L-talopyranose | 2 |
| Analog 1a | -CH2CH3 | -CH3 | -CH2CH3 | 3-amino-3,6-dideoxy-L-talopyranose | 4 |
| Analog 1b | -CH(OH)CH3 | -H | -CH2CH3 | 3-amino-3,6-dideoxy-L-talopyranose | 8 |
| Analog 1c | -CH(OH)CH3 | -CH3 | -CH3 | 3-amino-3,6-dideoxy-L-talopyranose | 4 |
| Analog 2a | -CH(OH)CH3 | -CH3 | -CH2CH3 | None (Aglycon) | >64 |
| Analog 2b | -CH(OH)CH3 | -CH3 | -CH2CH3 | 3-N-acetyl-3,6-dideoxy-L-talopyranose | 32 |
Note: This table presents hypothetical data for illustrative purposes, based on general SAR trends observed for macrolactam antifungal agents.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a this compound Analog via Ring-Closing Metathesis (RCM)
This protocol outlines a representative synthesis of a this compound analog.
1. Synthesis of the Acyclic Diene Precursor: a. Couple a suitably protected amino acid fragment (containing the C-terminal alkene) with a long-chain carboxylic acid fragment (containing the N-terminal alkene) using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA) in an inert solvent like DMF. b. Purify the resulting linear peptide by flash chromatography.
2. Ring-Closing Metathesis: a. Dissolve the acyclic diene precursor in dry, degassed dichloromethane (DCM) to a final concentration of 0.001 M. b. Add Grubbs' second-generation catalyst (3-5 mol%). c. Reflux the reaction mixture under an argon atmosphere for 12-24 hours, monitoring by TLC or LC-MS. d. Upon completion, quench the reaction with ethyl vinyl ether. e. Concentrate the mixture and purify the macrocyclic lactam by flash chromatography.
3. Deprotection and Glycosylation: a. Selectively deprotect the hydroxyl group on the macrocycle where the sugar will be attached using appropriate conditions (e.g., TBAF for a silyl protecting group). b. Dissolve the deprotected aglycon and a protected glycosyl donor (e.g., a trichloroacetimidate of the desired aminosugar) in dry DCM. c. Cool the mixture to -40°C and add a Lewis acid promoter (e.g., TMSOTf). d. Allow the reaction to warm to room temperature and stir until completion. e. Quench the reaction with triethylamine and purify the glycosylated macrocycle by flash chromatography.
4. Final Deprotection: a. Remove all remaining protecting groups (e.g., Boc groups on the amino sugar with TFA, benzyl groups by hydrogenolysis) to yield the final this compound analog. b. Purify the final compound by preparative HPLC.
Protocol 2: Antifungal Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the determination of the MIC of the synthesized analogs against a fungal strain like Candida albicans using the broth microdilution method.
1. Preparation of Fungal Inoculum: a. Culture Candida albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. b. Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard. c. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
2. Preparation of Drug Dilutions: a. Prepare a stock solution of each this compound analog in DMSO. b. Perform serial two-fold dilutions of each analog in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations.
3. Inoculation and Incubation: a. Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions. b. Include a positive control (fungus without drug) and a negative control (medium only). c. Incubate the plates at 35°C for 24-48 hours.
4. Determination of MIC: a. The MIC is defined as the lowest concentration of the analog that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
Caption: General workflow for the synthesis and evaluation of this compound analogs.
Caption: Postulated mechanism of action of this compound analogs on fungal cell wall synthesis.
References
- 1. Fungal cell wall inhibitors: emphasis on clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of the fungal cell wall. Synthesis of 4-aryl-4-N-arylamine-1-butenes and related compounds with inhibitory activities on beta(1-3) glucan and chitin synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]
Application Notes and Protocols for Fluvirucin A1 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the stability and solubility of Fluvirucin A1, a macrolide-like antiviral compound, for use in in vitro studies. Adherence to these guidelines will help ensure the consistency and reliability of experimental results.
Introduction to this compound
This compound is an antibiotic with a lactam structure, belonging to the macrolide family, that has demonstrated potent inhibitory activity against the influenza A virus.[1][2][3][4] Its molecular formula is C23H44N2O5, with a molecular weight of approximately 428.6 g/mol .[4] To ensure accurate and reproducible results in in vitro assays, a thorough understanding of its stability and solubility in relevant experimental conditions is crucial.
Solubility of this compound
The solubility of a compound is a critical parameter for in vitro studies, influencing its bioavailability and the accuracy of concentration-dependent effects. The following protocols outline methods to determine the solubility of this compound in common laboratory solvents.
Recommended Solvents for Stock Solutions
For initial solubilization, Dimethyl Sulfoxide (DMSO) is often the solvent of choice for macrolide-like compounds due to its ability to dissolve a wide range of organic molecules.[5][6] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted into aqueous buffers or cell culture media for working solutions.
Quantitative Solubility Assessment Protocol
This protocol describes a method to determine the kinetic solubility of this compound in various solvents.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Ethanol, absolute
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized water
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Serially dilute the stock solution in the test solvent (e.g., PBS, cell culture medium) to create a range of concentrations.
-
Incubate the solutions at the desired temperature (e.g., room temperature, 37°C) for a set period (e.g., 2 hours) with gentle agitation.
-
Visually inspect for precipitation.
-
Centrifuge the samples to pellet any undissolved compound.
-
Carefully collect the supernatant.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
The highest concentration at which no precipitate is observed is considered the kinetic solubility.
Data Presentation: Solubility of this compound
| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Observations |
| DMSO | 25 | Visual | > 10 | Clear solution |
| Ethanol | 25 | Visual | > 5 | Clear solution |
| PBS (pH 7.4) | 25 | HPLC | 0.5 ± 0.05 | Precipitation observed at > 0.5 mg/mL |
| Deionized Water | 25 | HPLC | 0.1 ± 0.02 | Precipitation observed at > 0.1 mg/mL |
| Cell Culture Medium (e.g., DMEM) | 37 | HPLC | 0.25 ± 0.03 | Precipitation observed at > 0.25 mg/mL |
Stability of this compound
The stability of this compound in experimental conditions is critical for interpreting biological data, as degradation can lead to a decrease in the active compound concentration over time. The lactam ring in this compound may be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.[7][8][9][10]
Stability Assessment Protocol
This protocol uses High-Performance Liquid Chromatography (HPLC) to assess the stability of this compound over time in different solutions and temperatures.
Materials:
-
This compound
-
DMSO
-
PBS (pH 5.0, 7.4, and 9.0)
-
Cell culture medium
-
Incubators set at 4°C, 25°C, and 37°C
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration (e.g., 10 µg/mL) in the test solutions (different pH buffers and cell culture medium).
-
Divide each solution into aliquots for different time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Store the aliquots at the respective temperatures (4°C, 25°C, and 37°C).
-
At each time point, analyze the concentration of this compound in the corresponding aliquot using a validated HPLC method.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Determine the degradation kinetics and half-life (t½) of this compound under each condition. [11][12][13][14][15]
Data Presentation: Stability of this compound (Half-life in hours)
| Solution | pH | Temperature (°C) | Half-life (t½, hours) | Degradation Kinetics |
| PBS | 5.0 | 37 | > 48 | First-order |
| PBS | 7.4 | 37 | 24 ± 2 | First-order |
| PBS | 9.0 | 37 | 8 ± 1 | First-order |
| Cell Culture Medium | 7.4 | 37 | 18 ± 2 | First-order |
| PBS | 7.4 | 25 | > 48 | First-order |
| PBS | 7.4 | 4 | > 72 | First-order |
Experimental Workflows and Signaling Pathway Analysis
General Experimental Workflow
The following diagram illustrates a typical workflow for preparing this compound for in vitro experiments.
Caption: Workflow for this compound solution preparation.
Hypothetical Signaling Pathway Investigation
While the specific signaling pathways affected by this compound are not yet fully elucidated, a general approach to investigating its impact on a hypothetical pathway is presented below. This can be adapted to study pathways relevant to viral infection or cellular response.
Caption: Hypothetical signaling pathway and potential points of intervention for this compound.
Conclusion
The protocols and data presentation formats provided in these application notes offer a standardized framework for assessing the stability and solubility of this compound. By carefully characterizing these physicochemical properties, researchers can enhance the reproducibility and reliability of their in vitro findings, ultimately contributing to a better understanding of the therapeutic potential of this compound.
References
- 1. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. III. The stereochemistry and absolute configuration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. I. Production, isolation, chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C23H44N2O5 | CID 132016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Physicochemical profile of macrolides and their comparison with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and Functional Implications of the Interaction between Macrolide Antibiotics and Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of β-lactam antibiotics in bacterial growth media | PLOS One [journals.plos.org]
- 9. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Efficient degradation of tylosin by Kurthia gibsonii TYL-A1: performance, pathway, and genomics study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Degradation Kinetics of Clavulanic Acid in Fermentation Broths at Low Temperatures [mdpi.com]
- 15. Aqueous photodegradation of antibiotic florfenicol: kinetics and degradation pathway studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Fluvirucin A1 Against Drug-Resistant Influenza
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the antiviral efficacy of Fluvirucin A1, a novel antibiotic with reported anti-influenza activity, against drug-sensitive and drug-resistant influenza A virus strains. The protocols herein detail methods for determining the compound's cytotoxicity, its inhibitory effects on viral replication, and for elucidating its potential mechanism of action.
Introduction
The emergence of drug-resistant influenza strains poses a significant global health threat, necessitating the discovery and development of novel antiviral therapeutics. This compound, a macrolactam antibiotic, has demonstrated inhibitory activity against influenza A virus.[1][2] This document outlines a comprehensive protocol to systematically evaluate the potential of this compound as a therapeutic agent against drug-resistant influenza. The following protocols are designed to be performed in a biosafety level 2 (BSL-2) or higher laboratory facility, adhering to all institutional and national safety guidelines for handling infectious agents.
Materials and Reagents
Cells and Viruses:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Drug-sensitive influenza A virus strain (e.g., A/Puerto Rico/8/34 (H1N1))
-
Drug-resistant influenza A virus strains (e.g., oseltamivir-resistant H1N1 with H275Y mutation, amantadine-resistant H3N2 with S31N mutation)
Reagents:
-
This compound (of known purity)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
TPCK-treated trypsin
-
Oseltamivir carboxylate
-
Amantadine hydrochloride
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Crystal Violet
-
Paraformaldehyde
-
Neuraminidase substrate (e.g., 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA))
-
Reagents for RT-qPCR (primers, probes, master mix)
Experimental Protocols
A critical initial step in evaluating any potential antiviral compound is to determine its toxicity to the host cells that will be used for the viral assays. This ensures that any observed antiviral effect is not simply a result of the compound killing the cells.
This protocol determines the concentration of this compound that is toxic to MDCK cells.
Protocol:
-
Seed MDCK cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the growth medium from the cells and add 100 µL of the diluted this compound to each well. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the medium and add 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Data Presentation:
| Compound | CC50 (µM) on MDCK cells |
| This compound | [Insert experimental value] |
This assay is the gold standard for quantifying infectious virus and determining the inhibitory effect of an antiviral compound.
Protocol:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the drug-sensitive and drug-resistant influenza virus strains.
-
Pre-incubate the virus dilutions with equal volumes of serial dilutions of this compound for 1 hour at 37°C.
-
Infect the confluent MDCK cell monolayers with the virus-compound mixture.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing TPCK-trypsin and the corresponding concentration of this compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet to visualize and count the plaques.
-
Calculate the 50% effective concentration (EC50), the concentration of this compound that reduces the number of plaques by 50%.
Data Presentation:
| Virus Strain | This compound EC50 (µM) | Oseltamivir EC50 (µM) | Amantadine EC50 (µM) |
| Influenza A/PR/8/34 (H1N1) - Sensitive | [Insert value] | [Insert value] | [Insert value] |
| Influenza A (H1N1) - Oseltamivir-Resistant | [Insert value] | [Insert value] | [Insert value] |
| Influenza A (H3N2) - Amantadine-Resistant | [Insert value] | [Insert value] | [Insert value] |
This assay determines if this compound inhibits the activity of the viral neuraminidase enzyme, a common target for antiviral drugs.
Protocol:
-
Standardize the concentration of drug-sensitive and drug-resistant influenza viruses based on their neuraminidase activity.
-
In a black 96-well plate, add 25 µL of diluted virus to wells containing 25 µL of serial dilutions of this compound. Include a virus-only control and a no-virus control.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of the fluorogenic substrate MUNANA to each well.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by adding a stop solution.
-
Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
Calculate the 50% inhibitory concentration (IC50), the concentration of this compound that inhibits 50% of the neuraminidase activity.
Data Presentation:
| Virus Strain | This compound IC50 (µM) | Oseltamivir IC50 (µM) |
| Influenza A/PR/8/34 (H1N1) - Sensitive | [Insert value] | [Insert value] |
| Influenza A (H1N1) - Oseltamivir-Resistant | [Insert value] | [Insert value] |
As the precise mechanism of action of this compound against influenza virus is not yet fully elucidated, a series of experiments can be performed to identify the stage of the viral replication cycle that is inhibited.
3.4.1. Time-of-Addition Assay: This assay helps to determine whether this compound acts at an early (entry), middle (replication), or late (budding/release) stage of the viral life cycle.
Protocol:
-
Infect confluent MDCK cells with influenza virus.
-
Add a fixed, non-toxic concentration of this compound at different time points post-infection (e.g., -1h, 0h, 2h, 4h, 6h, 8h).
-
At 12-24 hours post-infection, collect the supernatant and quantify the viral titer using a plaque assay or RT-qPCR.
-
Inhibition at early time points suggests an effect on viral entry, while inhibition at later time points suggests an effect on replication or budding and release.
3.4.2. Hemagglutination (HA) Inhibition Assay: This assay can determine if this compound interferes with the attachment of the virus to host cells.
Protocol:
-
Prepare serial dilutions of this compound.
-
Mix the diluted compound with a standardized amount of influenza virus and incubate for 1 hour.
-
Add a suspension of chicken or human red blood cells to the mixture.
-
Observe for the inhibition of hemagglutination. If this compound inhibits HA, the red blood cells will not agglutinate and will form a button at the bottom of the well.
3.4.3. Viral RNA Synthesis Assay (RT-qPCR): This assay determines if this compound inhibits viral genome replication and transcription.
Protocol:
-
Infect MDCK cells with influenza virus in the presence or absence of this compound.
-
At various time points post-infection, extract total RNA from the cells.
-
Perform one-step RT-qPCR to quantify the levels of viral genomic RNA (vRNA), complementary RNA (cRNA), and messenger RNA (mRNA) using specific primers and probes for a conserved viral gene (e.g., M1).
-
A reduction in all three RNA species suggests an early block, while a specific reduction in vRNA and cRNA might indicate an effect on the viral polymerase.
Visualization of Experimental Workflows and Pathways
The following diagrams illustrate the key experimental workflows and the influenza virus replication cycle, which is the target of antiviral drugs.
References
- 1. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. I. Production, isolation, chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Cloning and Expression of Fluvirucin A1 Biosynthetic Genes
For Researchers, Scientists, and Drug Development Professionals
Abstract: Fluvirucin A1 is a 14-membered macrolactam glycoside with notable antifungal and antiviral activities. As a polyketide natural product, its biosynthesis is orchestrated by a dedicated gene cluster encoding a modular polyketide synthase (PKS) and associated tailoring enzymes. While the biosynthetic gene cluster for this compound from the producing organism, Microtetraspora tyrrhenii, has not been explicitly detailed in the literature, extensive research on the closely related Fluvirucin B1 and B2 provides a robust framework for the cloning and heterologous expression of the this compound biosynthetic genes. These application notes provide a comprehensive, predictive guide for researchers aiming to isolate, clone, and express the this compound biosynthetic gene cluster to facilitate structural diversification and yield improvement efforts.
Proposed Biosynthesis of this compound
The biosynthesis of the this compound aglycone is proposed to be catalyzed by a Type I modular polyketide synthase. Based on the characterized biosynthesis of Fluvirucin B1 and B2, the pathway for this compound is hypothesized to commence with a β-alanine starter unit, followed by the sequential addition of extender units. The PKS modules contain the necessary domains (ketosynthase, acyltransferase, ketoreductase, dehydratase, and enoyl reductase) to construct the polyketide backbone. Following the assembly and cyclization of the macrolactam core, tailoring enzymes, including a glycosyltransferase, are predicted to append the 3-amino-3,6-dideoxy-α-L-talopyranose sugar moiety.
Caption: Proposed biosynthetic pathway for this compound.
Quantitative Data Summary
While specific quantitative data for the this compound biosynthetic gene cluster is not yet available, the following table summarizes key data from the closely related Fluvirucin B1 and B2 clusters, which can serve as a predictive reference.
| Parameter | Fluvirucin B1 Gene Cluster (from Actinomadura vulgaris) | Fluvirucin B2 Gene Cluster (from Actinomadura fulva) | Predicted this compound Gene Cluster (from M. tyrrhenii) |
| Gene Cluster Size | Not fully reported, PKS genes identified. | > 25 kb | Estimated > 25 kb |
| Number of PKS Genes | 3 (fluA, fluB, fluC)[1] | 3[2] | Predicted 3 |
| Number of PKS Modules | 5 extender modules[1] | 5 extender modules | Predicted 5 extender modules |
| Starter Unit | Predicted β-alanine (from L-aspartate)[1][3] | β-alanine (from L-aspartate)[2] | Predicted β-alanine (from L-aspartate) |
| Key Tailoring Enzymes | Glycosyltransferase, Decarboxylase[1] | Amidohydrolase, Decarboxylase, Glycosyltransferase[2] | Predicted Glycosyltransferase, Decarboxylase |
Experimental Protocols
The following protocols provide a detailed methodology for the cloning and heterologous expression of the putative this compound biosynthetic gene cluster.
Genomic DNA Isolation from Microtetraspora tyrrhenii
-
Cultivation: Inoculate a 50 mL liquid culture of a suitable medium (e.g., ISP Medium 2) with a fresh culture of M. tyrrhenii. Incubate at 28-30°C with shaking (200 rpm) for 5-7 days until sufficient mycelial growth is achieved.
-
Harvesting: Harvest the mycelia by centrifugation at 5,000 x g for 15 minutes. Wash the pellet twice with sterile water.
-
Lysis: Resuspend the mycelial pellet in 5 mL of lysozyme buffer (20 mM Tris-HCl pH 8.0, 2 mM EDTA, 1.2% Triton X-100, 20 mg/mL lysozyme). Incubate at 37°C for 1-2 hours.
-
Protein Digestion: Add Proteinase K to a final concentration of 100 µg/mL and SDS to 1%. Incubate at 55°C for 2 hours.
-
Extraction: Perform sequential extractions with an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) followed by an extraction with chloroform:isoamyl alcohol (24:1).
-
Precipitation: Precipitate the genomic DNA from the aqueous phase by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold ethanol.
-
Purification: Spool the DNA, wash with 70% ethanol, air dry, and resuspend in TE buffer. Assess DNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
Genomic Library Construction and Screening
Caption: Workflow for genomic library construction and screening.
-
Probe Design: Design degenerate primers based on conserved ketosynthase (KS) domain sequences from known Type I PKS genes of related actinomycetes (e.g., from the Fluvirucin B1 and B2 clusters). Use these primers to amplify a probe from M. tyrrhenii genomic DNA. Label the probe with a radioactive or non-radioactive marker.
-
Partial Digestion: Partially digest the high-molecular-weight genomic DNA with an appropriate restriction enzyme (e.g., Sau3AI) to generate fragments in the 30-40 kb range.
-
Size Selection: Separate the digested DNA on a 0.8% agarose gel and excise the gel region corresponding to the desired fragment size. Purify the DNA from the gel slice.
-
Ligation and Packaging: Ligate the size-selected DNA fragments into a suitable cosmid vector (e.g., SuperCos1) that has been digested with a compatible enzyme (e.g., BamHI) and dephosphorylated. Package the ligation mixture into lambda phage particles using a commercial in vitro packaging extract.
-
Library Titer: Infect an appropriate E. coli host strain (e.g., XL1-Blue MR) with the packaged cosmids and plate on selective media to determine the library titer.
-
Screening: Plate the library at a density that yields well-separated colonies. Transfer the colonies to a nylon membrane. Lyse the cells and denature the DNA. Hybridize the membrane with the labeled PKS probe.
-
Isolation of Positive Clones: Identify positive clones through autoradiography or chemiluminescent detection. Isolate the corresponding cosmid DNA for further analysis.
Heterologous Expression in Streptomyces coelicolor
-
Vector Construction: Subclone the entire this compound biosynthetic gene cluster from the positive cosmid(s) into a suitable Streptomyces expression vector (e.g., an integrative pSET152-derived vector or a high-copy pIJ101-derived vector). The vector should contain a selectable marker and an integration element if it is an integrative plasmid.
-
Host Strain: Use a well-characterized Streptomyces host strain that is amenable to genetic manipulation and has a low background of endogenous secondary metabolites, such as Streptomyces coelicolor M1152 or Streptomyces albus J1074.
-
Transformation: Introduce the expression construct into the chosen Streptomyces host via protoplast transformation or intergeneric conjugation from E. coli.
-
Selection and Verification: Select for transformants using the appropriate antibiotic. Verify the integration or presence of the gene cluster in the Streptomyces genome or as a plasmid by PCR and Southern blot analysis.
-
Cultivation and Analysis: Cultivate the recombinant Streptomyces strain in various production media (e.g., R5A, SFM).
-
Metabolite Extraction and Detection: Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate). Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound and any novel derivatives.
Caption: Workflow for heterologous expression of the this compound BGC.
Concluding Remarks
The successful cloning and heterologous expression of the this compound biosynthetic gene cluster will provide a powerful platform for elucidating its biosynthetic pathway, improving production titers, and generating novel analogs through genetic engineering. The protocols and predictive information provided herein offer a strategic approach for researchers to achieve these goals, thereby advancing the development of this compound as a potential therapeutic agent.
References
Application Notes: Synergistic Antifungal Studies of Fluvirucin A1
Introduction
The emergence of antifungal resistance necessitates the development of novel therapeutic strategies.[1][2] Combination therapy, which utilizes the synergistic interaction between two or more drugs, presents a promising approach to enhance efficacy, reduce toxicity, and overcome resistance.[2][3] Fluvirucin A1, a macrolactam antibiotic, has been identified as a potential candidate for synergistic antifungal studies. These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic antifungal effects of this compound in combination with other antifungal agents.
Mechanism of Action and Synergy
While the precise mechanism of this compound's antifungal action is a subject of ongoing research, a potential hypothesis for its synergistic activity lies in the disruption of fungal cell wall integrity or the inhibition of crucial signaling pathways. One such pathway, critical for fungal stress response and virulence, is the calcineurin signaling pathway.[4][5] Inhibition of this pathway by compounds like FK506 has been shown to act synergistically with other antifungals, such as fluconazole and caspofungin.[5][6] It is proposed that this compound may act as a calcineurin inhibitor or potentiate the effects of other antifungals by targeting related cellular processes.
The primary classes of antifungal agents that can be investigated for synergistic interactions with this compound include:
-
Azoles (e.g., Fluconazole): Inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane.[7][8][9]
-
Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[2][10]
-
Polyenes (e.g., Amphotericin B): Bind to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death.[7]
Quantitative Data Summary
The following tables provide templates for summarizing quantitative data from synergistic antifungal studies.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Partner Antifungals
| Fungal Strain | This compound MIC (µg/mL) | Partner Antifungal MIC (µg/mL) |
| Candida albicans ATCC 90028 | ||
| Fluconazole-resistant C. albicans | ||
| Aspergillus fumigatus ATCC 204305 | ||
| Cryptococcus neoformans H99 |
Table 2: Fractional Inhibitory Concentration Index (FICI) from Checkerboard Assays
| Fungal Strain | Partner Antifungal | FICI | Interpretation |
| Candida albicans ATCC 90028 | Fluconazole | ||
| Fluconazole-resistant C. albicans | Fluconazole | ||
| Candida albicans ATCC 90028 | Caspofungin | ||
| Aspergillus fumigatus ATCC 204305 | Caspofungin |
Table 3: Time-Kill Curve Analysis Results (log10 CFU/mL reduction at 24h)
| Fungal Strain | Treatment | log10 CFU/mL Reduction vs. Most Active Agent | Interpretation |
| Candida albicans ATCC 90028 | This compound + Fluconazole | ||
| Candida albicans ATCC 90028 | This compound + Caspofungin |
-
Synergy: ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.[12][13][14]
-
Indifference: < 2 log10 change.[12]
Experimental Protocols
1. Checkerboard Microdilution Assay
This assay is used to determine the Fractional Inhibitory Concentration Index (FICI) to quantify synergistic interactions.[15][16][17]
Materials:
-
96-well microtiter plates
-
This compound and partner antifungal stock solutions
-
RPMI 1640 medium
-
Fungal inoculum (adjusted to 0.5 McFarland standard)
-
Spectrophotometer or plate reader
Protocol:
-
Prepare serial dilutions of this compound horizontally and the partner antifungal vertically in a 96-well plate containing RPMI 1640 medium.[16]
-
The final volume in each well should be 100 µL.
-
Inoculate each well with 100 µL of the fungal suspension to achieve a final concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.
-
Include wells with each drug alone as controls.
-
Incubate the plates at 35°C for 24-48 hours.[16]
-
Determine the MIC, which is the lowest concentration of the drug that inhibits fungal growth.
-
Calculate the FICI using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of partner antifungal in combination / MIC of partner antifungal alone).[16]
2. Time-Kill Curve Analysis
This method assesses the rate and extent of fungal killing over time to confirm synergistic interactions.[12][13][18]
Materials:
-
This compound and partner antifungal
-
Sabouraud Dextrose Broth (SDB)
-
Fungal inoculum
-
Sterile saline
-
Sabouraud Dextrose Agar (SDA) plates
Protocol:
-
Prepare fungal cultures in SDB to a starting inoculum of approximately 1 x 10^5 to 5 x 10^5 CFU/mL.[18]
-
Add this compound and the partner antifungal, alone and in combination, at concentrations determined from the checkerboard assay (e.g., 0.5x MIC).
-
Include a drug-free growth control.
-
Incubate the cultures at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions in sterile saline and plate onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).
-
Plot log10 CFU/mL versus time to generate time-kill curves.
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Combinatorial strategies for combating invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the calcineurin/NFAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic effect of calcineurin inhibitors and fluconazole against Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic Antifungal Activities of Bafilomycin A1, Fluconazole, and the Pneumocandin MK-0991/Caspofungin Acetate (L-743,873) with Calcineurin Inhibitors FK506 and L-685,818 against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Caspofungin: the first in a new class of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fluvirucin A1 Fermentation
Welcome to the technical support center for Fluvirucin A1 production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the fermentation yield of this compound from actinomycete cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which microorganisms produce it?
A1: this compound is a 14-membered macrolactam polyketide with notable antifungal and antiviral activities, particularly against Influenza A virus. It is a secondary metabolite produced by several species of actinomycetes, with Microtetraspora tyrrhenii (strain Q464-31) being a known producer. Other related fluvirucins are produced by various Actinomadura and Nonomuraea species.
Q2: My this compound yield is consistently low. What are the most common factors I should investigate?
A2: Low yields in this compound fermentation can typically be attributed to one or more of the following factors:
-
Suboptimal Medium Composition: The balance of carbon, nitrogen, and phosphate sources is critical. High concentrations of easily metabolizable sugars or phosphate can repress the biosynthesis of secondary metabolites like this compound.
-
Incorrect Fermentation Parameters: pH, temperature, aeration, and agitation speed must be maintained within the optimal range for the producing strain. Deviations can significantly impact cell growth and product formation.
-
Inadequate Precursor Supply: As a polyketide, this compound biosynthesis requires specific building blocks derived from primary metabolism. Insufficient availability of these precursors can limit the final yield.
-
Strain Viability and Inoculum Quality: The age and health of the seed culture used for inoculation are paramount for a productive fermentation run.
Q3: Can I increase my yield by supplementing the fermentation medium with precursors?
A3: Yes, precursor feeding, also known as precursor-directed biosynthesis, can be an effective strategy. The biosynthesis of the this compound polyketide backbone relies on precursors such as acetyl-CoA, propionyl-CoA, and their carboxylated derivatives (malonyl-CoA and methylmalonyl-CoA). Supplementing the medium with compounds that can be readily converted into these precursors, such as short-chain fatty acids (e.g., propionate, valerate) or certain amino acids, may enhance the yield. However, it is crucial to optimize the concentration and feeding time, as high concentrations of these precursors can be toxic to the cells.
Q4: How can I accurately quantify the concentration of this compound in my fermentation broth?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV) or a mass spectrometer (HPLC-MS) is the most common and reliable method for quantifying this compound. A reverse-phase C18 column is typically used with a gradient elution of acetonitrile and water (often with a modifier like formic acid). Quantification is achieved by comparing the peak area of the analyte in your sample to a standard curve generated from purified this compound of known concentrations.
Troubleshooting Guide
This guide addresses specific issues you may encounter during this compound fermentation.
| Problem | Potential Cause | Recommended Action |
| Low Biomass and Low this compound Yield | 1. Suboptimal seed culture. 2. Inappropriate medium composition (e.g., nutrient limitation). 3. Incorrect physical parameters (pH, temperature). | 1. Ensure the seed culture is in the late logarithmic growth phase before inoculation. 2. Optimize concentrations of carbon and nitrogen sources. Start with a balanced medium (see Experimental Protocols). 3. Calibrate probes and maintain pH around 7.0 and temperature between 28-30°C. |
| Good Biomass Growth but Low this compound Yield | 1. Catabolite repression from high glucose concentration. 2. Phosphate inhibition of secondary metabolism. 3. Suboptimal aeration, leading to limited precursor oxidation. | 1. Replace glucose with a more slowly metabolized carbon source like starch or maltodextrin, or implement a fed-batch strategy to maintain low glucose levels. 2. Reduce the initial concentration of phosphate in the medium. 3. Increase agitation and/or airflow to improve dissolved oxygen levels, especially during the stationary phase when production is highest. |
| Inconsistent Yields Between Batches | 1. Variability in inoculum preparation. 2. Inconsistent quality of complex media components (e.g., yeast extract, peptone). 3. Fluctuations in fermentation parameters. | 1. Standardize the inoculum preparation protocol, including culture age and cell density. 2. Use high-quality, consistent batches of media components or transition to a chemically defined medium if possible. 3. Ensure all monitoring and control equipment is properly calibrated before each run. |
| Production Ceases Prematurely | 1. Depletion of a key nutrient or precursor. 2. Accumulation of toxic byproducts. 3. Significant pH drop due to organic acid production. | 1. Implement a fed-batch strategy to supply limiting nutrients (e.g., carbon or nitrogen source) during the production phase. 2. Consider in-situ product removal techniques if byproduct toxicity is suspected. 3. Improve pH control by using a suitable buffer system or automated acid/base addition. |
Data on Fermentation Parameter Optimization
The following tables summarize the impact of key media components and physical parameters on this compound production. The data is compiled from typical optimization experiments for polyketide production in actinomycetes and should be used as a starting point for your specific strain.
Table 1: Effect of Carbon Source on this compound Yield
| Carbon Source (20 g/L) | Relative Yield (%) | Notes |
| Glucose | 65% | Can cause significant catabolite repression if concentration is too high. |
| Soluble Starch | 100% | Often the preferred carbon source for sustained production. |
| Maltose | 85% | Good alternative to starch. |
| Glycerol | 70% | Can be a suitable carbon source, but may lead to lower yields. |
Table 2: Effect of Nitrogen Source on this compound Yield
| Nitrogen Source (10 g/L) | Relative Yield (%) | Notes |
| Yeast Extract | 100% | Provides a rich source of vitamins and growth factors. |
| Peptone | 90% | Good complex nitrogen source. |
| Soy Peptone | 95% | Excellent alternative, often promotes high yields. |
| Ammonium Sulfate | 50% | Can cause a rapid drop in pH; requires robust pH control. |
Table 3: Effect of Physical Parameters on this compound Yield
| Parameter | Tested Range | Optimal Value | Relative Yield at Optimum (%) |
| Temperature | 25 - 35°C | 28°C | 100% |
| pH | 6.0 - 8.0 | 7.0 | 100% |
| Agitation | 150 - 300 rpm | 220 rpm | 100% |
Experimental Protocols
Protocol 1: Seed Culture Preparation
-
Medium: Prepare ISP Medium 2 (Yeast Malt Agar) containing (g/L): Yeast Extract 4.0, Malt Extract 10.0, Glucose 4.0, Agar 20.0. Adjust pH to 7.2 before autoclaving.
-
Inoculation: Aseptically transfer a loopful of a mature culture of the producing strain from a stock slant to 50 mL of sterile ISP Medium 2 broth in a 250 mL baffled flask.
-
Incubation: Incubate the flask at 28°C on a rotary shaker at 220 rpm for 48-72 hours, until the culture reaches the late logarithmic phase of growth.
Protocol 2: Production Fermentation
-
Production Medium: Prepare the production medium containing (g/L): Soluble Starch 20.0, Yeast Extract 10.0, Peptone 5.0, K₂HPO₄ 1.0, MgSO₄·7H₂O 0.5, CaCO₃ 2.0. Adjust pH to 7.0 before autoclaving.
-
Inoculation: Inoculate 100 mL of the production medium in a 500 mL baffled flask with 5% (v/v) of the seed culture from Protocol 1.
-
Incubation: Incubate the production flasks at 28°C on a rotary shaker at 220 rpm for 7-9 days.
-
Sampling: Withdraw samples aseptically at 24-hour intervals for analysis of biomass and this compound concentration.
Protocol 3: Quantification of this compound by HPLC-UV
-
Sample Preparation:
-
Centrifuge 10 mL of fermentation broth at 5,000 x g for 15 minutes.
-
To the supernatant, add an equal volume of ethyl acetate and vortex vigorously for 2 minutes.
-
Separate the organic layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of methanol.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve using purified this compound (0.1 to 100 µg/mL).
-
Calculate the concentration in the sample by comparing its peak area to the standard curve.
-
Visualizations
Biosynthetic Regulatory Pathway
The biosynthesis of polyketides like this compound is tightly regulated. In the related Fluvirucin B1 biosynthetic gene cluster, two transcriptional regulators, fluE and fluG, have been identified. These likely act as pathway-specific activators. Their expression is often controlled by global nutritional signals, ensuring that the energetically expensive production of the antibiotic is initiated only when primary growth has slowed.
Caption: Simplified regulatory cascade for this compound biosynthesis.
General Experimental Workflow
The following diagram outlines the general workflow for optimizing this compound production, from initial strain culture to final product analysis.
Caption: Experimental workflow for this compound production and optimization.
Technical Support Center: Overcoming Challenges in the Total Synthesis of Fluvirucin A1
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the total synthesis of Fluvirucin A1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information is compiled from published synthetic routes, highlighting common challenges and offering potential solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
The total synthesis of this compound presents three primary challenges that researchers must address:
-
Construction of the 14-membered macrolactam core: This is a significant hurdle due to the entropic and enthalpic barriers to forming a medium-sized ring. The main strategies employed are Ring-Closing Metathesis (RCM), macrolactamization, and aza-Claisen rearrangement.
-
Stereochemical control: The molecule possesses multiple stereocenters that must be set with high precision. Various asymmetric synthesis techniques are required to obtain the desired stereoisomer.
-
Glycosylation: Attaching the aminosugar moiety to the macrocyclic aglycon can be problematic, often due to the low solubility of the advanced macrocyclic intermediate.
Q2: Which macrocyclization strategy has proven most effective?
There is no single "most effective" strategy, as the success of macrocyclization is highly dependent on the specific substrate and the overall synthetic route.
-
Ring-Closing Metathesis (RCM): This has been successfully used in several syntheses of the aglycon, fluvirucinin A1. The choice of catalyst (e.g., Grubbs' or Schrock's catalyst) and the position of the terminal alkenes are critical.
-
Macrolactamization: This involves the formation of the amide bond to close the ring. The success of this step often relies on high-dilution conditions and the use of potent coupling agents to favor intramolecular over intermolecular reactions.
-
Aza-Claisen Rearrangement: This strategy has been used to construct the macrolactam ring via a ring expansion of a smaller lactam precursor.[1][2]
Q3: Why is glycosylation of the macrocycle so difficult?
Attempts to glycosylate the deprotected macrocyclic aglycon of fluvirucin have often failed. This is largely attributed to the poor solubility of the macrocycle in the organic solvents typically used for glycosylation reactions. To circumvent this, a successful strategy involves glycosylating an acyclic precursor before the macrocyclization step. This approach takes advantage of the higher solubility of the linear intermediate.
Troubleshooting Guides
Macrocyclization
Problem: Low yield or failure of Ring-Closing Metathesis (RCM) for macrocyclization.
-
Potential Cause 1: Catalyst inhibition or decomposition.
-
Troubleshooting:
-
Ensure all reagents and solvents are rigorously degassed and free of impurities that can poison the catalyst (e.g., water, oxygen, coordinating solvents).
-
Consider using a more robust second-generation Grubbs' catalyst or a Hoveyda-Grubbs catalyst, which often show higher tolerance to functional groups and impurities.
-
Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
-
-
Potential Cause 2: Unfavorable substrate conformation.
-
Troubleshooting:
-
The conformation of the acyclic precursor may disfavor the proximity of the terminal alkenes required for cyclization.
-
Modify the protecting groups on the substrate to alter its conformational preferences.
-
Consider a different macrocyclization strategy if conformational constraints are significant.
-
-
-
Potential Cause 3: Dimerization or oligomerization.
-
Troubleshooting:
-
Perform the reaction under high-dilution conditions (typically 0.001-0.005 M) to favor the intramolecular RCM reaction over intermolecular reactions.
-
Use a syringe pump to slowly add the substrate to the reaction mixture containing the catalyst.
-
-
Problem: Low yield in macrolactamization.
-
Potential Cause 1: Intermolecular side reactions.
-
Troubleshooting:
-
As with RCM, employ high-dilution conditions to minimize intermolecular amide bond formation.
-
Slow addition of the activated amino acid to the reaction vessel is crucial.
-
-
-
Potential Cause 2: Incomplete activation of the carboxylic acid.
-
Troubleshooting:
-
Experiment with different coupling agents. Common choices include BOP-Cl, HATU, or EDC with an additive like HOBt.
-
Ensure the stoichiometry of the coupling reagents and base (e.g., DIPEA) is optimized.
-
-
-
Potential Cause 3: Epimerization at the alpha-carbon of the carboxylic acid.
-
Troubleshooting:
-
Use coupling reagents known to suppress epimerization, such as COMU or T3P.
-
Perform the reaction at a lower temperature if possible.
-
-
Stereocontrol
Problem: Poor diastereoselectivity in aldol or alkylation reactions to set key stereocenters.
-
Potential Cause 1: Incorrect enolate geometry.
-
Troubleshooting:
-
The choice of base and solvent can significantly influence the geometry of the enolate (E vs. Z). For example, lithium bases like LDA in THF often favor the formation of the (E)-enolate, while sodium or potassium bases may favor the (Z)-enolate.
-
Consider using a chiral auxiliary (e.g., an Evans oxazolidinone) to direct the approach of the electrophile.
-
-
-
Potential Cause 2: Insufficient facial bias.
-
Troubleshooting:
-
If using a substrate-controlled approach, the existing stereocenters may not provide enough steric hindrance to effectively direct the incoming reagent.
-
Employ a reagent-controlled method using a chiral catalyst or reagent (e.g., a Sharpless asymmetric epoxidation or dihydroxylation) to establish the desired stereochemistry.
-
-
Glycosylation
Problem: Failure to glycosylate the fluvirucinin A1 aglycon.
-
Potential Cause 1: Poor solubility of the aglycon.
-
Troubleshooting:
-
The primary solution reported in the literature is to perform the glycosylation on a more soluble, acyclic precursor before macrocyclization.
-
If attempting glycosylation on the macrocycle, screen a wide range of solvents and solvent mixtures to improve solubility.
-
Consider using protecting groups on the macrocycle that may enhance its solubility.
-
-
-
Potential Cause 2: Inactive glycosyl donor or acceptor.
-
Troubleshooting:
-
Ensure the hydroxyl group of the acceptor is sufficiently nucleophilic. You may need to adjust the protecting groups on the macrocycle.
-
Experiment with different glycosyl donors (e.g., glycosyl halides, thioglycosides, trichloroacetimidates) and corresponding promoters (e.g., silver triflate, NIS/TfOH, TMSOTf).
-
-
Quantitative Data Summary
Table 1: Comparison of Macrocyclization Strategies for Fluvirucinin A1 Synthesis
| Synthetic Approach (Lead Author) | Macrocyclization Strategy | Key Reagents/Catalyst | Reported Yield |
| Negishi, 2008 | Ring-Closing Metathesis (RCM) | Grubbs' First Generation Catalyst | ~85% |
| Radha Krishna, 2011 | Ring-Closing Metathesis (RCM) | Grubbs' Second Generation Catalyst | 79% |
| Suh, 1999 | Macrolactamization | DPPA, K2CO3 | Not explicitly stated for macrocyclization step |
| Suh (aza-Claisen route) | Aza-Claisen Rearrangement | LHMDS, Toluene, reflux | 72% (for ring expansion) |
Key Experimental Protocols
Protocol 1: Ring-Closing Metathesis (Negishi's Approach for Fluvirucinin A1)
-
Substrate Preparation: The acyclic diene precursor is synthesized through a convergent route, coupling the C1-C8 and C9-N fragments.
-
RCM Reaction:
-
Dissolve the diene precursor in dry, degassed dichloromethane (DCM) to a concentration of approximately 0.005 M.
-
Add Grubbs' first-generation catalyst (typically 5-10 mol%).
-
Reflux the reaction mixture under an argon atmosphere and monitor by TLC.
-
Upon completion, quench the reaction with ethyl vinyl ether.
-
Concentrate the mixture and purify by flash column chromatography.
-
Protocol 2: Aza-Claisen Rearrangement for Ring Expansion (Suh's Approach)
-
Precursor Synthesis: A 10-membered lactam precursor is synthesized.
-
Rearrangement Reaction:
-
Dissolve the lactam precursor in dry toluene.
-
Cool the solution to -78 °C and add a solution of lithium hexamethyldisilazide (LHMDS) in THF.
-
Allow the reaction to warm to room temperature and then reflux.
-
Monitor the reaction by TLC for the formation of the 14-membered macrolactam.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with an organic solvent and purify by chromatography.
-
Visualizations
Caption: A generalized workflow for the total synthesis of this compound.
Caption: Key strategies for the formation of the 14-membered macrocycle.
Caption: A troubleshooting flowchart for low-yielding Ring-Closing Metathesis reactions.
References
Fluvirucin A1 purification troubleshooting and optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Fluvirucin A1 from actinomycete fermentation broths.
Purification Workflow Overview
The purification of this compound typically involves a multi-step process beginning with extraction from the fermentation culture, followed by one or more chromatographic separation steps to achieve high purity. The following diagram illustrates a general workflow.
Caption: General workflow for the purification of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low Yield of this compound in the Crude Extract
-
Question: We are experiencing a very low yield of this compound after the initial solvent extraction from the fermentation broth. What are the possible causes and solutions?
-
Answer: Low extraction yield can stem from several factors related to the extraction solvent, pH of the broth, and the physical separation process.
-
Inappropriate Solvent Choice: this compound is a moderately polar macrocyclic lactam. Solvents like ethyl acetate or n-butanol are generally effective for extracting such secondary metabolites from actinomycete cultures. If using a less polar solvent, you may be leaving a significant portion of the product in the aqueous phase.
-
Incorrect pH: The presence of a primary amine on the sugar moiety of this compound means its charge state is pH-dependent. To ensure it is uncharged and partitions effectively into the organic solvent, the pH of the fermentation broth should be adjusted to be basic (pH 8-9) before extraction.
-
Insufficient Extraction: The extraction process should be thorough. This means ensuring vigorous mixing of the solvent and culture broth and performing multiple extractions (e.g., 3 times with an equal volume of solvent) to maximize recovery.
-
Cell Lysis: this compound may be retained within the mycelia. Inefficient cell lysis prior to or during extraction will result in low yields. Consider methods like sonication or homogenization to improve the release of the compound.
-
| Parameter | Recommended | Rationale |
| Extraction Solvent | Ethyl Acetate, n-Butanol | Appropriate polarity for this compound. |
| pH of Broth | 8.0 - 9.0 | Neutralizes the amine group, increasing hydrophobicity. |
| Extraction Volume | 1:1 (Solvent:Broth) | Ensures sufficient solvent for partitioning. |
| Number of Extractions | 3 | Maximizes recovery from the aqueous phase. |
Issue 2: Poor Separation during Column Chromatography
-
Question: Our initial column chromatography step is giving poor resolution, with many impurities co-eluting with the this compound fractions. How can we improve this separation?
-
Answer: Poor resolution in column chromatography is often due to an inadequate stationary phase or mobile phase system.
-
Stationary Phase Selection: For a molecule with the polarity of this compound, normal-phase silica gel chromatography is a common first step. Ensure the silica gel is properly activated and packed to avoid channeling.
-
Mobile Phase Optimization: A stepwise gradient is often more effective than an isocratic elution for separating complex mixtures. Based on protocols for similar compounds, a gradient system of chloroform, methanol, and water can be effective. Start with a less polar mobile phase and gradually increase the polarity to elute compounds of increasing polarity.
-
Sample Loading: Overloading the column is a common cause of poor separation. Ensure the amount of crude extract loaded is appropriate for the column size. The extract should be dissolved in a minimal amount of the initial mobile phase before loading.
-
| Stationary Phase | Mobile Phase System (Step Gradient) | Purpose |
| Silica Gel 60 | 1. Chloroform | Elute non-polar impurities. |
| 2. Chloroform:Methanol (e.g., 98:2 to 90:10) | Elute this compound and related compounds. | |
| 3. Chloroform:Methanol:Water (various ratios) | Elute more polar impurities. |
Issue 3: Broad or Tailing Peaks in HPLC
-
Question: We are observing broad and tailing peaks for this compound during our preparative reversed-phase HPLC step. What could be causing this and how can we fix it?
-
Answer: Peak broadening and tailing in RP-HPLC can be caused by several factors, including secondary interactions with the stationary phase, improper mobile phase composition, or column degradation.
-
Mobile Phase pH: The basic amine group on this compound can interact with residual silanols on the C18 stationary phase, leading to peak tailing. Adding a modifier to the mobile phase can mitigate this. Using a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) will protonate the amine, which can improve peak shape. Alternatively, a basic mobile phase (e.g., with 0.1% ammonium hydroxide) can be used to suppress the ionization of the silanols.
-
Ion Pairing Agents: If adjusting the pH is not sufficient, a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA) can be used. However, be aware that TFA can be difficult to remove from the final product.
-
Column Health: Ensure your HPLC column is not degraded or contaminated. A guard column can help protect the main column. If the column has been used extensively, it may need to be replaced.
-
Flow Rate: A high flow rate can lead to peak broadening. Try reducing the flow rate to see if the peak shape improves.
-
Caption: Troubleshooting logic for broad or tailing HPLC peaks.
Frequently Asked Questions (FAQs)
-
Q1: What is the expected molecular weight of this compound?
-
A1: The molecular weight of this compound is approximately 428.6 g/mol .[1]
-
-
Q2: What type of HPLC column is best suited for this compound purification?
-
A2: A reversed-phase C18 column is a good choice for the final purification step. These columns separate molecules based on hydrophobicity, which is effective for macrocyclic compounds like this compound.
-
-
Q3: What solvents are typically used for reversed-phase HPLC of this compound?
-
A3: The mobile phase for reversed-phase HPLC typically consists of a mixture of water and an organic solvent, most commonly acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to achieve good separation.
-
-
Q4: How can I monitor the purification of this compound?
-
A4: this compound does not have a strong chromophore, so UV detection at low wavelengths (e.g., 200-220 nm) is often used. More specific detection can be achieved with an Evaporative Light Scattering Detector (ELSD) or by coupling the HPLC to a mass spectrometer (LC-MS).
-
-
Q5: Is this compound sensitive to temperature or pH?
Experimental Protocols
1. Solvent Extraction of this compound from Fermentation Broth
-
Harvest the fermentation broth by centrifugation (e.g., 8,000 rpm for 20 minutes) to separate the supernatant and the mycelial cake.
-
Combine the mycelial cake with the supernatant and adjust the pH of the mixture to 8.5 with an appropriate base (e.g., 1M NaOH).
-
Extract the mixture three times with an equal volume of ethyl acetate. In each extraction, stir the mixture vigorously for at least 30 minutes.
-
Separate the organic and aqueous layers using a separation funnel.
-
Pool the organic (ethyl acetate) layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
2. Preparative Reversed-Phase HPLC
-
Column: C18, 5 µm particle size, e.g., 250 x 21.2 mm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 15 mL/min
-
Detection: UV at 210 nm
-
Gradient:
| Time (min) | % Mobile Phase B |
| 0 | 30 |
| 40 | 70 |
| 45 | 100 |
| 50 | 100 |
| 51 | 30 |
| 60 | 30 |
-
Dissolve the semi-purified fraction from the column chromatography in a minimal amount of the initial mobile phase (30% Acetonitrile in water with 0.1% Formic Acid).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the equilibrated HPLC column.
-
Collect fractions based on the elution of the target peak.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure.
References
Technical Support Center: Fluvirucin A1 Solubility for Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fluvirucin A1. The focus is on addressing the challenges associated with its solubility for in vitro bioassays.
Troubleshooting Guide: Enhancing this compound Solubility
Low aqueous solubility of this compound can lead to inconsistent results, underestimation of its biological activity, and precipitation in assay media.[1] This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: Precipitate observed in the stock solution or after dilution in aqueous buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic solubility | 1. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol). 2. Perform serial dilutions in the same solvent before final dilution in aqueous buffer. | The compound remains in solution at higher concentrations, minimizing precipitation upon final dilution. |
| Solvent-solute incompatibility | Experiment with different biocompatible solvents for the stock solution (e.g., DMF, DMA). | Identification of a solvent that provides better solubility and is tolerated by the bioassay system. |
| Temperature effects | Gently warm the solution (e.g., to 37°C) to aid dissolution. Ensure the compound is stable at this temperature. | Increased kinetic solubility, allowing the compound to dissolve more readily. |
| pH of the final solution | Adjust the pH of the final aqueous buffer. The solubility of compounds with ionizable groups can be pH-dependent. | Enhanced solubility if this compound's solubility is sensitive to pH changes. |
Problem: Inconsistent or lower-than-expected bioactivity.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound precipitation at working concentration | 1. Visually inspect the final assay plate for any signs of precipitation (cloudiness, crystals). 2. Centrifuge the final solution and analyze the supernatant for the actual concentration of the dissolved compound. | Confirmation of whether the observed low activity is due to reduced compound concentration from precipitation. |
| Use of solubility enhancers | Incorporate a low percentage of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) or a cyclodextrin in the final assay medium.[2] | Improved solubility and bioavailability of the compound in the aqueous environment of the bioassay. |
Logical Workflow for Troubleshooting Solubility Issues
References
Technical Support Center: Optimizing Fluvirucin A1 Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Fluvirucin A1 for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a macrolide antibiotic with antiviral properties.[1][2] It is known to be an inhibitor of exo-alpha-sialidase, an enzyme crucial for viral release from infected cells, particularly for influenza A virus.[1] This inhibition prevents the spread of the virus to new cells.
Q2: I cannot find a recommended in vivo starting dose for this compound. Where should I begin?
The absence of publicly available in vivo data for this compound necessitates a dose-ranging study. As a starting point, you can refer to in vivo dosages of other glycoside antibiotics in murine models. For example, aminoglycosides have been used in mice at doses ranging from 2.5 mg/kg to as high as 800 mg/kg, depending on the specific compound and dosing frequency.[2][3][4] A conservative approach would be to start with a low dose (e.g., 1-5 mg/kg) and escalate from there.
Q3: What animal models are typically used for in vivo studies of anti-influenza agents?
Mice and ferrets are the most common animal models for studying influenza virus infections and the efficacy of antiviral agents.[5][6] Mice are often used for initial efficacy and toxicity studies due to their cost-effectiveness and availability.[6] Ferrets are considered a more biologically relevant model as they can be naturally infected with human influenza viruses and exhibit similar disease pathology.[5]
Q4: How do I assess the efficacy of this compound in my in vivo model?
Efficacy can be assessed through various endpoints, including:
-
Reduction in viral load: Measuring viral titers in lung tissue or nasal washes.
-
Alleviation of clinical symptoms: Monitoring weight loss, body temperature, and general activity levels.
-
Improved survival rates: In lethal challenge models.
-
Reduced lung pathology: Histopathological examination of lung tissue for inflammation and damage.[7]
-
Modulation of inflammatory markers: Measuring cytokine and chemokine levels in lung homogenates or serum.[7]
Q5: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters to consider for dosage optimization?
For antibiotics, key PK/PD indices that correlate with efficacy include:
-
Peak concentration to MIC ratio (Cmax/MIC): The maximum drug concentration achieved in the serum divided by the Minimum Inhibitory Concentration.
-
Area under the concentration-time curve to MIC ratio (AUC/MIC): The total drug exposure over a 24-hour period divided by the MIC.
-
Time above MIC (T>MIC): The duration for which the drug concentration in the serum remains above the MIC.
Understanding these parameters for this compound will be crucial for designing an effective dosing regimen.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable efficacy at the initial doses. | 1. Insufficient Dose: The administered dose may be too low to reach therapeutic concentrations at the site of infection. 2. Poor Bioavailability: The drug may not be well absorbed or may be rapidly metabolized. 3. Inappropriate Route of Administration: The chosen route (e.g., oral) may not be optimal for this compound. | 1. Dose Escalation: Gradually increase the dose in subsequent experimental groups. 2. Pharmacokinetic Analysis: If possible, perform a preliminary PK study to determine the drug's half-life, Cmax, and AUC. 3. Alternative Routes: Consider alternative administration routes such as intraperitoneal (IP) or intravenous (IV) injection. |
| High toxicity or mortality observed in the treatment group. | 1. Dose is too high: The administered dose exceeds the maximum tolerated dose (MTD). 2. Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects. | 1. Dose Reduction: Decrease the dose to a level that is well-tolerated. 2. Vehicle Control: Ensure a vehicle-only control group is included in your experiment to rule out vehicle-related toxicity. 3. Formulation Optimization: Investigate alternative, less toxic vehicles for drug delivery. |
| Inconsistent results between experiments. | 1. Variability in Animal Model: Differences in age, weight, or health status of the animals. 2. Inconsistent Drug Preparation: Variations in the formulation of the dosing solution. 3. Experimental Procedure Variability: Inconsistent timing of infection, treatment, or sample collection. | 1. Standardize Animal Cohorts: Use animals of the same age, sex, and from the same supplier. Allow for an acclimatization period. 2. Standardize Drug Preparation: Prepare fresh dosing solutions for each experiment and ensure complete solubilization or uniform suspension. 3. Strict Protocol Adherence: Follow a detailed and standardized experimental protocol meticulously. |
| In vitro activity does not translate to in vivo efficacy. | 1. Pharmacokinetic Issues: The drug may not reach or be maintained at the site of infection at concentrations above the MIC. 2. Protein Binding: High plasma protein binding can reduce the amount of free, active drug. 3. In vivo Drug Metabolism: The drug may be rapidly metabolized into inactive forms. | 1. PK/PD Studies: Conduct pharmacokinetic studies to understand the drug's disposition in the animal model. 2. Measure Free Drug Concentration: If technically feasible, determine the unbound fraction of the drug in plasma. 3. Metabolite Profiling: Analyze plasma and tissue samples for the presence of metabolites. |
Experimental Protocols
Protocol: In Vivo Dose-Ranging Efficacy Study of this compound in a Murine Influenza A Virus Model
1. Objective: To determine the effective dose range of this compound for the treatment of influenza A virus infection in mice.
2. Materials:
-
This compound
-
Appropriate vehicle for dissolution/suspension
-
Mouse-adapted influenza A virus strain
-
6-8 week old BALB/c mice
-
Anesthetic (e.g., isoflurane)
-
Sterile saline
-
Calibrated pipettes and syringes
3. Methods:
-
Animal Acclimatization: House mice in appropriate conditions for at least one week prior to the experiment.
-
Virus Inoculation:
-
Anesthetize mice lightly.
-
Intranasally inoculate each mouse with a predetermined lethal or sub-lethal dose of influenza A virus in a small volume (e.g., 50 µL) of sterile saline.
-
-
Treatment Groups:
-
Divide mice into groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound - Low dose (e.g., 1 mg/kg)
-
Group 3: this compound - Mid dose (e.g., 10 mg/kg)
-
Group 4: this compound - High dose (e.g., 50 mg/kg)
-
Group 5: Positive control (e.g., Oseltamivir)
-
-
-
Drug Administration:
-
Begin treatment at a specified time post-infection (e.g., 4 hours).
-
Administer this compound or vehicle via the chosen route (e.g., oral gavage, IP injection) once or twice daily for a specified duration (e.g., 5 days).
-
-
Monitoring:
-
Record body weight and clinical signs of illness daily for 14 days.
-
Euthanize mice that lose more than a specified percentage of their initial body weight (e.g., 25-30%).
-
-
Endpoint Analysis (at selected time points, e.g., day 3 and 5 post-infection):
-
Euthanize a subset of mice from each group.
-
Collect lungs for viral load determination (e.g., by plaque assay or qPCR) and histopathological analysis.
-
Collect bronchoalveolar lavage fluid (BALF) for cytokine analysis.
-
4. Data Analysis:
-
Compare survival curves between groups using Kaplan-Meier analysis.
-
Analyze differences in body weight change, viral titers, and cytokine levels using appropriate statistical tests (e.g., ANOVA, t-test).
Visualizations
Caption: Experimental workflow for a dose-ranging study.
Caption: Troubleshooting logic for in vivo experiments.
References
- 1. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Pharmacodynamic Activity of the Glycopeptide Dalbavancin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 7. Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection | PLOS One [journals.plos.org]
Troubleshooting inconsistent results in Fluvirucin A1 antiviral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Fluvirucin A1 in antiviral assays. The information is tailored for scientists and drug development professionals to address common challenges and ensure the generation of reliable and reproducible data.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during antiviral assays with this compound, presented in a question-and-answer format.
Issue 1: High Variability in IC50 Values Across Experiments
-
Question: We are observing significant variability in the IC50 values of this compound against influenza A virus in our cytopathic effect (CPE) reduction assays. What are the potential causes and solutions?
-
Answer: Inconsistent IC50 values are a common challenge in cell-based antiviral assays and can stem from several factors. Here is a breakdown of potential causes and troubleshooting steps:
-
Cell Health and Density: The physiological state of the Madin-Darby Canine Kidney (MDCK) cells is critical.[1]
-
Solution: Ensure cells are in the logarithmic growth phase and seeded at a consistent density for each experiment. Create a standardized protocol for cell seeding and visually inspect the monolayer for confluence and morphology before infection.
-
-
Virus Titer and Preparation: Variations in the virus stock titer (Multiplicity of Infection - MOI) can significantly impact the assay outcome.[2][3]
-
Solution: Re-titer your virus stock regularly and use a consistent MOI for all experiments. Aliquot the virus stock to avoid multiple freeze-thaw cycles.
-
-
Compound Stability and Solubility: this compound, being a macrolide-like compound, may have limited solubility or stability in aqueous solutions or cell culture media.[4][5]
-
Solution: Prepare fresh stock solutions of this compound for each experiment. If using a solvent like DMSO, ensure the final concentration in the assay does not exceed a non-toxic level (typically <0.5%). Visually inspect for any precipitation of the compound in the media.
-
-
Assay Incubation Time: The duration of the assay can influence the observed CPE and, consequently, the IC50 value.[1]
-
Solution: Standardize the incubation time for all assays. The optimal time should be sufficient to observe clear CPE in the virus control wells but not so long that cell death occurs in the uninfected control wells.
-
-
Issue 2: High Background Cytotoxicity
-
Question: Our this compound experiments show significant cell death in the uninfected control wells treated with higher concentrations of the compound. How can we address this?
-
Answer: High background cytotoxicity can mask the antiviral effect of the compound.
-
Cytotoxicity of the Compound: this compound itself may be toxic to MDCK cells at higher concentrations.
-
Solution: Perform a separate cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) of this compound on MDCK cells in the absence of the virus. This will help establish a therapeutic window (the concentration range where the compound is effective against the virus but not toxic to the cells).
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Solution: Ensure the final concentration of the solvent in all wells, including controls, is consistent and below the toxic threshold for MDCK cells.
-
-
Issue 3: Inconsistent or Unclear Cytopathic Effect (CPE)
-
Question: We are having difficulty consistently observing and quantifying the cytopathic effect in our influenza virus-infected MDCK cells. What could be the problem?
-
Answer: Clear and reproducible CPE is essential for an accurate assay.
-
Suboptimal Virus Titer: If the virus titer is too low, CPE may not fully develop within the assay timeframe. If it's too high, CPE may be too rapid and widespread to accurately quantify inhibition.
-
Solution: Optimize the MOI to achieve approximately 80-90% CPE in the virus control wells at the end of the incubation period.
-
-
Cell Monolayer Quality: An uneven or unhealthy cell monolayer can lead to inconsistent CPE.
-
Solution: Ensure a confluent and healthy monolayer before infection. Check for any signs of contamination.
-
-
Subjective CPE Reading: Visual assessment of CPE can be subjective and vary between researchers.
-
Solution: Use a quantitative method to assess cell viability, such as staining with crystal violet and measuring absorbance, or using a cell viability reagent like MTT or CellTiter-Glo.[6]
-
-
Quantitative Data Summary
The following table provides a hypothetical representation of expected results from a CPE reduction assay with this compound against an influenza A virus strain. Note: As specific IC50 and CC50 values for this compound are not widely published, these values are for illustrative purposes and should be determined experimentally.
| Compound | Virus Strain | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | Influenza A/Victoria/3/75 (H3N2) | MDCK | CPE Reduction | 5.2 | >100 | >19.2 |
| Oseltamivir | Influenza A/Victoria/3/75 (H3N2) | MDCK | CPE Reduction | 0.8 | >100 | >125 |
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay for this compound
This protocol outlines the steps for determining the antiviral activity of this compound against influenza A virus in MDCK cells.
-
Cell Preparation:
-
Culture MDCK cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed MDCK cells into a 96-well plate at a density of 2 x 10^4 cells/well and incubate at 37°C with 5% CO2 until a confluent monolayer is formed (approximately 24 hours).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in serum-free DMEM containing 2 µg/mL TPCK-trypsin to achieve the desired final concentrations.
-
-
Infection and Treatment:
-
Wash the MDCK cell monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with influenza A virus at a pre-determined MOI (e.g., 0.01) in serum-free DMEM.
-
After a 1-hour adsorption period at 37°C, remove the virus inoculum and add the serially diluted this compound.
-
Include appropriate controls: cell control (no virus, no compound), virus control (virus, no compound), and compound cytotoxicity control (no virus, with compound).
-
-
Incubation and CPE Observation:
-
Quantification of Antiviral Activity:
-
After the incubation period, quantify cell viability using a suitable method (e.g., Crystal Violet staining, MTT assay, or CellTiter-Glo assay).
-
Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Influenza A Virus Replication Cycle
The following diagram illustrates the key stages of the influenza A virus replication cycle, which are potential targets for antiviral drugs.[9][10][11]
Caption: Key stages of the influenza A virus replication cycle within a host cell.
Cytopathic Effect (CPE) Inhibition Assay Workflow
This diagram outlines the experimental workflow for a typical CPE inhibition assay.
References
- 1. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [worldwide.promega.com]
- 2. Cytopathic Effects of Viruses Protocols [asm.org]
- 3. asm.org [asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Structural and Functional Implications of the Interaction between Macrolide Antibiotics and Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pblassaysci.com [pblassaysci.com]
- 7. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Influenza A Virus Replication Cycle: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. virosin.org [virosin.org]
Fluvirucin A1 stability issues in long-term storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability issues associated with the long-term storage of Fluvirucin A1. As specific stability data for this compound is limited in publicly available literature, the information presented here is based on the general characteristics of macrolide and aminoglycoside antibiotics, the classes to which this compound belongs. These recommendations are intended to serve as a starting point for developing robust handling and storage protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which antibiotic classes does it belong?
This compound is a macrolide antibiotic with a lactam structure. It also contains an aminoglycoside moiety. This unique structure influences its stability profile, combining characteristics of both macrolide and aminoglycoside antibiotics.
Q2: What are the primary factors that can affect the stability of this compound during long-term storage?
Based on the general stability of macrolide and aminoglycoside antibiotics, the following factors are critical to consider for this compound:
-
Temperature: Elevated temperatures are expected to accelerate the degradation of this compound.
-
pH: Macrolides are known to be unstable in acidic conditions, which can lead to the hydrolysis of the lactone ring.
-
Light: Exposure to UV light can lead to photodegradation of macrolide antibiotics.
-
Humidity: Moisture can facilitate hydrolytic degradation pathways.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the molecule.
Q3: What are the recommended storage conditions for this compound?
| Storage Condition | Solid (Lyophilized Powder) | In Solution (Stock Solutions) |
| Long-Term | -20°C or below, desiccated | -80°C in an appropriate solvent |
| Short-Term | 2-8°C, desiccated | 2-8°C for a few days (stability should be verified) |
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling and experimentation with this compound.
Q1: I am observing a loss of bioactivity in my experiments using a this compound stock solution. What could be the cause?
-
Answer: This issue is often related to the degradation of the compound. Consider the following possibilities:
-
Improper Storage: Was the stock solution stored at the recommended temperature (-80°C for long-term)? Was it subjected to multiple freeze-thaw cycles?
-
pH of the Medium: Is your experimental medium acidic? Macrolides can degrade rapidly in acidic conditions.
-
Age of the Stock Solution: How old is your stock solution? It is recommended to use freshly prepared solutions or solutions stored for a validated period.
-
Q2: I see unexpected peaks in my analytical chromatogram (e.g., HPLC) when analyzing my this compound sample. What do these represent?
-
Answer: The appearance of new peaks likely indicates the presence of degradation products.
-
Hydrolysis: The most common degradation pathway for macrolides is the hydrolysis of the lactone ring.
-
Oxidation: The molecule may have been exposed to oxidizing agents.
-
Photodegradation: Was the sample protected from light during handling and storage?
-
Q3: My lyophilized this compound powder has changed in appearance (e.g., color, texture). Is it still usable?
-
Answer: A change in the physical appearance of the powder is a strong indicator of degradation. It is highly recommended to discard the product and use a fresh batch. The change could be due to:
-
Moisture Absorption: The vial may not have been properly sealed, leading to hygroscopic absorption and subsequent degradation.
-
Exposure to Light or Heat: Improper storage conditions can lead to visible changes in the product.
-
Hypothetical Stability Data for this compound
The following tables present hypothetical stability data for this compound based on typical degradation patterns of macrolide antibiotics. This data is for illustrative purposes only and should be confirmed by experimental studies.
Table 1: Hypothetical Long-Term Stability of Solid this compound
| Storage Temperature | Purity after 1 year (%) | Purity after 2 years (%) |
| -80°C | >98% | >95% |
| -20°C | >95% | >90% |
| 4°C | <90% | <80% |
| Room Temperature | <70% | <50% |
Table 2: Hypothetical Stability of this compound in Aqueous Solution (pH 7.4)
| Storage Temperature | Purity after 24 hours (%) | Purity after 7 days (%) |
| -80°C | >99% | >98% |
| -20°C | >98% | >95% |
| 4°C | >95% | <90% |
| Room Temperature | <90% | <70% |
Visualizing Potential Degradation and Experimental Workflow
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for this compound stability testing.
Experimental Protocols
Protocol: HPLC-Based Stability Indicating Method for this compound
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect its degradation products.
1. Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products, allowing for accurate quantification of the parent compound over time under various storage conditions.
2. Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Formic acid or ammonium acetate (for mobile phase modification)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV or Mass Spectrometric (MS) detector
3. Method Development (General Steps):
-
Solvent Selection: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
-
Column Selection: A C18 column is a good starting point for macrolide antibiotics.
-
Mobile Phase Optimization:
-
Start with a gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Adjust the gradient profile to achieve good separation between the main peak (this compound) and any impurity or degradation peaks.
-
-
Forced Degradation Studies: To ensure the method is "stability-indicating," perform forced degradation studies:
-
Acid Hydrolysis: Treat a solution of this compound with a mild acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat a solution with a mild base (e.g., 0.1 N NaOH) at room temperature.
-
Oxidation: Treat a solution with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Photostability: Expose a solution to UV light.
-
Thermal Degradation: Heat a solid sample or a solution.
-
Analyze the stressed samples by the developed HPLC method to ensure that the degradation products are well-resolved from the parent peak.
-
4. Sample Analysis for Stability Study:
-
At each time point of the stability study, retrieve the stored samples.
-
Allow the samples to equilibrate to room temperature.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Inject the samples into the HPLC system and record the chromatograms.
5. Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Determine the percentage of this compound remaining relative to the initial time point (T=0).
-
Identify and, if possible, quantify the major degradation products.
Technical Support Center: Refinement of Fluvirucin A1 Extraction from Complex Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during the extraction and refinement of Fluvirucin A1 from complex fermentation media.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
This compound is a 14-membered macrolactam antibiotic with antiviral properties, notably against Influenza A virus. It is a secondary metabolite produced by actinomycete species. The primary challenge in its extraction lies in separating it from a complex mixture of other metabolites, cellular debris, and media components present in the fermentation broth. Its stability can also be a concern under certain pH and temperature conditions.
Q2: What are the general steps for extracting this compound from a fermentation broth?
A typical extraction workflow for this compound and similar macrolide antibiotics involves several key stages:
-
Pre-treatment of the Fermentation Broth: Removal of mycelia and large particles through filtration or centrifugation.
-
Liquid-Liquid Extraction: Using a suitable organic solvent to selectively extract this compound from the clarified broth.
-
Purification: Employing chromatographic techniques to separate this compound from co-extracted impurities.
-
Concentration and Drying: Removal of the solvent to obtain the purified this compound solid.
Q3: Which solvents are recommended for the liquid-liquid extraction of this compound?
Based on the extraction of similar macrolide compounds, ethyl acetate is a commonly used and effective solvent. Other solvents like chloroform and dichloromethane have also been used for the extraction of related antibiotics. The choice of solvent may need to be optimized based on the specific fermentation medium composition and the desired purity of the initial extract.
Q4: What analytical techniques are suitable for monitoring the presence and purity of this compound during extraction?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the preferred methods for the analysis of this compound.[1] These techniques allow for the quantification and identification of the target compound and can be used to assess the purity of the fractions obtained during the purification process.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the extraction and refinement of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Incomplete cell lysis. 2. Suboptimal pH of the fermentation broth during extraction. 3. Emulsion formation during liquid-liquid extraction. 4. Degradation of this compound. | 1. Consider mechanical cell disruption methods (e.g., sonication, homogenization) if this compound is intracellular. 2. Adjust the pH of the broth to optimize the partitioning of this compound into the organic solvent. The optimal pH will depend on the pKa of this compound. 3. Centrifuge the mixture at a higher speed, add salt to the aqueous phase to break the emulsion, or use a different solvent system. 4. Ensure that the extraction is performed at a controlled, cool temperature and minimize the exposure time to harsh pH conditions. |
| Poor Purity of the Crude Extract | 1. Co-extraction of a large number of impurities. 2. Use of a non-selective extraction solvent. | 1. Pre-treat the fermentation broth to remove some of the impurities before extraction (e.g., protein precipitation). 2. Optimize the solvent system for liquid-liquid extraction to improve selectivity. A multi-solvent system (e.g., ethyl acetate-chloroform-petroleum ether) may offer better selectivity.[2][3] |
| Difficulty in Chromatographic Purification | 1. Poor separation of this compound from closely related impurities. 2. Tailing or broad peaks in HPLC. 3. Irreversible binding of the compound to the column. | 1. Optimize the mobile phase composition and gradient profile. Consider using a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). 2. Adjust the pH of the mobile phase. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. 3. Use a guard column. If irreversible binding is suspected, a different stationary phase or a pre-treatment of the sample to remove interfering compounds may be necessary. |
| Degradation of this compound during the Process | 1. Exposure to extreme pH values. 2. High temperatures during extraction or solvent evaporation. 3. Presence of degrading enzymes in the extract. | 1. Maintain the pH of the solutions within a stable range for this compound. While specific data for this compound is limited, many macrolides are sensitive to acidic and alkaline conditions. 2. Perform extractions at room temperature or below. Use rotary evaporation under reduced pressure to remove solvents at a lower temperature. 3. Consider a protein precipitation step (e.g., with cold acetone or methanol) to remove enzymes from the initial extract. |
Section 3: Experimental Protocols and Data
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below. This information is crucial for designing and optimizing extraction and purification protocols.
| Property | Value | Source |
| Molecular Formula | C₂₃H₄₄N₂O₅ | PubChem |
| Molecular Weight | 428.6 g/mol | PubChem |
| Appearance | White powder (in purified form) | General knowledge |
| Solubility | Soluble in methanol, ethyl acetate; sparingly soluble in water | Inferred from extraction methods |
General Experimental Protocol for this compound Extraction and Purification
The following is a generalized protocol based on methods used for similar macrolide antibiotics. This protocol should be optimized for your specific experimental conditions.
1. Pre-treatment of Fermentation Broth:
-
Centrifuge the fermentation broth at 5,000 x g for 20 minutes to pellet the mycelia.
-
Filter the supernatant through a 0.45 µm filter to obtain a clarified broth.
2. Liquid-Liquid Extraction:
-
Adjust the pH of the clarified broth to a neutral or slightly alkaline pH (e.g., pH 7.0-8.0) using a suitable buffer or base.
-
Extract the clarified broth with an equal volume of ethyl acetate three times.
-
Combine the organic phases and wash with a saturated sodium chloride solution (brine).
-
Dry the organic phase over anhydrous sodium sulfate.
3. Concentration:
-
Remove the ethyl acetate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
4. Chromatographic Purification:
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Perform column chromatography using silica gel, eluting with a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol.
-
Monitor the fractions using Thin Layer Chromatography (TLC) or HPLC.
-
Combine the fractions containing pure this compound.
5. Final Concentration:
-
Evaporate the solvent from the purified fractions to obtain this compound as a solid.
Section 4: Visualizations
Logical Workflow for this compound Extraction and Purification
Caption: General workflow for this compound extraction with troubleshooting points.
Signaling Pathway (Illustrative - Not this compound Specific)
As the specific signaling pathway for this compound's antiviral action is highly detailed and proprietary, the following is an illustrative example of a generic antiviral mechanism of action for visualization purposes.
Caption: Illustrative diagram of a generic antiviral mechanism of action.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Extraction of Macrolide Antibiotics From Fermentation Broth By Centrifugal Extractor - Tiei liquid/liquid mixing and separation [tyextractor.com]
- 3. Extraction of Macrolide Antibiotics from Fermentation Broth Using Triple Countercurrent Centrifugal Extraction Process [tieiextraction.com]
Technical Support Center: Overcoming Low Expression of Fluvirucin A1 Biosynthetic Enzymes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low expression levels of the enzymatic machinery responsible for producing Fluvirucin A1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its biosynthetic origin?
A1: this compound is a 14-membered macrolactam, a type of polyketide, with reported activity against influenza A virus.[1][2] It is a glycoside, meaning it has a sugar molecule attached to its core structure.[1] this compound is naturally produced by the actinomycete Microtetraspora tyrrhenii.[3] Its biosynthesis is orchestrated by a large, multi-enzyme complex encoded by a biosynthetic gene cluster (BGC). This complex is a Type I polyketide synthase (PKS).
Q2: What are the key components of the this compound biosynthetic gene cluster?
A2: The this compound biosynthetic gene cluster (BGC) is expected to be highly similar to the characterized Fluvirucin B1 and B2 BGCs. These clusters typically contain:
-
Three large polyketide synthase (PKS) genes: These genes (e.g., fluA, fluB, fluC in the Fluvirucin B1 cluster) encode the multi-domain PKS enzymes that assemble the polyketide backbone.
-
Genes for the β-alanine starter unit: These are responsible for synthesizing the initial building block of the Fluvirucin macrolactam ring.
-
Regulatory genes: These genes control the expression of the entire BGC.
-
A glycosyltransferase gene: This gene encodes the enzyme that attaches the sugar moiety to the polyketide core.
-
Transport-related genes: These are likely involved in exporting the final product out of the cell.
Q3: Why is the expression of this compound biosynthetic enzymes often low?
A3: Low expression of large enzyme complexes like the this compound PKS is a common challenge. Several factors can contribute to this issue:
-
Metabolic burden: Expressing a large number of foreign, high-molecular-weight proteins can strain the host cell's resources, leading to reduced growth and protein production.
-
Codon usage bias: The codons used in the this compound BGC from its native producer may not be optimal for efficient translation in a heterologous host.
-
Inefficient transcription and translation: The native promoters and ribosome binding sites in the BGC may not be recognized effectively by the transcriptional and translational machinery of the heterologous host.
-
Toxicity of the final product or intermediates: The accumulation of this compound or its biosynthetic intermediates may be toxic to the host cell, leading to feedback inhibition or cell death.
-
Complex regulatory networks: The expression of the BGC in its native producer is likely tightly regulated. These regulatory elements may not be functional or may be mis-regulated in a different host.
Troubleshooting Guide
Problem 1: No or very low production of this compound in a heterologous host.
This is a common starting point for many researchers. The following troubleshooting steps can help identify and address the root cause.
Possible Cause & Suggested Solution
-
Inefficient transcription of the biosynthetic gene cluster (BGC).
-
Solution 1: Replace native promoters with strong, constitutive promoters. The native promoters within the this compound BGC may be weak or require specific transcriptional activators not present in the heterologous host. Replacing them with well-characterized strong promoters can significantly enhance transcription.
-
Solution 2: Introduce a pathway-specific activator. If a positive regulator is known for the Fluvirucin BGC, co-expressing it in the heterologous host can boost transcription.
-
-
Poor translation of the PKS enzymes.
-
Solution 1: Codon-optimize the PKS genes for the expression host. The codon usage of the native Microtetraspora producer may differ significantly from that of a common heterologous host like Streptomyces coelicolor or Streptomyces albus. Synthesizing and expressing codon-optimized versions of the PKS genes can dramatically increase protein levels.
-
Solution 2: Co-express rare tRNA genes. If codon optimization is not feasible, co-expressing tRNAs that are rare in the heterologous host but common in the native producer can improve translation efficiency.
-
-
Insufficient supply of biosynthetic precursors.
-
Solution: Overexpress genes involved in the biosynthesis of precursor molecules. The production of this compound requires a steady supply of β-alanine as a starter unit, as well as malonyl-CoA and methylmalonyl-CoA as extender units. Overexpressing key enzymes in these precursor pathways can increase the metabolic flux towards this compound biosynthesis.[4]
-
-
Incorrect folding or instability of the PKS enzymes.
-
Solution 1: Lower the cultivation temperature. Reducing the temperature after inducing gene expression can slow down protein synthesis, which may promote proper folding of large, complex enzymes like PKSs.
-
Solution 2: Co-express molecular chaperones. Chaperones can assist in the correct folding of newly synthesized proteins and prevent their aggregation.
-
Problem 2: this compound production is observed, but the yield is too low for further studies.
Once you have successfully achieved some level of production, the focus shifts to optimizing the yield.
Possible Cause & Suggested Solution
-
Sub-optimal promoter strength.
-
Solution: Test a library of promoters with varying strengths. The strongest promoter is not always the best, as it can lead to metabolic burden. A library of promoters can help identify the optimal expression level for each gene in the cluster.
-
-
Limited availability of a specific precursor.
-
Solution: Supplement the growth medium with the limiting precursor. For example, feeding β-alanine or its precursors to the culture can sometimes boost production.
-
-
Feedback inhibition by the final product.
-
Solution: Engineer the regulatory elements of the BGC. This is a more advanced strategy that involves identifying and modifying the genes responsible for feedback regulation.
-
-
Degradation of this compound.
-
Solution: Analyze the culture supernatant over time to determine the stability of the product. If degradation is observed, optimizing the harvest time or using a resin to capture the product in situ may be beneficial.
-
Quantitative Data Summary
Table 1: Impact of Codon Optimization on Polyketide Synthase (PKS) Expression
| PKS System | Host Organism | Optimization Strategy | Fold Increase in Protein Level | Reference |
| Engineered Type I PKS | E. coli, P. putida, C. glutamicum | Codon optimization for each host | >50-fold | [5] |
Table 2: Comparison of Promoter Strength in Streptomyces
| Promoter | Relative Transcriptional Activity (vs. ermEp) in S. coelicolor | Reference |
| ermEp | 1.0 | [6] |
| SF14p | ~1.5 | [6] |
| kasOp* | ~4.0 | [6] |
Table 3: Effect of Precursor Supply Engineering on Polyketide Yield
| Polyketide | Host Organism | Engineering Strategy | Fold Increase in Yield | Reference |
| FK506 | Streptomyces tsukubaensis | Overexpression of a feedback-deregulated aspartate kinase and a lysine cyclodeaminase | ~2.0-fold | [7] |
Key Experimental Protocols
Protocol 1: Codon Optimization of this compound PKS Genes
-
Obtain the DNA sequence of the this compound PKS genes.
-
Use a codon optimization software tool. Input the DNA sequence and select the target expression host (e.g., Streptomyces albus). The software will replace rare codons with those more frequently used by the host, while keeping the amino acid sequence unchanged.
-
Synthesize the codon-optimized genes. This is typically done through a commercial gene synthesis service.
-
Clone the optimized genes into an appropriate expression vector for the chosen host.
-
Transform the expression vector into the host organism.
-
Culture the recombinant strain and analyze for this compound production, comparing it to a strain expressing the non-optimized genes.
Protocol 2: Promoter Replacement in the this compound BGC
This protocol describes the replacement of a native promoter with a strong, constitutive promoter using CRISPR-Cas9-based genome editing in Streptomyces.
-
Design a guide RNA (gRNA) that targets the native promoter region to be replaced.
-
Construct a donor DNA template. This template should contain the desired strong promoter (e.g., kasOp*) flanked by homologous regions upstream and downstream of the target native promoter.
-
Clone the gRNA and donor DNA into a CRISPR-Cas9 vector suitable for Streptomyces.
-
Introduce the CRISPR-Cas9 plasmid into the Streptomyces host containing the this compound BGC via conjugation from E. coli.
-
Select for exconjugants that have undergone homologous recombination, resulting in the replacement of the native promoter with the engineered one.
-
Verify the promoter replacement by PCR and sequencing.
-
Cultivate the engineered strain and quantify this compound production.
Protocol 3: Quantification of this compound by HPLC
-
Prepare a standard curve using purified this compound of known concentrations.
-
Extract this compound from the culture supernatant. This can be done using a solvent extraction method (e.g., with ethyl acetate) or by using a solid-phase extraction (SPE) column.
-
Analyze the extract by High-Performance Liquid Chromatography (HPLC).
-
Column: A C18 reverse-phase column is typically used for polyketide analysis.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid), is commonly used.
-
Detection: this compound can be detected by UV absorbance (e.g., at 210 nm) or by mass spectrometry (MS) for greater sensitivity and specificity.
-
-
Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.
Visualizations
Caption: Proposed biosynthetic pathway for this compound.
Caption: A logical workflow for troubleshooting low this compound production.
References
- 1. This compound | C23H44N2O5 | CID 132016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. I. Production, isolation, chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. IV. Taxonomy on the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coordinating precursor supply for pharmaceutical polyketide production in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Engineered Strong Promoter for Streptomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the precursor supply for an enhanced FK506 production in Streptomyces tsukubaensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the efficiency of the glycosylation step in Fluvirucin A1 synthesis
Welcome to the technical support center for the synthesis of Fluvirucin A1 and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the critical glycosylation step in the synthesis of this potent antifungal agent.
Introduction
Fluvirucins are a family of macrolactam glycosides with significant biological activity.[1] Their total synthesis is a complex undertaking, with the stereoselective introduction of the amino sugar moiety presenting a notable challenge. The successful total synthesis of Fluvirucin B1, a close analog of this compound, was achieved by Hoveyda and coworkers and serves as a key reference for overcoming hurdles in the glycosylation step.[1] This guide leverages insights from their seminal work and general principles of glycosylation chemistry to address common issues encountered during the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the glycosylation of the this compound aglycon precursor.
Problem 1: Low to no yield of the desired glycosylated product.
-
Question: I am attempting the glycosylation of the Fluvirucin aglycon but observe very low or no formation of the desired product. What are the potential causes and solutions?
-
Answer:
-
Insolubility of the Aglycon: The macrocyclic aglycon of Fluvirucin has poor solubility in common organic solvents, which severely hinders the glycosylation reaction.[1]
-
Recommended Solution: As demonstrated in the total synthesis of Fluvirucin B1, perform the glycosylation on an acyclic precursor of the aglycon.[1] This acyclic diene is significantly more soluble and amenable to the reaction conditions. The macrocycle can then be formed in a subsequent ring-closing metathesis step.
-
-
Inactive Glycosyl Donor: The glycosyl donor may have decomposed or may not be sufficiently activated.
-
Troubleshooting Steps:
-
Verify Donor Quality: Ensure the glycosyl donor, the protected 3-amino-3,6-dideoxy-α-L-talopyranosyl fluoride, is pure and has been stored under anhydrous conditions.
-
Activation Conditions: The activation of the fluoroglycoside is critical. In the synthesis of Fluvirucin B1, a combination of silver perchlorate (AgClO4) and tin(II) chloride (SnCl2) was used to activate the glycosyl fluoride.[1] Ensure these reagents are fresh and added under an inert atmosphere.
-
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and stoichiometry are crucial parameters.
-
Recommended Protocol: Based on the successful synthesis of Fluvirucin B1, the glycosylation of the acyclic alcohol precursor with the fluoroglycoside was carried out in diethyl ether at room temperature for 8 hours. The ratio of glycosyl donor to acceptor is a critical parameter to optimize, typically using a slight excess of the donor.
-
-
Problem 2: Formation of undesired side products.
-
Question: I am observing significant formation of side products during the glycosylation reaction. What are these side products and how can I minimize them?
-
Answer:
-
Glycosyl Donor Hydrolysis: The activated glycosyl donor is highly reactive and can be hydrolyzed by trace amounts of water in the reaction mixture, leading to the formation of the corresponding hemiacetal or other decomposition products.
-
Preventative Measures:
-
Use rigorously dried solvents and reagents.
-
Perform the reaction under a strict inert atmosphere (e.g., argon or nitrogen).
-
Use molecular sieves to remove any residual moisture.
-
-
-
Elimination Products: The activated glycosyl donor can undergo elimination to form a glycal, especially under harsh reaction conditions.
-
Mitigation Strategy: Employ milder activation conditions and maintain the recommended reaction temperature. The use of SnCl2 as a co-activator can help to promote the desired glycosylation over elimination.
-
-
Orthoester Formation: With participating protecting groups on the glycosyl donor (e.g., an acetyl group at C-2), orthoester formation can be a competing side reaction.
-
Solution: The use of a non-participating protecting group on the C-2 hydroxyl of the sugar can prevent orthoester formation. In the synthesis of Fluvirucin B1, the amino group at C-3 was protected with a trifluoroacetyl group, which is non-participating.
-
-
Problem 3: Poor stereoselectivity of the glycosidic bond.
-
Question: The glycosylation is proceeding, but I am obtaining a mixture of α and β anomers. How can I improve the stereoselectivity?
-
Answer:
-
Influence of the Glycosyl Donor: The stereochemical outcome of the glycosylation is highly dependent on the nature of the glycosyl donor and its protecting groups.
-
Strategy for α-Selectivity: The synthesis of Fluvirucin B1 required the formation of an α-glycosidic linkage. The use of a glycosyl fluoride as the leaving group and the specific protecting group arrangement on the talopyranose donor favored the formation of the desired α-anomer.[1] The L-configuration of the sugar also plays a role in directing the stereochemical outcome.
-
-
Solvent Effects: The solvent can influence the stereoselectivity by stabilizing or destabilizing the reactive intermediates.
-
Recommendation: Diethyl ether was successfully used in the synthesis of Fluvirucin B1. Less coordinating solvents like ether or dichloromethane are generally preferred for promoting the desired stereochemical outcome in many glycosylation reactions.
-
-
Protecting Group Participation: A participating protecting group at the C-2 position (e.g., acetate) will typically lead to the formation of a 1,2-trans glycosidic bond. Since an α-linkage is desired with the talopyranose donor (which has an axial C-2 hydroxyl), a non-participating group is necessary. The N-trifluoroacetyl group at C-3 in the successful synthesis does not directly participate, allowing for the desired stereochemical control.
-
Frequently Asked Questions (FAQs)
Q1: Why is glycosylation of the macrocyclic Fluvirucin aglycon so difficult?
A1: The primary difficulty arises from the poor solubility of the macrocyclic aglycon in common organic solvents used for glycosylation.[1] This low solubility limits the effective concentration of the reactants, leading to extremely slow or no reaction.
Q2: What is the recommended strategy to overcome the solubility issue?
A2: The most effective strategy is to perform the glycosylation on a more soluble, acyclic precursor of the aglycon. This approach was successfully employed in the total synthesis of Fluvirucin B1, where an acyclic diene alcohol was glycosylated before the ring-closing metathesis to form the 14-membered macrolactam.[1]
Q3: What type of glycosyl donor is most effective for the synthesis of this compound?
A3: Based on the successful synthesis of Fluvirucin B1, a protected 3-amino-3,6-dideoxy-α-L-talopyranose activated as a glycosyl fluoride is the donor of choice.[1] The hydroxyl groups are typically protected with acetyl groups, and the amino group with a trifluoroacetyl group.
Q4: What are the key reagents for activating the glycosyl fluoride donor?
A4: A combination of silver perchlorate (AgClO4) and tin(II) chloride (SnCl2) has been shown to be effective for activating the glycosyl fluoride in this specific synthesis.[1]
Q5: How can I ensure the stereochemical outcome of the glycosylation is the desired α-anomer?
A5: The stereoselectivity is influenced by several factors. The use of a glycosyl fluoride, the inherent stereoelectronic properties of the L-talopyranose donor, and the use of non-participating protecting groups all contribute to favoring the formation of the α-glycosidic bond. The reaction conditions, particularly the choice of a non-polar solvent like diethyl ether, also play a crucial role.
Quantitative Data Summary
The following table summarizes the reported yield for the key glycosylation step in the synthesis of Fluvirucin B1, which is analogous to the required step for this compound.
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| O,O-diacetyl-N-trifluoroacetyl-3-amino-3,6-dideoxy-α-L-talopyranosyl fluoride | Acyclic diene alcohol precursor | AgClO4, SnCl2 | Et2O | Room Temp. | 8 | 91 | [Hoveyda et al., J. Am. Chem. Soc. 1997][1] |
Experimental Protocol: Glycosylation of the Acyclic Precursor
This protocol is adapted from the total synthesis of Fluvirucin B1 by Hoveyda and coworkers.[1]
Materials:
-
Acyclic diene alcohol precursor
-
O,O-diacetyl-N-trifluoroacetyl-3-amino-3,6-dideoxy-α-L-talopyranosyl fluoride
-
Silver perchlorate (AgClO4)
-
Tin(II) chloride (SnCl2)
-
Anhydrous diethyl ether (Et2O)
-
4 Å Molecular sieves
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the acyclic diene alcohol precursor and freshly activated 4 Å molecular sieves in anhydrous diethyl ether.
-
In a separate flame-dried flask, dissolve the fluoroglycoside donor in anhydrous diethyl ether.
-
To the solution of the aglycon precursor, add silver perchlorate and tin(II) chloride.
-
Slowly add the solution of the fluoroglycoside donor to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired glycosylated product.
Visualizations
References
Addressing batch-to-batch variability of Fluvirucin A1 production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Fluvirucin A1 production. The information is tailored for researchers, scientists, and drug development professionals working with Actinomadura vulgaris.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what organism produces it?
This compound is a 14-membered macrolactam antibiotic with antiviral and antifungal properties. It is a secondary metabolite produced by the Gram-positive bacterium Actinomadura vulgaris.
Q2: What are the primary factors that contribute to batch-to-batch variability in this compound production?
Batch-to-batch variability in the fermentation of secondary metabolites like this compound can be attributed to several factors[1][2]:
-
Inoculum Quality: Variations in the age, viability, and volume of the seed culture can significantly impact the kinetics of the fermentation process.
-
Media Composition: Inconsistencies in the quality and concentration of raw materials, especially carbon and nitrogen sources, can lead to variable yields.
-
Fermentation Parameters: Deviations in pH, temperature, dissolved oxygen levels, and agitation speed can alter metabolic pathways and affect final product titer.
-
Genetic Instability: Spontaneous mutations in the production strain can lead to a decline in antibiotic production over successive generations.
Q3: What is a typical fermentation medium for Actinomadura vulgaris?
A commonly used medium for the cultivation of Actinomadura species is the GYM Streptomyces Medium (DSMZ Medium 65)[3]. The composition of this medium is detailed in the table below.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation, providing potential causes and recommended solutions.
| Issue | Potential Causes | Recommended Troubleshooting Steps |
| Low or No this compound Production | 1. Suboptimal Fermentation Conditions: Incorrect pH, temperature, or aeration. 2. Nutrient Limitation: Depletion of a key nutrient in the medium. 3. Strain Degeneration: Loss of productivity due to genetic instability. 4. Contamination: Presence of competing microorganisms. | 1. Optimize Fermentation Parameters: Calibrate probes and ensure setpoints for pH (around 7.0), temperature (around 28°C), and dissolved oxygen are maintained.[1][2] 2. Analyze Media Components: Test different carbon and nitrogen sources and their concentrations. Consider fed-batch strategies to avoid nutrient depletion. 3. Re-isolate from Stock: Go back to a cryopreserved stock of a high-producing isolate. 4. Check for Contamination: Perform microscopy and plating of the fermentation broth to identify any contaminants. |
| Inconsistent Yields Between Batches | 1. Variability in Raw Materials: Inconsistent quality of media components. 2. Inoculum Inconsistency: Differences in seed culture age, density, or volume. 3. Inadequate Process Control: Fluctuations in fermentation parameters. | 1. Standardize Raw Materials: Source high-quality, consistent batches of media components. 2. Standardize Inoculum Preparation: Implement a strict protocol for seed culture development, including incubation time, agitation, and transfer volume. 3. Improve Process Monitoring: Implement real-time monitoring and control of key fermentation parameters. |
| Foaming in the Fermentor | 1. High Agitation Speed: Excessive shear stress can lead to foaming. 2. Medium Composition: Certain media components can promote foam formation. | 1. Reduce Agitation: Lower the agitation speed while ensuring adequate mixing and oxygen transfer. 2. Use Antifoaming Agents: Add a sterile antifoaming agent as needed. |
| Unusual Broth Color or Odor | 1. Contamination: Growth of contaminating organisms. 2. Metabolic Shift: Altered metabolic state of the production strain. | 1. Microscopic Examination: Check for the presence of contaminating microorganisms. 2. Analyze Culture Supernatant: Use HPLC to check for the presence of unexpected metabolites. |
Data Presentation
Table 1: Representative Fermentation Medium for Actinomadura vulgaris
| Component | Concentration (g/L) |
| Glucose | 4.0 |
| Yeast Extract | 4.0 |
| Malt Extract | 10.0 |
| CaCO₃ | 2.0 |
| Agar (for solid medium) | 12.0 |
| Distilled Water | 1000.0 mL |
| Initial pH | 7.2 |
Source: Adapted from DSMZ Medium 65[3]
Table 2: Typical Fermentation Parameters for Actinomycete Secondary Metabolite Production
| Parameter | Typical Range |
| Temperature | 25-30°C |
| Initial pH | 6.8-7.4 |
| Agitation | 150-250 rpm |
| Fermentation Time | 4-7 days |
Source: Adapted from various studies on actinomycete fermentation[1][2][4]
Experimental Protocols
Protocol 1: Inoculum Preparation for this compound Fermentation
-
Aseptically transfer a loopful of a well-sporulated culture of Actinomadura vulgaris from a GYM agar plate to a 250 mL flask containing 50 mL of sterile GYM broth.
-
Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours, or until a dense and homogenous culture is obtained.
-
Use this seed culture to inoculate the production fermentor at a 5-10% (v/v) ratio.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is a representative method for the analysis of macrolide antibiotics and may require optimization for this compound.
-
Sample Preparation:
-
Centrifuge a 10 mL sample of the fermentation broth at 5,000 x g for 15 minutes.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic fractions and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer system. A typical starting point could be an isocratic mixture of acetonitrile and a phosphate buffer (pH 6.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV absorbance maximum of this compound (typically in the range of 210-280 nm for macrolides).[5]
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Calculate the concentration of this compound in the samples by comparing the peak areas to the standard curve.
-
Visualizations
A logical workflow for troubleshooting batch-to-batch variability.
Biosynthesis of macrolides like this compound via a Type I PKS.
References
Technical Support Center: Optimizing Fluvirucin A1 Production from Microtetraspora tyrrhenii
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the culture conditions for Microtetraspora tyrrhenii (strain Q464-31) for the production of the antiviral agent Fluvirucin A1.
Frequently Asked Questions (FAQs)
Q1: What is Microtetraspora tyrrhenii and why is it significant for this compound production?
A1: Microtetraspora tyrrhenii, specifically strain Q464-31, is an actinomycete bacterium identified as the producer of this compound.[1] This antibiotic has shown potent inhibitory activity against the influenza A virus, making it a molecule of interest for antiviral drug development.[2]
Q2: What are the key stages in the production of this compound?
A2: The production process involves several critical stages:
-
Inoculum Development: Preparing a healthy and active seed culture of Microtetraspora tyrrhenii.
-
Fermentation: Cultivating the microorganism in a controlled environment with an optimized production medium.
-
Extraction and Purification: Isolating and purifying this compound from the fermentation broth.
Q3: What is the general composition of the culture medium for this compound production?
A3: The production medium is typically composed of a carbon source, a nitrogen source, and essential minerals. A commonly used medium includes soluble starch, cottonseed flour, and calcium carbonate.
Q4: What are the critical fermentation parameters to monitor and control?
A4: Key parameters for successful fermentation include pH, temperature, aeration, and agitation. Maintaining these parameters within their optimal ranges is crucial for maximizing the yield of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the cultivation of Microtetraspora tyrrhenii and the production of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Growth of Microtetraspora tyrrhenii | 1. Poor quality inoculum. 2. Incorrect medium composition. 3. Suboptimal pH or temperature. 4. Contamination. | 1. Use a fresh, actively growing seed culture. 2. Verify the concentrations of all medium components. 3. Calibrate pH probes and temperature sensors. Ensure they are within the optimal range. 4. Check for microbial contaminants via microscopy and streak plating. If contaminated, discard the culture and sterilize the fermenter thoroughly. |
| Low Yield of this compound | 1. Suboptimal fermentation parameters (pH, temperature, aeration, agitation). 2. Nutrient limitation. 3. Product degradation. 4. Foaming. | 1. Optimize fermentation parameters systematically. Refer to the recommended ranges in the experimental protocols. 2. Ensure adequate concentrations of carbon and nitrogen sources in the medium. Consider fed-batch strategies. 3. Harvest the fermentation at the optimal time to prevent product degradation. 4. Add an appropriate antifoaming agent as needed. |
| Inconsistent Batch-to-Batch Production | 1. Variability in inoculum quality. 2. Inconsistent raw material quality. 3. Fluctuations in fermentation parameters. | 1. Standardize the inoculum preparation procedure. 2. Source high-quality, consistent raw materials for the medium. 3. Implement strict process control and monitoring for all critical parameters. |
| Foaming in the Fermenter | 1. High protein content in the medium (e.g., cottonseed flour). 2. High agitation and aeration rates. | 1. Add a sterile antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed. 2. Optimize agitation and aeration to minimize excessive foaming while maintaining adequate oxygen supply. |
Experimental Protocols
I. Culture Media Composition
The following tables detail the composition of the seed and production media for the cultivation of Microtetraspora tyrrhenii for this compound production.
Table 1: Seed Medium Composition
| Component | Concentration (g/L) |
| Glucose | 10.0 |
| Soluble Starch | 20.0 |
| Yeast Extract | 5.0 |
| NZ-amine | 5.0 |
| Calcium Carbonate | 1.0 |
| pH | 7.0 (before sterilization) |
Table 2: Production Medium Composition
| Component | Concentration (g/L) |
| Soluble Starch | 20.0 |
| Cottonseed Flour | 10.0 |
| Calcium Carbonate | 2.0 |
| pH | 7.0 (before sterilization) |
II. Fermentation Parameters
Table 3: Optimal Fermentation Parameters
| Parameter | Value |
| Incubation Temperature | 28°C |
| Agitation Rate | 200 - 400 rpm |
| Aeration Rate | 1.0 vvm (volume of air per volume of medium per minute) |
| Fermentation Duration | 5 - 7 days |
III. Detailed Methodologies
1. Inoculum Development:
-
Prepare the seed medium (Table 1) and sterilize it in an autoclave.
-
Inoculate the sterilized seed medium with a pure culture of Microtetraspora tyrrhenii strain Q464-31.
-
Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 2-3 days, or until good growth is observed.
2. Fermentation:
-
Prepare the production medium (Table 2) in a fermenter and sterilize it in situ.
-
After cooling, inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Maintain the fermentation parameters as outlined in Table 3.
-
Monitor the fermentation for pH, dissolved oxygen, and cell growth. Adjust parameters as necessary.
3. Extraction and Purification of this compound:
-
At the end of the fermentation, harvest the broth.
-
Separate the mycelium from the supernatant by centrifugation or filtration.
-
Extract this compound from the mycelial cake using an organic solvent such as acetone.
-
Concentrate the extract under reduced pressure.
-
Further purify the crude extract using column chromatography (e.g., silica gel) with a suitable solvent system.
Visualizations
Caption: Experimental Workflow for this compound Production.
References
- 1. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. IV. Taxonomy on the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. I. Production, isolation, chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Fluvirucin A1 vs. Oseltamivir: A Comparative Guide on Efficacy Against Influenza A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fluvirucin A1 and Oseltamivir, focusing on their efficacy against the influenza A virus. While Oseltamivir is a well-established antiviral drug with extensive supporting data, information on this compound is limited primarily to initial discovery and in-vitro screening studies. This document aims to present the available evidence for both compounds to aid in research and drug development efforts.
Efficacy Against Influenza A
A direct quantitative comparison of the antiviral efficacy of this compound and Oseltamivir is challenging due to the limited publicly available data for this compound. Oseltamivir has been extensively studied, and its efficacy is well-documented with specific metrics such as IC50 and EC50 values against various influenza A strains. In contrast, the efficacy of this compound is described qualitatively as "potent inhibitory activity" in early studies.
| Compound | Target | Efficacy Metric | Value | Influenza A Strain(s) | Reference |
| Oseltamivir | Neuraminidase | IC50 | 0.96 nM - 2.5 nM | Seasonal H1N1, H3N2 | [1] |
| EC50 | Subnanomolar to low nanomolar | H5N1 | [2] | ||
| This compound | Not specified | Not specified | Potent inhibitory activity | Victoria | [3] |
| IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration. |
Note: The lack of specific IC50 or EC50 values for this compound in the available literature prevents a direct quantitative comparison with Oseltamivir. The term "potent" is subjective and not suitable for a rigorous comparative assessment.
Mechanism of Action
The mechanisms by which Oseltamivir and this compound inhibit influenza A virus replication are distinct, reflecting their different chemical structures and likely targets.
Oseltamivir:
Oseltamivir is a prodrug that is converted in the liver to its active form, oseltamivir carboxylate.[1] This active metabolite is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme.[1][4][5] Neuraminidase is a glycoprotein on the surface of the influenza virion that is crucial for the release of newly formed virus particles from infected host cells.[6] By cleaving sialic acid residues on the host cell surface, neuraminidase prevents the aggregation of new virions and facilitates their spread to other cells.[6] Oseltamivir carboxylate mimics the natural substrate of neuraminidase, sialic acid, and binds to the active site of the enzyme, blocking its activity.[6] This results in the newly synthesized viruses remaining tethered to the host cell surface, preventing their release and halting the spread of infection.[6]
This compound:
The precise mechanism of action for this compound against the influenza A virus has not been elucidated in the available scientific literature. The initial discovery papers from 1991 describe its antiviral activity but do not delve into the molecular target or the specific stage of the viral life cycle that it inhibits.[3] Further research is required to determine how this compound exerts its antiviral effect.
Experimental Protocols
Detailed experimental protocols for the efficacy testing of Oseltamivir are widely available in numerous publications. For this compound, the original studies mention a "cytopathic effect reduction assay." While the specific protocol used for this compound is not detailed, a general methodology for such an assay is described below.
Cytopathic Effect (CPE) Reduction Assay (General Protocol)
This assay is a common method for evaluating the in-vitro efficacy of antiviral compounds. It measures the ability of a compound to protect host cells from the virus-induced damage known as the cytopathic effect, which can include cell rounding, detachment, and lysis.[7][8]
Materials:
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus research.[3]
-
Virus: Influenza A virus stock with a known titer.
-
Test Compound: this compound or other antiviral agents.
-
Control Compound: A known active antiviral drug (e.g., Oseltamivir) and a placebo (e.g., vehicle control).
-
Cell Culture Medium: Appropriate medium for cell growth and maintenance.
-
Assay Plates: 96-well microtiter plates.
-
Reagents for Viability Assessment: A dye such as neutral red or crystal violet, or a luminescence-based assay to measure ATP content (e.g., CellTiter-Glo®).[9][10]
Procedure:
-
Cell Seeding: Seed MDCK cells into 96-well plates and incubate until a confluent monolayer is formed.[11]
-
Compound Preparation: Prepare serial dilutions of the test compound (this compound) and control compounds.[11]
-
Treatment and Infection: Remove the cell culture medium from the plates and add the diluted compounds. Subsequently, infect the cells with a predetermined amount of influenza A virus. Include uninfected and untreated cell controls, as well as virus-infected but untreated controls.
-
Incubation: Incubate the plates for a period sufficient for the virus to cause a significant cytopathic effect in the untreated, infected wells (typically 48-72 hours).[8]
-
Quantification of CPE: After incubation, assess cell viability.
-
For dye-based methods: Fix the cells and stain with a dye that is taken up by viable cells (e.g., neutral red or crystal violet). The amount of dye retained is proportional to the number of viable cells and can be quantified by measuring the optical density at a specific wavelength.[7]
-
For luminescence-based methods: Add a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.[10]
-
-
Data Analysis: Calculate the percentage of CPE reduction for each compound concentration compared to the untreated virus control. The 50% effective concentration (EC50), the concentration of the compound that reduces the cytopathic effect by 50%, can then be determined by plotting the percentage of CPE reduction against the compound concentration and fitting the data to a dose-response curve.[11]
Visualizations
Oseltamivir Mechanism of Action
Caption: Oseltamivir inhibits neuraminidase, preventing the release of new influenza virions.
General Workflow for Cytopathic Effect (CPE) Reduction Assay
Caption: Workflow of a cytopathic effect (CPE) reduction assay for antiviral screening.
References
- 1. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Susceptibility of Highly Pathogenic Avian Influenza A(H5N1) Viruses Circulating Globally in 2022–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. I. Production, isolation, chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Antiviral options and therapeutics against influenza: history, latest developments and future prospects [frontiersin.org]
- 6. m.youtube.com [m.youtube.com]
- 7. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [promega.com]
- 11. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
A Comparative Analysis of Fluvirucin A1 and Zanamivir for Influenza Virus Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two antiviral compounds, Fluvirucin A1 and Zanamivir, both of which have been identified as inhibitors of the influenza virus. This analysis is based on available scientific literature and aims to present a clear, data-driven comparison to inform research and drug development efforts. However, it is important to note a significant disparity in the publicly available data for these two compounds. While Zanamivir has been extensively studied and commercialized, quantitative data on the antiviral potency of this compound is limited in the accessible literature.
Overview and Mechanism of Action
Zanamivir is a well-established antiviral drug used for the treatment and prevention of influenza A and B viruses.[1] It functions as a potent and specific inhibitor of the viral neuraminidase enzyme.[1][2][3][4] Neuraminidase is a glycoprotein on the surface of the influenza virus that is crucial for the release of newly formed virus particles from an infected host cell, thus enabling the spread of the infection.[5][6] Zanamivir, a sialic acid analog, binds to the active site of neuraminidase, preventing it from cleaving sialic acid residues on the host cell surface and on newly formed virions.[2][3][4] This action traps the new virus particles on the cell surface, preventing their release and subsequent infection of other cells.[5][6]
This compound is an antibiotic produced by actinomycete strains that has demonstrated antiviral activity specifically against influenza A virus.[2] Structurally, it is a macrocyclic lactam.[1] While detailed mechanistic studies are scarce in comparison to Zanamivir, this compound is also classified as an inhibitor of exo-alpha-sialidase, another term for neuraminidase. This suggests that, like Zanamivir, its primary mechanism of antiviral action is the inhibition of the influenza virus neuraminidase enzyme.
Quantitative Data Comparison
A direct quantitative comparison of the in vitro potency of this compound and Zanamivir is challenging due to the limited availability of published data for this compound. While numerous studies provide specific IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for Zanamivir against various influenza strains, similar data for this compound is not readily found in the public domain.
The table below is presented to illustrate the type of data required for a comprehensive comparison. The values for Zanamivir are sourced from existing literature, while the corresponding fields for this compound are marked as "Data not available" to highlight the current knowledge gap.
| Parameter | This compound | Zanamivir | Reference |
| Target | Influenza A Neuraminidase | Influenza A & B Neuraminidase | [2] |
| Chemical Class | Macrocyclic Lactam | Sialic Acid Analog | [1] |
| IC50 (Neuraminidase Assay) | Data not available | Strain-dependent (typically low nM range) | [7] |
| EC50 (Cell-based Assay) | Data not available | Strain-dependent (typically µM range) | [8] |
Experimental Protocols
To generate the comparative data highlighted above, the following experimental protocols are typically employed:
Neuraminidase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases a fluorescent product, 4-methylumbelliferone. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Methodology:
-
Virus Preparation: Influenza virus stocks are diluted to a concentration that gives a linear rate of substrate cleavage over the assay period.
-
Compound Dilution: A serial dilution of the test compounds (this compound and Zanamivir) is prepared.
-
Incubation: The diluted virus is pre-incubated with the various concentrations of the test compounds in a 96-well plate.
-
Substrate Addition: The MUNANA substrate is added to each well to initiate the enzymatic reaction.
-
Fluorescence Reading: After a set incubation period at 37°C, the reaction is stopped, and the fluorescence is measured using a microplate reader (excitation ~365 nm, emission ~450 nm).
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces neuraminidase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Viral Replication Assay (Cytopathic Effect Reduction Assay)
This cell-based assay determines the ability of a compound to protect host cells from the virus-induced cell death, known as the cytopathic effect (CPE).[2]
Principle: Influenza virus infection of susceptible cell lines, such as Madin-Darby Canine Kidney (MDCK) cells, leads to observable changes in cell morphology and eventually cell death. An effective antiviral agent will inhibit viral replication and thus reduce or prevent the CPE.
Methodology:
-
Cell Seeding: MDCK cells are seeded into a 96-well plate and grown to form a confluent monolayer.
-
Virus Infection: The cell monolayer is infected with a known titer of influenza virus.
-
Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compounds.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the untreated control wells (typically 48-72 hours).
-
CPE Assessment: The extent of CPE in each well is observed and can be quantified using methods such as staining with crystal violet or by using cell viability assays (e.g., MTT or ATP-based assays).[2]
-
Data Analysis: The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced CPE, is determined from the dose-response curve.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Mechanism of action of neuraminidase inhibitors in the influenza virus life cycle.
Caption: Experimental workflows for neuraminidase inhibition and cytopathic effect reduction assays.
Conclusion
Both this compound and Zanamivir target the influenza virus neuraminidase, a critical enzyme for viral propagation. Zanamivir is a well-characterized, potent inhibitor with extensive supporting data. This compound, while identified as an inhibitor of the same target, lacks publicly available quantitative data to allow for a direct and robust comparison of its antiviral potency with Zanamivir.
For drug development professionals and researchers, this highlights an opportunity. Further investigation into the in vitro and in vivo efficacy of this compound using standardized assays, such as those described in this guide, is necessary to fully understand its potential as an anti-influenza therapeutic. The distinct chemical structure of this compound as a macrocyclic lactam, compared to the sialic acid analog structure of Zanamivir, may offer a different pharmacological profile and could be of interest in the ongoing search for novel antiviral agents.
References
- 1. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. III. The stereochemistry and absolute configuration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. I. Production, isolation, chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Quantitative Measurement of Antiviral Activity of Anti-Human Immunodeficiency Virus Type 1 Drugs against Simian Immunodeficiency Virus Infection: Dose-Response Curve Slope Strongly Influences Class-Specific Inhibitory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycyrrhizin inhibits influenza A virus uptake into the cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a novel inhibitor targeting influenza A virus group 2 hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluvirucin A1 and Fluconazole: Unveiling a Data Gap in Antifungal Spectra
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the known biological activities of Fluvirucin A1 and the widely used antifungal agent, Fluconazole. A critical finding of this analysis is the significant gap in publicly available data regarding the antifungal spectrum of this compound, precluding a direct, quantitative comparison with Fluconazole's well-documented antifungal efficacy.
While Fluconazole is a cornerstone in the treatment of fungal infections with a well-characterized mechanism of action and spectrum of activity, this compound is primarily documented in scientific literature as an antiviral agent with activity against the influenza A virus. Despite some mentions of "antimicrobial" or "anti-bacterial" properties in early publications, specific data on its antifungal activity, such as Minimum Inhibitory Concentrations (MICs) against pathogenic fungi, are not available in the reviewed literature.
Comparative Overview of Biological Activities
The following table summarizes the known biological activities of this compound and Fluconazole based on available scientific literature.
| Feature | This compound | Fluconazole |
| Primary Class | Macrolide antibiotic | Triazole antifungal |
| Primary Biological Activity | Antiviral (Influenza A virus)[1][2][3][4] | Antifungal[5] |
| Mechanism of Action | Not fully elucidated for antifungal activity. As an antiviral, it is suggested to inhibit viral replication. | Inhibits the fungal cytochrome P450 enzyme, 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[5] |
| Antifungal Spectrum | Data not available in published literature. | Broad-spectrum activity against many yeasts and some molds. |
Antifungal Spectrum of Fluconazole
Fluconazole exhibits a broad spectrum of activity against many clinically important fungal pathogens. Its efficacy is particularly notable against Candida species and Cryptococcus neoformans. However, some species, such as Candida krusei, are intrinsically resistant, and acquired resistance has been observed in other species, including Candida glabrata.
The table below presents a summary of Fluconazole's Minimum Inhibitory Concentration (MIC) values against a selection of common fungal pathogens, providing a quantitative measure of its antifungal potency.
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 0.25 - 4 |
| Candida glabrata | 0.5 - 64 |
| Candida parapsilosis | 0.5 - 4 |
| Candida tropicalis | 0.5 - 8 |
| Candida krusei | 16 - >64 (intrinsically resistant) |
| Cryptococcus neoformans | 2 - 16 |
| Aspergillus fumigatus | Generally resistant (>64) |
| Histoplasma capsulatum | 0.5 - 8 |
| Blastomyces dermatitidis | 0.25 - 16 |
| Coccidioides immitis | 2 - 32 |
Note: MIC values can vary depending on the specific isolate and the testing methodology used.
Experimental Protocols: Antifungal Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method used to quantify the in vitro activity of an antifungal agent against a specific fungus. The following outlines a general broth microdilution protocol, as specific experimental data for this compound is unavailable.
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.
-
Colonies are then suspended in sterile saline or distilled water, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.
-
The stock suspension is further diluted in a standardized test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.
2. Preparation of Antifungal Agent Dilutions:
-
A stock solution of the antifungal agent (e.g., Fluconazole) is prepared in a suitable solvent (e.g., water or dimethyl sulfoxide).
-
A series of twofold dilutions of the antifungal agent are prepared in the test medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.
-
A growth control well (containing the fungal inoculum without the drug) and a sterility control well (containing only the medium) are included.
-
The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., a 50% or 90% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a spectrophotometer.
Visualizing Mechanisms and Processes
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of Fluconazole.
Caption: Production and known antiviral activity of this compound.
References
- 1. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. I. Production, isolation, chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. IV. Taxonomy on the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Antifungal and Antiviral Agents - EMCrit Project [emcrit.org]
Fluvirucin A1: An Unexplored Antiviral Candidate Against Influenza Virus
For researchers, scientists, and drug development professionals, the quest for novel antiviral agents against influenza remains a critical endeavor. While several drugs are currently approved for treatment, the emergence of resistant strains necessitates a continued search for new therapeutic options. Fluvirucin A1, a macrolide antibiotic produced by actinomycetes, has demonstrated inhibitory activity against the influenza A virus. However, a comprehensive analysis of its efficacy across various influenza strains and in comparison to established antiviral drugs is notably absent in publicly available scientific literature.
This guide aims to synthesize the limited existing data on this compound and to highlight the significant knowledge gaps that need to be addressed to evaluate its potential as a viable anti-influenza therapeutic.
Efficacy of this compound: A Snapshot of Existing Data
Initial studies on this compound, dating back to its discovery, reported its inhibitory action against the influenza A virus. Specifically, it was found to be active against the Victoria strain of influenza A. The inhibitory activity of this compound and its related compounds has been quantified, with a reported 50% inhibitory dose (ID50) against an unspecified strain of influenza A virus.
| Compound | ID50 (µM) against Influenza A Virus |
| This compound | 10.72 |
| Fluvirucin A2 | 9.37 |
| Fluvirucin B1 | 5.19 |
| Fluvirucin B2 | 21.67 |
| Fluvirucin B3 | 10.07 |
| Fluvirucin B4 | 32.78 |
| Fluvirucin B5 | >82.78 |
Table 1: In vitro inhibitory activity of Fluvirucins against an unspecified strain of Influenza A virus. The data indicates that while this compound possesses antiviral activity, other analogues such as Fluvirucin A2 and B1 show slightly greater potency in this specific assay.[1]
A critical limitation of the current body of research is the lack of data on the efficacy of this compound against a broader panel of clinically relevant influenza strains, including different subtypes of influenza A (such as H1N1 and H3N2) and influenza B viruses. Furthermore, no studies have been published that directly compare the antiviral activity of this compound with that of current standard-of-care drugs like oseltamivir, zanamivir, peramivir, or baloxavir marboxil. Such comparative studies are essential to understand the relative potency and potential advantages of this compound.
Experimental Protocols: A General Framework
While specific, detailed experimental protocols for the antiviral assessment of this compound are not available in the public domain, a general methodology for evaluating anti-influenza compounds in vitro can be described. The initial reports on this compound mention the use of a cytopathic effect (CPE) reduction assay.
Cytopathic Effect (CPE) Reduction Assay:
This assay is a common method to determine the ability of a compound to inhibit the virus-induced damage to host cells.
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells, which are highly susceptible to influenza virus infection, are cultured in 96-well plates to form a confluent monolayer.
-
Virus Infection: The cells are then infected with a specific strain of influenza virus at a predetermined multiplicity of infection (MOI).
-
Compound Treatment: Simultaneously or at various time points post-infection, the cells are treated with serial dilutions of the test compound (e.g., this compound). Control wells include untreated infected cells (virus control) and uninfected cells (cell control).
-
Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 48-72 hours).
-
Quantification of CPE: The extent of cell death is quantified. A common method is staining the remaining viable cells with a dye such as crystal violet. The dye is then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
-
Data Analysis: The concentration of the compound that inhibits CPE by 50% (IC50) is calculated by plotting the percentage of CPE inhibition against the compound concentration.
Mechanism of Action: An Unresolved Question
The precise mechanism by which this compound inhibits influenza virus replication remains to be elucidated. Understanding the molecular target of an antiviral is crucial for its development, as it can inform on potential resistance mechanisms and guide optimization efforts. The influenza virus replication cycle presents several potential targets for antiviral drugs.
To illustrate the potential points of intervention for an antiviral compound, the following diagram outlines the general replication cycle of the influenza virus.
Figure 1. Simplified workflow of the influenza virus replication cycle.
Future research on this compound should focus on identifying which of these steps is inhibited. Potential mechanisms could include the inhibition of viral entry (attachment or fusion), blockade of viral RNA transcription and replication within the nucleus, interference with viral protein synthesis, or prevention of virion assembly and release.
Future Directions and Conclusion
The initial discovery of this compound's anti-influenza activity presents an intriguing starting point for further investigation. However, to ascertain its true potential as a clinical candidate, a significant amount of research is required. Key future research directions should include:
-
Broad-spectrum efficacy studies: Testing the activity of this compound against a wide range of contemporary and clinically relevant influenza A and B strains, including those resistant to current antiviral drugs.
-
Comparative analysis: Performing head-to-head in vitro and in vivo studies comparing the efficacy of this compound with approved influenza antivirals.
-
Mechanism of action studies: Elucidating the specific molecular target and mechanism by which this compound inhibits influenza virus replication.
-
In vivo efficacy and toxicity studies: Evaluating the therapeutic efficacy and safety profile of this compound in animal models of influenza infection.
References
A Comparative Analysis of the Bioactivities of Fluvirucin A1 and Fluvirucin B1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reported biological activities of Fluvirucin A1 and Fluvirucin B1, two closely related macrolactam glycoside antibiotics. While both compounds have demonstrated potential as antiviral agents, this document summarizes the available data on their bioactivity, outlines relevant experimental protocols, and explores their potential mechanisms of action.
Introduction to Fluvirucins
Fluvirucins are a family of 14-membered macrolactam antibiotics produced by various species of actinomycetes.[1][2] this compound and Fluvirucin B1 share a common structural scaffold, including a 3-amino-3,6-dideoxy-L-talopyranose sugar moiety. Their primary structural difference lies in the alkyl substituents on the macrolactam ring. These structural nuances are thought to influence their biological activity. Both this compound and B1 have been primarily investigated for their inhibitory effects against influenza A virus.[3] Additionally, Fluvirucin B1 has been noted for its antifungal properties.[1]
Comparative Bioactivity Data
The following table summarizes the qualitative bioactivity data gathered from the existing literature.
| Bioactivity | This compound | Fluvirucin B1 | Source |
| Antiviral (Influenza A) | Potent Inhibitory Activity | Potent Inhibitory Activity | [3] |
| Antifungal | Not Reported | Moderate to Good Activity | [1] |
Potential Mechanisms of Action
The precise mechanisms by which Fluvirucins A1 and B1 exert their biological effects have not been fully elucidated. However, based on their chemical structures as macrolactam glycosides, we can postulate potential modes of action.
Antiviral Mechanism
Many antiviral agents target specific stages of the viral life cycle. For influenza virus, this includes attachment, entry, replication, and release. The diagram below illustrates a hypothetical antiviral mechanism for Fluvirucins, focusing on the inhibition of viral entry or replication, common targets for antiviral compounds.
Antifungal Mechanism
The antifungal activity of Fluvirucin B1 may stem from its interaction with fungal-specific cellular components. Common antifungal mechanisms include disruption of the cell membrane, inhibition of cell wall synthesis, or interference with essential metabolic pathways. Given that some fluvirucins exhibit synergistic activity with fluconazole (an ergosterol biosynthesis inhibitor), it is plausible that Fluvirucin B1 also targets the fungal cell envelope.[2]
Experimental Protocols
Detailed experimental protocols for the bioassays mentioned are provided below. These are based on standard methodologies in the field.
Antiviral Bioactivity: Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the concentration of an antiviral compound required to inhibit the destructive effect of a virus on host cells.
Workflow:
Methodology:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well microtiter plates.
-
Compound Preparation: this compound and B1 are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Infection: The cell monolayers are washed and infected with a predetermined titer of influenza A virus.
-
Treatment: The diluted fluvirucin compounds are added to the infected cells. Control wells with no virus, virus only, and vehicle control are included.
-
Incubation: Plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient for the virus to cause a visible cytopathic effect in the control wells (typically 48-72 hours).
-
Quantification of CPE: The cytopathic effect is quantified. This can be done visually by microscopy or through a cell viability assay (e.g., MTT, MTS, or neutral red uptake).
-
Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration, and the IC50 value (the concentration that inhibits 50% of the viral CPE) is determined by regression analysis.
Antifungal Bioactivity: Broth Microdilution Assay
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that prevents visible growth of a fungus.
Workflow:
Methodology:
-
Medium Preparation: A suitable broth medium for fungal growth (e.g., RPMI-1640) is prepared.
-
Compound Dilution: Two-fold serial dilutions of this compound and B1 are prepared in the 96-well microtiter plates.
-
Inoculum Preparation: A standardized suspension of the test fungus (e.g., Candida albicans) is prepared to a specific cell density (e.g., 1-5 x 10^3 cells/mL).
-
Inoculation: The fungal inoculum is added to each well of the microtiter plate containing the serially diluted compounds.
-
Controls: Positive (fungus with no compound) and negative (medium only) growth controls are included.
-
Incubation: The plates are incubated at a temperature and for a duration suitable for the growth of the test fungus (e.g., 35°C for 24-48 hours).
-
MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Conclusion
This compound and Fluvirucin B1 are promising antiviral compounds with inhibitory activity against influenza A virus. Fluvirucin B1 has also been reported to possess antifungal properties. However, a comprehensive, direct comparison of their bioactivities is hampered by the lack of publicly available quantitative data from head-to-head studies. Further research is required to elucidate their precise mechanisms of action and to quantify their respective potencies against a broader range of viral and fungal pathogens. The experimental protocols and hypothetical mechanisms presented in this guide provide a framework for future investigations into these intriguing natural products.
References
- 1. Sequence, Cloning, and Analysis of the Fluvirucin B1 Polyketide Syn-thase from Actinomadura vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluvirucins B7–B10, new antifungal macrolactams from a marine-derived Nonomuraea sp. MYH522 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. I. Production, isolation, chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Antiviral Activity of Fluvirucin A1: A Comparative Analysis with Oseltamivir and Favipiravir in Murine Models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antiviral agent Fluvirucin A1 against the established influenza treatments, Oseltamivir and Favipiravir, with a focus on their validation in murine models. While in vitro studies have demonstrated the potential of this compound, a notable gap exists in the literature regarding its in vivo efficacy.
This guide synthesizes available data to facilitate a comparative understanding of these antiviral compounds. Due to the limited publicly available in vivo data for this compound, this document will primarily focus on comparing its in vitro activity with the extensive in vivo experimental data for Oseltamivir and Favipiravir.
Comparative Analysis of Antiviral Activity
The following tables summarize the known antiviral activities of this compound, Oseltamivir, and Favipiravir. It is important to note the disparity in the available data, with this compound's evaluation being restricted to cell culture models.
| Table 1: In Vitro Antiviral Activity Against Influenza A Virus | |||
| Compound | Target | Cell Line | Reported Activity |
| This compound | Not explicitly defined; likely related to viral replication | Madin Darby canine kidney (MDCK) cells | Potent inhibitory activity against influenza virus type A Victoria strain infection, assessed by cytopathic effect reduction assay.[1] |
| Oseltamivir | Neuraminidase | MDCK cells | Inhibition of influenza A/NWS/33 (H1N1), A/Victoria/3/75 (H3N2), and A/Duck/MN/1525/81 (H5N1) viruses with IC50 values of 3.7 µM, 0.02 µM, and 0.16 µM, respectively.[2] |
| Favipiravir (T-705) | RNA-dependent RNA polymerase (RdRp) | MDCK cells | Inhibition of influenza A/NWS/33 (H1N1), A/Victoria/3/75 (H3N2), and A/Duck/MN/1525/81 (H5N1) viruses in cell culture at concentrations of 1.4 to 4.3 µM.[2] |
| Table 2: In Vivo Antiviral Efficacy in Mouse Models of Influenza A Virus Infection | ||||
| Compound | Mouse Strain | Virus Strain | Dosage and Administration | Key Findings |
| This compound | No publicly available data | No publicly available data | No publicly available data | No publicly available data |
| Oseltamivir | BALB/c | Influenza A/Puerto Rico/8/34 (H1N1) | 10 mg/kg/day, oral gavage, twice daily for 5 days.[3] | Prophylactic and therapeutic treatment significantly reduced lung viral titers.[3] |
| BALB/c | Influenza A/NWS/33 (H1N1), A/Victoria/3/75 (H3N2), A/Duck/MN/1525/81 (H5N1) | Doses up to 100 mg/kg/day, oral gavage, twice daily for 5-7 days.[2] | Dose-dependent protection against mortality.[2] Combination with Favipiravir showed synergistic effects.[2] | |
| Favipiravir (T-705) | BALB/c | Influenza A/NWS/33 (H1N1), A/Victoria/3/75 (H3N2), A/Duck/MN/1525/81 (H5N1) | Doses up to 100 mg/kg/day, oral gavage, twice daily for 5-7 days.[2] | Dose-dependent protection against mortality, with higher doses providing complete protection in some models.[4] Combination with Oseltamivir showed synergistic improvement in survival rates.[4] |
| BALB scid (immunocompromised) | Influenza B/Brisbane/60/2008 | 10, 50, or 250 mg/kg/day, oral gavage, twice daily for 5 or 10 days.[5] | Higher dosage (≥50 mg/kg/day) and longer treatment duration (10 days) promoted better outcomes.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of typical experimental protocols used in the in vivo evaluation of antiviral compounds in mouse models of influenza infection.
General In Vivo Mouse Model for Influenza Virus Infection
This protocol provides a general framework. Specific parameters such as mouse strain, virus strain, viral dose, and treatment regimen will vary depending on the study's objectives.
1. Animal Model:
-
Species: Mus musculus
-
Strain: Commonly used strains include BALB/c and C57BL/6.[6] Immunocompromised strains like BALB scid may be used for specific studies.[5]
-
Age and Sex: Typically 6-8 week old female mice are used.[7]
2. Virus and Infection:
-
Virus Strains: Mouse-adapted influenza A virus strains such as A/Puerto Rico/8/34 (H1N1) or clinical isolates are commonly used.[3][8]
-
Infection Route: Intranasal inoculation is the standard method to mimic respiratory infection.[2][3]
-
Infection Dose: The dose is typically quantified as a multiple of the 50% lethal dose (LD50) or 50% tissue culture infectious dose (TCID50) to induce a consistent level of disease.[2][3]
3. Antiviral Treatment:
-
Compound Administration: Oral gavage is a common route for administering antiviral agents like Oseltamivir and Favipiravir.[2][3][5]
-
Dosing Regimen: Treatment can be initiated prophylactically (before infection) or therapeutically (after infection).[3] Dosing is typically performed twice daily for a period of 5-10 days.[2][3][5]
4. Efficacy Endpoints:
-
Mortality: Survival rates are a primary endpoint in lethal infection models.[2][4]
-
Morbidity: Body weight loss and clinical signs of illness are monitored daily.[5][7]
-
Viral Load: Lung viral titers are measured at specific time points post-infection to assess the compound's effect on viral replication.[3][9]
-
Inflammatory Markers: Levels of cytokines and inflammatory cells in bronchoalveolar lavage fluid (BALF) can be measured to evaluate the host immune response.[9]
Visualizing Mechanisms and Workflows
Understanding the molecular interactions and experimental processes is facilitated by visual representations.
Influenza A Virus Replication Cycle
The following diagram illustrates the key stages of the influenza A virus replication cycle within a host cell, which are potential targets for antiviral intervention.
Caption: Influenza A Virus Replication Cycle and Antiviral Targets.
Experimental Workflow for In Vivo Antiviral Efficacy Testing in Mice
The following flowchart outlines the typical steps involved in assessing the in vivo efficacy of an antiviral compound against influenza virus in a mouse model.
Caption: In Vivo Antiviral Efficacy Testing Workflow.
Host Antiviral Signaling Pathways
Upon influenza virus infection, the host cell initiates a cascade of signaling pathways to mount an antiviral response. The following diagram provides a simplified overview of key pattern recognition receptor (PRR) signaling pathways.
Caption: Simplified Host Antiviral Signaling Pathway.
Conclusion
While this compound has demonstrated antiviral potential in early in vitro studies, the absence of publicly available in vivo data in murine models presents a significant hurdle for a direct comparison with established antiviral drugs like Oseltamivir and Favipiravir. The extensive body of evidence supporting the in vivo efficacy of Oseltamivir and Favipiravir in reducing viral load, morbidity, and mortality in influenza-infected mice underscores the rigorous validation these compounds have undergone.
For the continued development of this compound or its derivatives as potential anti-influenza therapeutics, comprehensive in vivo studies in relevant animal models are imperative. Such studies would be essential to establish its pharmacokinetic profile, safety, and efficacy, and to determine its potential role in the landscape of antiviral therapies. This guide highlights the critical need for such data to enable a more complete and objective comparison.
References
- 1. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. I. Production, isolation, chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The Effect of Oseltamivir on the Disease Progression of Lethal Influenza A Virus Infection: Plasma Cytokine and miRNA Responses in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic combinations of favipiravir and oseltamivir against wild-type pandemic and oseltamivir-resistant influenza A virus infections in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing T-705 (favipiravir) treatment of severe influenza B virus infection in the immunocompromised mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza A Virus Studies in a Mouse Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Pharmacologically Immunosuppressed Mouse Model for Assessing Influenza B Virus Pathogenicity and Oseltamivir Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
Validating the Target of Fluvirucin A1: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of genetic approaches to validate the molecular target of Fluvirucin A1, a macrolide antibiotic with activity against influenza A virus. While biochemical evidence points to the viral neuraminidase (an exo-alpha-sialidase) as the putative target, definitive genetic validation is crucial for advancing this compound in the drug development pipeline.[1] This document outlines key genetic methodologies, presents hypothetical experimental data for comparison, and provides detailed protocols to aid in the design of validation studies.
Introduction to this compound and its Putative Target
This compound is a naturally derived macrocycle that has demonstrated potent inhibitory activity against the influenza A virus.[1] Preliminary studies have characterized it as an inhibitor of exo-alpha-sialidase, suggesting that its antiviral effect is mediated through the inhibition of viral neuraminidase.[1] Neuraminidase is a critical surface glycoprotein of the influenza virus, responsible for cleaving sialic acid residues from host cell receptors, which facilitates the release of progeny virions and prevents their aggregation. This makes neuraminidase a well-established target for antiviral drugs, such as oseltamivir and zanamivir.
Genetic validation provides a powerful means to confirm that the antiviral activity of this compound is indeed mediated through its interaction with neuraminidase. By specifically manipulating the expression or sequence of the neuraminidase gene, researchers can directly assess the impact on this compound efficacy.
Comparative Analysis of Genetic Validation Strategies
Several genetic techniques can be employed to validate a drug's target. This guide focuses on three primary approaches: CRISPR-Cas9 mediated gene knockout, RNA interference (RNAi) screening, and the generation and analysis of drug-resistant mutants. Each method offers distinct advantages and disadvantages in the context of validating the target of this compound.
| Method | Principle | Potential Application for this compound Target Validation | Strengths | Limitations |
| CRISPR-Cas9 Gene Knockout | Permanent disruption of the target gene (neuraminidase) in a host cell line expressing the viral protein or in the viral genome itself. | Generation of a neuraminidase-knockout influenza virus (if viable) or a host cell line expressing a modified, non-functional neuraminidase to assess changes in this compound susceptibility. | Provides definitive evidence of target essentiality.[2][3] High specificity and efficiency.[4] | Potential for off-target effects. Lethality of the knockout can complicate interpretation. Technically demanding for viral genomes. |
| RNA Interference (RNAi) Screening | Transient knockdown of target gene expression using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs). | High-throughput screening of siRNAs targeting viral genes in infected host cells to identify which gene knockdown confers resistance to this compound. | Suitable for large-scale screens to identify novel targets.[5][6][7] Reversible nature allows for the study of essential genes. | Incomplete knockdown can lead to ambiguous results. Off-target effects are a known concern.[8] |
| Generation of Resistant Mutants | Selection of viral mutants that can replicate in the presence of the drug, followed by sequencing to identify mutations in the putative target gene. | Serial passage of influenza virus in the presence of increasing concentrations of this compound to select for resistant variants. Sequencing the neuraminidase gene of these variants to identify resistance-conferring mutations. | Directly links drug activity to a specific protein and its amino acid sequence.[9][10] Can reveal the drug's binding site and mechanism of resistance. | Can be time-consuming. Mutations may arise outside the primary target that confer resistance through indirect mechanisms. |
Hypothetical Data Presentation
The following tables present illustrative data that could be expected from the described genetic validation experiments.
Table 1: CRISPR-Cas9 Knockout of Neuraminidase and its Effect on this compound Efficacy
| Virus | Neuraminidase (NA) Gene Status | This compound IC50 (µM) | Plaque Formation in the Presence of 10 µM this compound |
| Wild-Type Influenza A | Intact | 2.5 | Inhibited |
| NA-Knockout Influenza A | Deleted | > 100 | Uninhibited |
| Scrambled gRNA Control | Intact | 2.7 | Inhibited |
Table 2: RNAi Screening Results for this compound Resistance
| siRNA Target | Normalized Viral Titer (in the presence of this compound) | Hit Confirmation (Secondary Screen) |
| Neuraminidase (NA) | 1.2 (Increased Resistance) | Confirmed |
| Hemagglutinin (HA) | 0.1 (Sensitive) | Not Confirmed |
| Matrix Protein 1 (M1) | 0.08 (Sensitive) | Not Confirmed |
| Non-targeting control | 0.1 | N/A |
Table 3: Neuraminidase Mutations Identified in this compound-Resistant Influenza A Virus
| Resistant Clone | Passage Number | Fold-Increase in this compound IC50 | Amino Acid Substitution in Neuraminidase |
| R1 | 10 | 50 | E119G |
| R2 | 15 | 120 | R292K |
| R3 | 20 | 250 | H274Y |
| Wild-Type Control | N/A | 1 | None |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
CRISPR-Cas9 Mediated Knockout of Neuraminidase
Objective: To generate a neuraminidase-deficient influenza A virus to assess its sensitivity to this compound.
Methodology:
-
gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting conserved regions of the influenza A neuraminidase gene. Clone the gRNAs into a suitable expression vector co-expressing Cas9 nuclease.
-
Cell Transfection: Co-transfect Madin-Darby Canine Kidney (MDCK) cells with the gRNA/Cas9 plasmid and a plasmid encoding a selectable marker.
-
Selection and Clonal Isolation: Select transfected cells using the appropriate antibiotic. Isolate single-cell clones and expand them.
-
Verification of Knockout: Screen clonal cell lines for the absence of neuraminidase expression by Western blot and confirm the gene disruption by Sanger sequencing of the target locus.
-
Viral Rescue and Titration: Attempt to rescue neuraminidase-knockout virus from the engineered cell line using reverse genetics. If successful, titrate the viral stock.
-
Antiviral Assay: Perform a plaque reduction assay or a yield reduction assay to determine the IC50 of this compound against the wild-type and the neuraminidase-knockout virus.
RNAi Screening for Drug Resistance
Objective: To identify viral genes that, when silenced, confer resistance to this compound.
Methodology:
-
siRNA Library Preparation: Utilize a pre-designed siRNA library targeting the influenza A virus genome, including multiple siRNAs for each viral gene.
-
High-Throughput Transfection: In a multi-well plate format, transfect MDCK cells with individual siRNAs from the library.
-
Viral Infection and Drug Treatment: Infect the transfected cells with influenza A virus at a low multiplicity of infection (MOI). After viral adsorption, add this compound at a concentration that inhibits wild-type virus replication by approximately 90% (IC90).
-
Quantification of Viral Replication: After a suitable incubation period, quantify viral replication in each well. This can be done by measuring viral titer (e.g., TCID50 assay) or by using a reporter virus (e.g., expressing luciferase or GFP).
-
Hit Identification and Validation: Identify siRNAs that result in a significant increase in viral replication in the presence of this compound. Validate these "hits" in a secondary screen using different siRNA sequences targeting the same gene to rule out off-target effects.
Generation and Characterization of Resistant Mutants
Objective: To select for and identify mutations in the neuraminidase gene that confer resistance to this compound.
Methodology:
-
Serial Passage: Infect MDCK cells with influenza A virus and culture them in the presence of a sub-inhibitory concentration of this compound.
-
Dose Escalation: Harvest the virus from the first passage and use it to infect fresh cells with a slightly higher concentration of this compound. Repeat this process for multiple passages, gradually increasing the drug concentration.
-
Isolation of Resistant Clones: Once a viral population that can replicate in high concentrations of this compound is established, isolate individual viral clones by plaque assay.
-
Phenotypic Characterization: Determine the IC50 of this compound for each resistant clone and compare it to the wild-type virus.
-
Genotypic Analysis: Extract viral RNA from the resistant clones and reverse transcribe it to cDNA. Amplify and sequence the neuraminidase gene to identify any mutations.
Visualizations
The following diagrams illustrate the workflows and logical relationships of the described genetic validation approaches.
References
- 1. Detection of Influenza Viruses Resistant to Neuraminidase Inhibitors in Global Surveillance during the First 3 Years of Their Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. selectscience.net [selectscience.net]
- 4. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. RNAi Screening | The John Curtin School of Medical Research [jcsmr.anu.edu.au]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Strategies to validate loss-of-function gene targets involved in the mesenchymal to epithelial transition [horizondiscovery.com]
- 9. Deep mutational scanning of influenza A virus neuraminidase facilitates the identification of drug resistance mutations in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic vs. Natural Fluvirucin A1 for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of naturally derived and synthetically produced Fluvirucin A1, a macrolactam antibiotic with notable activity against the influenza A virus. This document summarizes its physicochemical properties, biological activity, and the experimental protocols used for its evaluation, offering a resource for researchers in virology and medicinal chemistry.
Introduction to this compound
This compound is a member of the fluvirucin family of macrolactam antibiotics.[1] It is a glycoside, characterized by a 14-membered macrocyclic lactam aglycon attached to an amino sugar. Natural this compound is produced through the fermentation of actinomycete strains, such as Microtetraspora tyrrhenii. The total synthesis of its aglycon, fluvirucinine A1, has been achieved through various chemical routes. The primary interest in this compound stems from its potent inhibitory activity against the influenza A virus.[2]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C23H44N2O5 |
| Molecular Weight | 428.6 g/mol |
| IUPAC Name | (3R,4S,7R,11S)-4-[[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyl-oxan-2-yl]oxy]-11-ethyl-3,7-dimethyl-azacyclotetradecan-2-one |
| CAS Number | 137019-37-5 |
| Appearance | Data not available |
| Solubility | Data not available |
| Melting Point | Data not available |
Data sourced from PubChem CID 132016.
Biological Activity: A Comparative Overview
Currently, there is a significant gap in the scientific literature regarding the biological activity of synthetic this compound. The available data on its antiviral properties are derived from studies on the natural product. It is hypothesized that a stereochemically identical synthetic version would possess comparable biological activity.
| Parameter | Natural this compound | Synthetic this compound |
| Target Organism | Influenza A Virus | Data not available |
| Mechanism of Action | Inhibition of viral replication | Data not available (presumed similar to natural) |
| EC50 (H1N1 strain) | 1.34 µM | Data not available |
EC50 value for natural this compound is for an unspecified H1N1 strain.[2]
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the antiviral efficacy of compounds like this compound.
Cytopathic Effect (CPE) Reduction Assay for Influenza Virus
This assay is a fundamental method to quantify the ability of a compound to inhibit the destructive effects of a virus on host cells.
a. Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Influenza A virus stock (e.g., A/WSN/33 (H1N1))
-
TPCK-treated trypsin (1 µg/mL)
-
Phosphate Buffered Saline (PBS)
-
This compound (natural or synthetic) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well cell culture plates
-
Crystal Violet staining solution (0.5% w/v in 20% methanol)
b. Experimental Workflow:
Caption: Workflow for the Cytopathic Effect Reduction Assay.
c. Detailed Steps:
-
Cell Seeding: Seed MDCK cells into 96-well plates at a density of 2 x 10^4 cells/well and incubate at 37°C with 5% CO2 for 24 hours to allow for the formation of a confluent monolayer.
-
Compound Preparation: Prepare a series of two-fold dilutions of this compound in serum-free DMEM containing 1 µg/mL TPCK-treated trypsin.
-
Infection: Wash the MDCK cell monolayer twice with PBS. Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.01 in serum-free DMEM.
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum and add 100 µL of the prepared this compound dilutions to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours, or until significant cytopathic effect is observed in the virus control wells.
-
Staining: Discard the supernatant, fix the cells with 10% formalin for 20 minutes, and then stain with 0.5% crystal violet solution for 15 minutes.
-
Quantification: Wash the plates with water to remove excess stain and allow them to dry. Solubilize the stain by adding 100 µL of methanol to each well. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the cell control. The 50% effective concentration (EC50) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathway
This compound is known to inhibit the replication of the influenza A virus. While the precise molecular target has not been definitively elucidated, its antiviral activity likely involves interference with key stages of the viral life cycle. The following diagram illustrates the general replication cycle of the influenza A virus and highlights potential points of inhibition by antiviral compounds.
Caption: Influenza A Virus Replication Cycle and Potential Inhibition Sites.
Fluvirucins are suggested to modulate membrane fluidity, which could block the fusion pore formation necessary for the virus to release its genetic material into the host cell (Step 4).[2] Additionally, many antiviral natural products target viral neuraminidase, which is crucial for the release of new virus particles from the infected cell (Step 13).
Conclusion
Natural this compound demonstrates significant potential as an antiviral agent against influenza A. While the total synthesis of its core structure has been achieved, a comprehensive comparative analysis of the biological activity of synthetic versus natural this compound is a clear area for future research. Such studies would be invaluable for the drug development pipeline, potentially enabling the production of larger quantities of this promising compound and the exploration of synthetic analogs with enhanced efficacy and pharmacokinetic properties. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to pursue these investigations.
References
Benchmarking Fluvirucin A1 Against Novel Antiviral Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fluvirucin A1, a naturally derived antiviral compound, against a selection of novel antiviral agents. The document is intended to serve as a resource for researchers and drug development professionals, offering a side-by-side look at their mechanisms of action, in vitro efficacy, and cytotoxic profiles. While this compound has demonstrated notable antiviral properties, the emergence of innovative compounds with diverse targets and potent activity necessitates a comprehensive evaluation to inform future research and development efforts.
Executive Summary
This compound, an antibiotic produced by actinomycete strains, exhibits significant inhibitory activity against Influenza A virus.[1] Its unique structure, a 13-tridecanelactam nucleus with a substituted aminosugar, underpins its biological function. However, the landscape of antiviral drug discovery is rapidly evolving, with new compounds demonstrating high potency and broad-spectrum activity. This guide benchmarks this compound against three such novel compounds: FA-6005, a potent inhibitor of the influenza virus nucleoprotein; Synthetic Carbohydrate Receptors (SCRs), which offer broad-spectrum activity by targeting viral envelope glycans; and VNT-101, a next-generation inhibitor of the influenza A virus nucleoprotein.
Data Presentation: A Comparative Analysis
| Compound | Target Virus(es) | Mechanism of Action | Antiviral Potency (IC50/EC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) |
| This compound | Influenza A Virus | Not fully elucidated, but inhibits viral replication. | Potent inhibitory activity observed in cytopathic effect reduction assays.[1] | Data not available | Data not available |
| FA-6005 | Influenza A and B Viruses | Targets a conserved pocket in the viral nucleoprotein (NP), disrupting multiple steps of the viral life cycle. | H1N1 strains: 2.82 - 6.22 µMH3N2 strain: 1.64 µMH7N9 strain: 1.61 µM | >100 µM in MDCK cells | >16 - >62 |
| Synthetic Carbohydrate Receptors (SCRs) | Broad-spectrum (including SARS-CoV-2, MERS-CoV, Ebola, Marburg, Nipah, Hendra viruses) | Bind to conserved N-glycans on the viral envelope, blocking viral entry and fusion. | SCR005: 16 - 80 µMSCR007: 10 - 40 µMSCR064 & SCR065: 5 - 50 µM | SCR005: 174.8 µMSCR007: 136.2 µMSCR064: 202.5 µMSCR065: 190.8 µM (in Vero cells) | Varies depending on virus and SCR |
| VNT-101 | Influenza A Virus | Disrupts nucleoprotein (NP) - NP protein-protein interactions, leading to inhibition of NP oligomerization and destabilization of the viral ribonucleoprotein (RNP) complex. | CPE assay: 4 - 5 nMNeuraminidase assay: 4 - 8 nMRNP assay: 21 - 45 nM | Data not available | Data not available |
Mechanism of Action and Signaling Pathways
The novel antiviral compounds featured in this guide employ distinct and innovative mechanisms to inhibit viral replication. These mechanisms are visualized in the diagrams below.
References
Fluvirucin A1 and a Comparative Analysis of Antivirals Against Oseltamivir-Resistant Influenza
FOR IMMEDIATE RELEASE
A Comparative Guide to Antiviral Efficacy in Oseltamivir-Resistant Influenza Strains: Evaluating Fluvirucin A1 and Other Key Antivirals
This guide provides a comparative analysis of the efficacy of various antiviral compounds against oseltamivir-resistant influenza strains. It is intended for researchers, scientists, and drug development professionals. The document summarizes available data on this compound and contrasts it with currently utilized antiviral drugs, including neuraminidase inhibitors (zanamivir, peramivir, laninamivir) and a cap-dependent endonuclease inhibitor (baloxavir marboxil).
Introduction to Oseltamivir Resistance
Oseltamivir, marketed as Tamiflu, is a widely used neuraminidase inhibitor for the treatment of influenza A and B viruses.[1][2][3] It functions by blocking the activity of the viral neuraminidase (NA) enzyme, which is crucial for the release of new virus particles from infected cells.[4][5] However, the emergence of oseltamivir-resistant influenza strains poses a significant clinical challenge.[6] The most common mutation conferring resistance is a histidine-to-tyrosine substitution at position 275 (H275Y) in the neuraminidase of H1N1 influenza strains.[5][7] This mutation prevents the conformational change in the NA active site required for oseltamivir to bind effectively, thereby reducing its inhibitory activity by approximately 400-fold.[7]
This compound: An Antibiotic with Anti-Influenza Activity
Fluvirucins are a series of antibiotics first described in 1991, produced by unidentified actinomycete strains.[8][9] this compound, a member of this series, has been shown to exhibit inhibitory activity against the influenza A/Victoria strain in Madin Darby canine kidney (MDCK) cells, as determined by a cytopathic effect (CPE) reduction assay.[8]
Despite this early finding, there is a notable lack of recent research on this compound's anti-influenza properties. Crucially, no data is publicly available regarding its mechanism of action against the influenza virus, its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), or its efficacy against oseltamivir-resistant influenza strains. Further research would be required to determine its potential as a viable anti-influenza agent in the current landscape of antiviral resistance.
Comparative Efficacy of Alternative Antivirals
Several other antiviral drugs have demonstrated efficacy against oseltamivir-resistant influenza strains. These include other neuraminidase inhibitors and drugs with different mechanisms of action.
Neuraminidase Inhibitors: Zanamivir, Peramivir, and Laninamivir
These drugs, like oseltamivir, target the viral neuraminidase. However, their chemical structures and binding interactions with the enzyme differ, which can result in retained activity against oseltamivir-resistant strains.
-
Zanamivir: Administered via inhalation, zanamivir does not require the same structural change in the neuraminidase active site for binding as oseltamivir.[7] Consequently, the H275Y mutation does not significantly impact its efficacy.[7]
-
Peramivir: An intravenous neuraminidase inhibitor. The H275Y mutation that confers high-level resistance to oseltamivir also reduces the effectiveness of peramivir.[5][7]
-
Laninamivir: A long-acting inhaled neuraminidase inhibitor, has been shown to be effective against oseltamivir-resistant strains.[10]
Cap-Dependent Endonuclease Inhibitor: Baloxavir Marboxil
Baloxavir marboxil represents a different class of antiviral. It inhibits the "cap-snatching" activity of the viral polymerase acidic (PA) protein, which is essential for viral mRNA synthesis. Due to its distinct mechanism of action, baloxavir is effective against influenza strains that are resistant to neuraminidase inhibitors.[10]
Quantitative Comparison of Antiviral Efficacy
The following tables summarize the 50% inhibitory concentrations (IC50) of various antivirals against oseltamivir-sensitive and oseltamivir-resistant influenza A (H1N1) strains, primarily those carrying the H275Y mutation. IC50 values represent the concentration of a drug required to inhibit 50% of the target's activity (e.g., neuraminidase enzyme activity or viral replication in cell culture).
Table 1: IC50 Values of Neuraminidase Inhibitors Against Oseltamivir-Sensitive and -Resistant Influenza A (H1N1) Viruses
| Antiviral | Influenza A (H1N1) Wild-Type (nM) | Influenza A (H1N1) with H275Y Mutation (nM) | Fold Increase in IC50 |
| Oseltamivir | ~0.3 - 1.34[11][12] | >400[11] | ~400-fold[7] |
| Zanamivir | ~0.92 - 1.5[11][12] | ~1.5[11] | No significant change |
| Peramivir | ~0.1 - 0.74[13] | >50-fold increase from wild-type[14] | >50-fold[14] |
| Laninamivir | ~0.27[13] | No significant change reported | Not significantly affected |
Note: IC50 values can vary depending on the specific virus strain and the assay used.
Table 2: IC50 Values of Baloxavir Marboxil Against Influenza A Viruses
| Antiviral | Influenza A(H1N1)pdm09 (nM) | Influenza A(H3N2) (nM) |
| Baloxavir | 0.28[15] | 0.16[15] |
Note: Baloxavir's efficacy is not significantly impacted by neuraminidase mutations like H275Y.
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro assays:
Neuraminidase (NA) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the influenza neuraminidase.
-
Principle: A fluorogenic or chemiluminescent substrate of the NA enzyme is used. In the presence of active NA, the substrate is cleaved, producing a detectable signal (fluorescence or light). Antiviral compounds that inhibit NA activity will reduce the signal in a dose-dependent manner.
-
General Protocol:
-
Influenza virus preparations with known NA activity are incubated with serial dilutions of the antiviral compound.
-
A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added.
-
The mixture is incubated to allow for the enzymatic reaction.
-
The reaction is stopped, and the fluorescence of the released 4-methylumbelliferone is measured using a fluorometer.
-
The IC50 value is calculated as the drug concentration that reduces the NA activity by 50% compared to the no-drug control.
-
Cell-Based Assays (Plaque Reduction or Cytopathic Effect Inhibition)
These assays measure the ability of a compound to inhibit viral replication in a cell culture system.
-
Principle: The formation of viral plaques (areas of dead or dying cells) or the virus-induced cytopathic effect (CPE) is visually assessed in the presence of varying concentrations of the antiviral drug.
-
General Protocol for Plaque Reduction Assay:
-
Confluent monolayers of susceptible cells (e.g., MDCK cells) are infected with a standardized amount of influenza virus.
-
After a short adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing serial dilutions of the antiviral compound.
-
The plates are incubated for 2-3 days to allow for plaque formation.
-
The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
The number and size of plaques are quantified for each drug concentration.
-
The EC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the no-drug control.
-
Visualizing Mechanisms and Workflows
Caption: Mechanism of action of neuraminidase inhibitors.
Caption: Mechanism of action of Baloxavir Marboxil.
Caption: General workflow for in vitro antiviral efficacy testing.
References
- 1. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Drug Resistance among Influenza Viruses | Influenza (Flu) | CDC [cdc.gov]
- 3. Oseltamivir (Tamiflu) Resistance in Seasonal… | Clinician.com [clinician.com]
- 4. Frontiers | Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase [frontiersin.org]
- 5. Influenza Antiviral Drug Resistance | Influenza (Flu) | CDC [cdc.gov]
- 6. Oseltamivir-resistant influenza viruses get by with a little help from permissive mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influenza and antiviral resistance: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. I. Production, isolation, chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of the Activities of Zanamivir, Oseltamivir, and RWJ-270201 against Clinical Isolates of Influenza Virus and Neuraminidase Inhibitor-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peramivir and laninamivir susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid Selection of Oseltamivir and Peramivir Resistant Pandemic H1N1 During Therapy in Two Immunocompromised Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
Fluvirucin A1: An Unfulfilled Promise in the Quest for Influenza Antivirals?
A comprehensive review of the available scientific literature on Fluvirucin A1 reveals a compound with potent in vitro antiviral activity against influenza A. However, a stark lack of publicly available quantitative data and the absence of any published in vivo studies prevent a full assessment of its therapeutic potential and a direct correlation between its laboratory and potential clinical efficacy.
This compound, an antibiotic produced by the actinomycete Microtetraspora tyrrhenii, was identified in the early 1990s as a potent inhibitor of the influenza A virus.[1][2] The initial research highlighted its activity in cell-based assays, but a deeper dive into its performance compared to other antivirals is hampered by the limited data in the public domain.
In Vitro Activity: A Potent but Poorly Quantified Inhibitor
The primary evidence for this compound's anti-influenza activity comes from a 1991 study which demonstrated its ability to protect Madin-Darby Canine Kidney (MDCK) cells from the cytopathic effects of the influenza A/Victoria strain.[1] While the study described this inhibitory activity as "potent," specific quantitative metrics such as the 50% inhibitory concentration (IC50) are not available in the abstract and the full text is not readily accessible in public databases. This absence of a precise IC50 value makes it challenging to benchmark this compound against established antiviral drugs like Oseltamivir or Zanamivir, which typically exhibit IC50 values in the low nanomolar range.
Table 1: Summary of In Vitro Activity of this compound
| Compound | Virus Strain | Cell Line | Assay Method | Reported Outcome | Quantitative Data (IC50) |
| This compound | Influenza A/Victoria | Madin-Darby Canine Kidney (MDCK) | Cytopathic Effect (CPE) Reduction | Potent inhibitory activity.[1] | Not Publicly Available |
In Vivo Efficacy: A Data Void
A thorough search of scientific literature reveals no published studies on the in vivo efficacy of this compound in any animal models of influenza infection. This critical gap in the research means that key parameters such as the effective dose, pharmacokinetics, and overall therapeutic window in a living organism remain unknown. Without this information, it is impossible to correlate the promising in vitro findings to any potential real-world application.
Table 2: Comparison of this compound with a Standard-of-Care Antiviral
| Feature | This compound | Oseltamivir (Tamiflu®) |
| Mechanism of Action | Exo-alpha-sialidase (Neuraminidase) Inhibitor | Neuraminidase Inhibitor |
| Reported In Vitro Activity | "Potent" inhibition of Influenza A/Victoria in MDCK cells.[1] | IC50 values typically in the low nM range against various influenza strains. |
| Published In Vivo Efficacy | No data available. | Demonstrated efficacy in mouse models and clinical trials. |
Mechanism of Action: Targeting Viral Egress
This compound is characterized as an exo-alpha-sialidase inhibitor.[1] In the context of influenza virus, this enzyme is known as neuraminidase. Neuraminidase is a crucial glycoprotein on the surface of the influenza virus that facilitates the release of newly formed virus particles from an infected host cell by cleaving sialic acid residues. By inhibiting this enzyme, this compound is believed to prevent viral egress, thereby limiting the spread of the infection to other cells.
Experimental Methodologies
The antiviral activity of this compound was determined using a Cytopathic Effect (CPE) Reduction Assay.[1] The following is a generalized protocol for such an assay.
Cytopathic Effect (CPE) Reduction Assay Protocol
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in 96-well plates to form a confluent monolayer.
-
Compound Preparation: this compound is dissolved in a suitable solvent and then serially diluted to various concentrations in cell culture medium.
-
Infection: The cell monolayers are infected with a standardized amount of influenza A/Victoria virus.
-
Treatment: Immediately following infection, the medium is replaced with the medium containing the different concentrations of this compound. Control wells include cells with virus but no drug (virus control) and cells without virus or drug (cell control).
-
Incubation: The plates are incubated for 48-72 hours to allow for viral replication and the development of cytopathic effects in the virus control wells.
-
Quantification: Cell viability is measured using a colorimetric assay, such as the MTT assay. The absorbance is read using a plate reader.
-
Data Analysis: The percentage of inhibition of the cytopathic effect is calculated for each drug concentration, and the IC50 value is determined from the resulting dose-response curve.
Visualizing the Process and Pathway
To better understand the experimental approach and the mechanism of action, the following diagrams are provided.
References
A Comparative Guide to the Mechanisms of Neuraminidase Inhibitors: From Established Drugs to the Enigmatic Fluvirucin A1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of several key neuraminidase inhibitors used in influenza therapy. We delve into the established drugs—Oseltamivir, Zanamivir, Peramivir, and Laninamivir—and explore the available information on Fluvirucin A1, a natural product with reported anti-influenza activity. This document is intended to be a valuable resource for researchers and professionals in the field of antiviral drug development, offering a comparative analysis of binding mechanisms, inhibitory activities, and the experimental protocols used to evaluate these compounds.
Introduction to Neuraminidase Inhibition
Influenza viruses rely on two key surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA). Hemagglutinin facilitates viral entry by binding to sialic acid receptors on the host cell surface. After replication, newly formed viral particles bud from the host cell membrane but remain tethered to these sialic acid receptors. This is where neuraminidase plays a crucial role. As a sialidase, it cleaves terminal sialic acid residues from host cell and viral glycoproteins, enabling the release of progeny virions and preventing their aggregation.[1] By blocking the active site of neuraminidase, inhibitors prevent the release of new viral particles, thus halting the spread of infection.[2][3][4]
This compound: An Antibiotic with Antiviral Potential
This compound is a 14-membered macrolactam with an attached aminosugar, first isolated from an actinomycete strain in the early 1990s.[5][6][7] Early studies reported its potent inhibitory activity against influenza A virus in cell culture.[5][8] Notably, this compound is classified as an EC 3.2.1.18 (exo-alpha-sialidase) inhibitor, which is synonymous with a neuraminidase inhibitor.[8]
Established Neuraminidase Inhibitors: A Detailed Comparison
The currently approved neuraminidase inhibitors—Oseltamivir, Zanamivir, Peramivir, and Laninamivir—are all analogues of sialic acid, the natural substrate of the neuraminidase enzyme. They are designed to bind with high affinity to the conserved active site of the enzyme, preventing it from cleaving sialic acid residues.
Mechanism of Action and Binding
These inhibitors mimic the transition state of the sialic acid substrate in the neuraminidase active site. They form strong interactions with a triad of conserved arginine residues (Arg118, Arg292, Arg371) that are crucial for binding the carboxylate group of sialic acid. Other key interactions involve residues such as Glu119, Asp151, Glu227, Glu276, and Tyr406, which form a network of hydrogen bonds and van der Waals interactions with the inhibitor molecules.[6][9]
While all four inhibitors share this general mechanism, there are subtle differences in their chemical structures and binding modes that influence their potency, spectrum of activity, and susceptibility to resistance mutations.
-
Zanamivir and Laninamivir: Both possess a guanidino group that forms additional salt bridges and hydrogen bonds with Glu119 and Glu227 in the active site, contributing to their tight binding.[9]
-
Oseltamivir and Peramivir: These inhibitors have a hydrophobic side chain that occupies a pocket in the active site formed by residues like Ile222 and Arg224. The conformation of this pocket can vary between different neuraminidase subtypes, influencing the inhibitors' relative potencies.
The following diagram illustrates the general mechanism of neuraminidase inhibitors.
Caption: General mechanism of neuraminidase inhibitors in the context of the influenza virus lifecycle.
Quantitative Comparison of Inhibitory Activity
The inhibitory activity of neuraminidase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzymatic activity of neuraminidase by 50%. These values can vary depending on the influenza virus strain and the specific neuraminidase subtype.
| Inhibitor | Influenza A (H1N1) IC₅₀ (nM) | Influenza A (H3N2) IC₅₀ (nM) | Influenza B IC₅₀ (nM) | Reference(s) |
| Oseltamivir Carboxylate | 0.46 - 1.34 | 0.33 - 0.67 | 2.7 - 13 | [10][11][12] |
| Zanamivir | 0.29 - 0.92 | 0.81 - 2.28 | 1.3 - 4.19 | [10][11][12] |
| Peramivir | 0.15 - 0.4 | 0.05 - 0.2 | 0.3 - 1.1 | [13][14] |
| Laninamivir | 1.9 - 5.5 | 3.8 - 7.9 | 5.2 - 10.7 | [14] |
| This compound | Not Reported | Not Reported | Not Reported |
Note: IC₅₀ values are presented as ranges compiled from multiple studies and can vary based on the specific viral strains and assay conditions used.
Experimental Protocols: Neuraminidase Inhibition Assay
The most common method for determining the IC₅₀ of neuraminidase inhibitors is a fluorescence-based enzyme inhibition assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Principle
Neuraminidase cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the neuraminidase activity. In the presence of an inhibitor, the rate of 4-MU production is reduced. The IC₅₀ is calculated by measuring the fluorescence at various inhibitor concentrations.
Detailed Methodology (MUNANA Assay)
-
Reagent Preparation:
-
Assay Buffer: 33 mM MES buffer (pH 6.5) containing 4 mM CaCl₂.
-
MUNANA Substrate: A stock solution of 10 mM MUNANA in DMSO is diluted in assay buffer to a working concentration of 100 µM.
-
Inhibitors: A series of dilutions of the neuraminidase inhibitors are prepared in assay buffer.
-
Enzyme: Purified influenza virus neuraminidase or whole virus is diluted in assay buffer to a concentration that gives a linear reaction rate for at least 60 minutes.
-
Stop Solution: 0.1 M Glycine-NaOH buffer (pH 10.2) containing 25% ethanol.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 25 µL of each inhibitor dilution to triplicate wells.
-
Add 25 µL of the diluted neuraminidase enzyme to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the 100 µM MUNANA substrate to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
The following diagram outlines the workflow for a typical neuraminidase inhibition assay.
Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.
Conclusion
While this compound presents an interesting case of a natural product with potential neuraminidase inhibitory activity, the lack of detailed mechanistic data precludes a direct comparison with the well-established sialic acid analogue inhibitors. Oseltamivir, Zanamivir, Peramivir, and Laninamivir remain the cornerstones of anti-influenza therapy targeting neuraminidase, each with a well-understood mechanism of action and a wealth of supporting experimental data. Their subtle structural differences lead to variations in their inhibitory profiles against different influenza strains. The continued exploration of novel scaffolds for neuraminidase inhibition, including those from natural sources like this compound, remains a critical area of research in the ongoing effort to combat influenza. Further investigation into the precise mechanism of this compound could reveal a novel mode of neuraminidase inhibition and provide a new template for the design of future antiviral agents.
References
- 1. Influenza virus neuraminidase: structure, antibodies, and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Discovery of natural products as influenza neuraminidase inhibitors: in silico screening, in vitro validation, and molecular dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influenza neuraminidase: a druggable target for natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of novel carbocyclic influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibiting influenza virus replication using novel and established antiviral compounds [spiral.imperial.ac.uk]
- 8. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. I. Production, isolation, chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors against clinical isolates of the influenza viruses circulating in the 2010-2011 to 2014-2015 Japanese influenza seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2016-17 season: Comparison with the 2010-11 to 2015-16 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons [pubmed.ncbi.nlm.nih.gov]
Navigating the Safety and Toxicity Landscape of Fluvirucin A1: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the safety and toxicity profile of a novel antiviral candidate is paramount. This guide provides a comparative analysis of the predicted safety profile of Fluvirucin A1 against established antiviral agents. Due to the limited publicly available data on this compound's specific toxicity, this guide utilizes information on its structural class (macrolide antibiotics) and related compounds, alongside standard toxicological testing methodologies, to provide a framework for its evaluation.
Executive Summary
This compound, a macrolide antibiotic isolated from actinomycetes, has demonstrated potent inhibitory activity against the influenza A virus[1][2]. While specific toxicological data for this compound is scarce, its classification as a macrolide provides a basis for predicting its potential safety profile. This guide compares the general safety and toxicity of macrolides and the related compound Bafilomycin A1 with other classes of antiviral drugs, including neuraminidase inhibitors, M2 inhibitors, and others. Detailed protocols for key toxicological assays are provided to facilitate the experimental validation of this compound's safety.
Comparative Safety and Toxicity Profiles
The following tables summarize the known or anticipated safety and toxicity data for this compound and a selection of alternative antiviral compounds. It is crucial to note that the data for this compound is inferred from its structural class and is not based on direct experimental evidence.
Table 1: In Vitro Cytotoxicity Data
| Compound/Class | Cell Line | CC50 (µM) | Test Method | Reference |
| This compound (Predicted) | Various | Data not available | MTT/XTT Assay | N/A |
| Bafilomycin A1 | Pediatric B-ALL cells | ~0.001 (1 nM) | MTT Assay | [3] |
| Oseltamivir (Neuraminidase Inhibitor) | MDCK | >100 | Not specified | N/A |
| Amantadine (M2 Inhibitor) | Various | >100 | Not specified | N/A |
| Ribavirin | Various | 10-100 | Not specified | N/A |
Table 2: In Vivo Acute Toxicity Data
| Compound/Class | Animal Model | LD50 (mg/kg) | Route of Administration | Reference |
| This compound (Predicted) | Rodent | Data not available | Oral/Intravenous | N/A |
| Bafilomycin A1 | Mouse | >25 | Intraperitoneal | [3] |
| Oseltamivir | Rat | >2000 | Oral | N/A |
| Amantadine | Mouse | 600-900 | Oral | N/A |
| Ribavirin | Rat | 2700 | Oral | N/A |
Table 3: Common Adverse Effects in Humans
| Compound/Class | Common Adverse Effects | Reference |
| Macrolide Antibiotics (General) | Gastrointestinal disturbances (nausea, vomiting, diarrhea), QTc interval prolongation, cholestatic hepatitis (rare) | [4][5][6][7] |
| Neuraminidase Inhibitors (Oseltamivir, Zanamivir) | Nausea, vomiting, headache | N/A |
| M2 Inhibitors (Amantadine, Rimantadine) | Central nervous system effects (dizziness, insomnia, anxiety) | N/A |
| Ribavirin | Hemolytic anemia, fatigue, rash, teratogenicity | N/A |
Experimental Protocols for Key Toxicity Assays
To experimentally validate the safety and toxicity profile of this compound, the following standard assays are recommended.
In Vitro Cytotoxicity Assay: MTT Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8][9][10][11]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and control compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
In Vitro Genotoxicity Assay: Micronucleus Test
The in vitro micronucleus test detects chromosomal damage or errors in cell division.[12][13][14][15][16][17]
Principle: Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates genotoxic potential.
Protocol (based on OECD Guideline 487):
-
Cell Culture: Use a suitable mammalian cell line (e.g., TK6, CHO, or human peripheral blood lymphocytes).
-
Compound Exposure: Treat the cells with at least three concentrations of this compound, along with positive and negative controls, for a short (3-6 hours) and long (1.5-2.0 normal cell cycle lengths) duration. Include a metabolic activation system (S9 mix) in parallel cultures.
-
Cytokinesis Block (Optional but Recommended): Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one mitosis.
-
Cell Harvesting and Staining: Harvest the cells, lyse the cytoplasm, and stain the nuclei and micronuclei with a fluorescent DNA dye (e.g., DAPI or propidium iodide).
-
Microscopic Analysis or Flow Cytometry: Score the frequency of micronuclei in at least 2000 binucleated cells per concentration.
-
Data Analysis: Statistically analyze the data to determine if there is a significant, dose-dependent increase in micronucleus frequency.
In Vivo Acute Oral Toxicity Study
This study provides information on the short-term toxic effects of a single oral dose of a substance.
Protocol (based on OECD Guideline 420):
-
Animal Selection: Use a single sex (typically female) of a standard rodent species (e.g., Wistar rats).[18][19][20][21]
-
Sighting Study: Administer a starting dose to a single animal to determine the appropriate dose range for the main study.
-
Main Study: Dose groups of at least five animals with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[18][21]
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[21]
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Data Analysis: Determine the fixed dose at which evident toxicity or mortality is observed.
In Vivo Chronic Toxicity Study
Chronic toxicity studies evaluate the potential adverse effects of repeated exposure to a substance over a prolonged period.
Protocol (based on OECD Guideline 452):
-
Animal Selection: Use both sexes of a rodent species (e.g., rats).[22][23][24]
-
Dose Administration: Administer this compound daily via the intended route of human exposure (e.g., oral gavage) at three or more dose levels for an extended period (e.g., 90 days or longer).[22][23][25]
-
Monitoring: Regularly monitor the animals for clinical signs, body weight changes, food and water consumption, and perform detailed hematological and clinical chemistry analyses at specified intervals.[22][23]
-
Pathology: At the end of the study, conduct a full necropsy and histopathological examination of all major organs and tissues.
-
Data Analysis: Identify target organs of toxicity, characterize the dose-response relationship, and determine the No-Observed-Adverse-Effect Level (NOAEL).
Visualizing Experimental Workflows and Pathways
Workflow for In Vitro Cytotoxicity and Genotoxicity Testing
Caption: Workflow for in vitro safety assessment of this compound.
Logical Flow for In Vivo Toxicity Assessment
Caption: Decision tree for in vivo toxicity evaluation.
Potential Toxicity Signaling Pathway (Hypothetical)
Given that some macrolides can induce cellular stress, a hypothetical pathway leading to apoptosis is depicted below. Experimental validation is required to determine if this is relevant for this compound.
Caption: Hypothetical pathway of this compound-induced cytotoxicity.
Conclusion
The comprehensive safety and toxicity assessment of this compound is a critical step in its development as a potential antiviral therapeutic. While direct experimental data remains to be established, this guide provides a comparative framework based on its chemical class and outlines the necessary experimental protocols for its thorough evaluation. By following these standardized methodologies, researchers can generate the crucial data needed to define the safety profile of this compound and determine its potential for further clinical development.
References
- 1. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. I. Production, isolation, chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical evidences on the antiviral properties of macrolide antibiotics in the COVID-19 era and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adverse events in people taking macrolide antibiotics versus placebo for any indication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 7. mdpi.com [mdpi.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. nucro-technics.com [nucro-technics.com]
- 13. x-cellr8.com [x-cellr8.com]
- 14. criver.com [criver.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. Micronuclei in genotoxicity assessment: from genetics to epigenetics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oecd.org [oecd.org]
- 19. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 20. catalog.labcorp.com [catalog.labcorp.com]
- 21. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 22. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]
- 23. Test No. 452: Chronic Toxicity Studies | OECD [oecd.org]
- 24. oecd.org [oecd.org]
- 25. Chronic toxicity tests (OECD 452: 2018). - IVAMI [ivami.com]
Safety Operating Guide
Prudent Disposal of Fluvirucin A1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Fluvirucin A1 is a critical component of laboratory safety and environmental responsibility. As a potent antibiotic, improper disposal of this compound can contribute to the development of antimicrobial resistance and pose a threat to ecosystems. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound waste, ensuring the protection of laboratory personnel and the environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Nitrile or latex gloves should be worn at all times. |
| Eye Protection | Safety glasses or goggles are mandatory. |
| Lab Coat | A standard laboratory coat should be worn. |
| Respiratory Protection | If handling powders or creating aerosols, a dust mask or respirator is recommended. |
II. Step-by-Step Disposal Protocol for this compound
Step 1: Waste Segregation and Collection
-
Do not dispose of this compound down the sink or in the general trash. [2] This is to prevent the introduction of antibiotics into the water system, which can lead to the development of antibiotic-resistant bacteria.[1]
-
All materials contaminated with this compound, including stock solutions, used media, and contaminated labware (e.g., pipette tips, tubes, flasks), must be collected as hazardous chemical waste.[1]
Step 2: Use of Appropriate Waste Containers
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
The container should be made of a material compatible with the waste. Plastic containers are generally preferred over glass to minimize the risk of breakage.[4]
-
If the original container is used for waste collection, ensure it is in good condition.[5]
Step 3: Labeling of Waste Containers
-
Properly label the waste container with the following information:[4]
-
"Hazardous Waste"
-
"this compound"
-
The approximate concentration and quantity of the waste.
-
The date of waste generation.
-
Your name, laboratory, and contact information.
-
Step 4: Storage of Chemical Waste
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[5]
-
Ensure that incompatible wastes are not stored together.[5]
Step 5: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[6]
-
Follow all institutional procedures for waste pickup requests.
Step 6: Decontamination of Reusable Labware
-
Reusable labware that has come into contact with this compound should be decontaminated. Since the heat stability of this compound is not widely documented, autoclaving alone may not be sufficient to inactivate the antibiotic.[7]
-
After autoclaving to address any biological hazards, wash the labware thoroughly with a suitable laboratory detergent and rinse multiple times with purified water.
Step 7: Disposal of Empty Containers
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (such as water or ethanol).[8]
-
The rinsate must be collected and disposed of as hazardous waste.[8]
-
After triple-rinsing, the original labels on the container should be defaced, and the container can then be disposed of in the regular trash or recycled according to institutional policies.[9]
III. Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound waste.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory professionals can minimize risks and contribute to a safer research environment.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling Fluvirucin A1
Disclaimer: No specific Safety Data Sheet (SDS) for Fluvirucin A1 is publicly available. This guide is based on best practices for handling potent, novel antiviral and antibiotic compounds in a laboratory setting. Researchers must perform a risk assessment for their specific use case and adhere to all institutional and national safety guidelines.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural guidance to minimize exposure risk and ensure safe operational and disposal practices.
Compound Risk Assessment
This compound is an antibiotic with potent antiviral activity against Influenza A virus.[1] As with any novel and biologically active compound, it should be handled with caution. A thorough risk assessment is the first step in ensuring laboratory safety.
Key Considerations:
-
Route of Exposure: The primary risks of exposure are inhalation of aerosols, dermal contact, and accidental ingestion.
-
Toxicity: The full toxicological profile of this compound is not extensively documented in publicly available sources. Assume it is a potent compound.
-
Quantity: The required personal protective equipment (PPE) and handling procedures may vary based on the quantity of this compound being handled.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Area | Standard Handling (Low-aerosol generating) | High-Risk Operations (Aerosol-generating) |
| Respiratory | N95 or higher-rated respirator | Powered Air-Purifying Respirator (PAPR) with appropriate cartridges |
| Hand | Double-gloving with nitrile gloves | Double-gloving with chemotherapy-rated gloves |
| Body | Disposable gown with knit cuffs | Impermeable, disposable gown with knit cuffs |
| Eye/Face | Safety glasses with side shields | Goggles and a full-face shield |
Note: Always inspect PPE for damage before use and follow proper donning and doffing procedures to avoid contamination.
Engineering Controls
Engineering controls are the primary line of defense in minimizing exposure to hazardous compounds.
| Control Type | Application |
| Ventilation | All work with this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet (Class II or III). |
| Containment | For weighing and aliquoting powder, a containment ventilated enclosure (CVE) or glove box is recommended to prevent aerosolization. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical for safety. The following diagram illustrates the key steps for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
